molecular formula C13H11Cl B1668796 Chlorodiphenylmethane CAS No. 90-99-3

Chlorodiphenylmethane

Cat. No.: B1668796
CAS No.: 90-99-3
M. Wt: 202.68 g/mol
InChI Key: ZDVDCDLBOLSVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorodiphenylmethane is an organic compound with two phenyl rings.

Properties

IUPAC Name

[chloro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVDCDLBOLSVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861684
Record name Benzene, 1,1'-(chloromethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; mp = 20.5 deg C; [HSDB] Liquid; mp = 17-20 deg C; [MSDSonline]
Record name Chlorodiphenylmethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4336
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

173 °C @ 19 MM HG
Record name CHLORODIPHENYLMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1398 @ 20 °C/4 °C
Record name CHLORODIPHENYLMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES

CAS No.

90-99-3
Record name Chlorodiphenylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzhydryl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-(chloromethylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-(chloromethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(diphenyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORODIPHENYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN9N9AYV4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORODIPHENYLMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

20.5 °C
Record name CHLORODIPHENYLMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Synthesis of Chlorodiphenylmethane from Diphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides an in-depth guide to the synthesis of chlorodiphenylmethane, a key intermediate in the pharmaceutical industry, from its precursor diphenylmethane (B89790). The primary focus is on the free-radical chlorination pathway, detailing the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data. An alternative synthesis route from benzhydrol is also presented for comparative purposes. The document includes detailed visualizations of the reaction workflow and mechanism to facilitate a deeper understanding for research and development applications.

Introduction

This compound, also known as benzhydryl chloride, is a vital organic compound characterized by a diphenylmethane backbone with a chlorine atom substituted at the methylene (B1212753) bridge.[1] Its chemical properties, particularly the reactivity of the benzylic chloride, make it a valuable intermediate in organic synthesis.[2] It serves as a precursor for numerous pharmaceutical agents, most notably in the synthesis of first-generation antihistamines like diphenhydramine.[3][4] This guide focuses on the direct synthesis of this compound from diphenylmethane via a free-radical substitution reaction, a fundamental process for functionalizing alkanes and alkyl-substituted aromatics.[5]

Synthesis of this compound from Diphenylmethane

The most direct method for converting diphenylmethane to this compound is through a free-radical halogenation reaction.[4] This process selectively targets the benzylic hydrogens of the methylene bridge, which are significantly weaker and more susceptible to abstraction than the aromatic hydrogens.[5] The reaction is typically initiated by ultraviolet (UV) light, which provides the energy for the homolytic cleavage of chlorine gas (Cl₂).[6][7]

Reaction Principle and Workflow

The overall reaction involves the substitution of one of the two benzylic hydrogen atoms on diphenylmethane with a chlorine atom. This photochemical reaction proceeds via a self-sustaining radical chain mechanism.[8]

The general workflow for this synthesis is outlined below.

G cluster_0 Synthesis Stage cluster_1 Purification Stage Diphenylmethane Diphenylmethane Chlorination Chlorination Diphenylmethane->Chlorination Crude Product Crude Product Chlorination->Crude Product Workup Workup Crude Product->Workup Purification (Vacuum Distillation) Purification (Vacuum Distillation) Workup->Purification (Vacuum Distillation) This compound (Pure) This compound (Pure) Purification (Vacuum Distillation)->this compound (Pure) G cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination i1 Cl₂ i2 2 Cl• i1->i2 UV light (hν) p1 Diphenylmethane (Ph₂CH₂) p2 Diphenylmethyl Radical (Ph₂CH•) p1->p2 p3 This compound (Ph₂CHCl) p2->p3 p_hcl_out HCl p_cl_out Cl• p_cl_in1 Cl• p_cl_in1->p2 p_cl2_in Cl₂ p_cl2_in->p3 t1_r1 Cl• t1_p Cl₂ t1_r1->t1_p t1_r2 Cl• t1_r2->t1_p t2_r1 Ph₂CH• t2_p Ph₂CHCl t2_r1->t2_p t2_r2 Cl• t2_r2->t2_p t3_r1 Ph₂CH• t3_p 1,1,2,2-Tetraphenylethane t3_r1->t3_p t3_r2 Ph₂CH• t3_r2->t3_p

References

An In-depth Technical Guide to Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chlorodiphenylmethane (also known as benzhydryl chloride), a versatile reagent in organic synthesis with significant applications in pharmaceutical development. This document covers its chemical and physical properties, synthesis protocols, and its role as a key intermediate and protecting group.

Core Properties and Identification

This compound is an organochloride that is a liquid at room temperature, appearing colorless to yellow.[1] Its structure features a central methane (B114726) carbon atom bonded to two phenyl groups and one chlorine atom.

Chemical Identifiers

IdentifierValue
CAS Number 90-99-3[2][3][4][5]
Molecular Formula C₁₃H₁₁Cl[2][3]
Synonyms Benzhydryl chloride, Diphenylchloromethane[3][5]
InChI Key ZDVDCDLBOLSVGM-UHFFFAOYSA-N[2][4]
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl[6]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueReference(s)
Molecular Weight 202.68 g/mol [2][3][4]
Appearance Clear colorless to yellow liquid[1]
Melting Point 15-17 °C[1][4][7]
Boiling Point 140 °C at 3 mmHg 173 °C at 19 mmHg[1][4] [2][6]
Density 1.14 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.595[1][4]
Solubility Soluble in chloroform, acetone, dichloromethane (B109758), and ethanol. Sparingly soluble in methanol (B129727). Slightly soluble in water.[1][8][9]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic substitution of diphenylmethanol (B121723) (benzhydrol) with thionyl chloride.[10] This two-step process typically starts with the reduction of benzophenone (B1666685).

Experimental Protocol: Synthesis from Benzophenone

Step 1: Reduction of Benzophenone to Diphenylmethanol

  • In a reaction vessel, dissolve benzophenone in methanol (5 volumes).

  • Cool the solution in an ice bath.

  • Add sodium borohydride (B1222165) (1 equivalent) to the cooled solution portion-wise.

  • Stir the mixture at the same temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the excess methanol under reduced pressure.

  • Quench the reaction mixture with water (5 volumes) and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent to yield crude diphenylmethanol. This crude product can be used directly in the next step.[10]

Step 2: Chlorination of Diphenylmethanol

  • Dissolve the crude diphenylmethanol from Step 1 in toluene (B28343) (5 volumes) and cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.25 equivalents) to the solution.

  • Stir the mixture at room temperature for 1 hour, monitoring for completion by TLC.[10]

  • After the reaction is complete, pour the mixture into ice-cold water (10 volumes).

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the filtrate under reduced pressure to obtain pure this compound as an oil.[10]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination A Benzophenone in Methanol B Add NaBH4 (1 eq) Stir 1h at 0°C A->B C Work-up (Quench, Extract, Dry) B->C D Diphenylmethanol (Crude Product) C->D E Diphenylmethanol in Toluene D->E Proceed to next step F Add SOCl2 (1.25 eq) Stir 1h at RT E->F G Work-up (Quench, Extract, Dry) F->G H This compound (Final Product) G->H

Caption: Synthetic workflow for this compound.

Applications in Pharmaceutical Development

This compound is a valuable reagent in medicinal chemistry, primarily serving two roles: as a key building block for pharmaceutical ingredients and as a source for the diphenylmethyl (DPM) or benzhydryl (Bzh) protecting group.

The diphenylmethane (B89790) scaffold is a core structural feature in many first-generation antihistamines that act as H1 receptor inverse agonists.[11] this compound is a crucial intermediate in the synthesis of drugs like Diphenhydramine (B27) and Pheniramine.[1][11][12]

Experimental Protocol: Synthesis of Diphenhydramine

This synthesis involves the etherification of this compound with N,N-dimethylaminoethanol.

  • Dissolve this compound (1 equivalent) in a solvent such as toluene.

  • Add N,N-dimethylaminoethanol (1.2 equivalents) and a base like sodium bicarbonate (2 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield diphenhydramine as an oil.[11]

The diphenylmethyl (DPM), or benzhydryl, group is a useful protecting group for alcohols, amines, and carboxylic acids in multi-step organic synthesis.[13][14] Its introduction is typically achieved by reaction with this compound. The DPM group offers stability under various conditions and can be removed selectively.[11]

Key Features of the DPM Protecting Group:

  • Stability: It is more stable to strong acidic conditions than the trityl group.[14]

  • Introduction: Can be introduced by nucleophilic substitution of this compound, often using a base to deprotonate the functional group being protected.[11][13]

  • Deprotection (Cleavage): Removal is typically achieved under acidic conditions (e.g., with trifluoroacetic acid) or via hydrogenation.[11][14] An oxidative deprotection method using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) followed by mild acid hydrolysis is also effective for amines.[14]

Experimental Protocol: Protection of a Primary Amine

  • Dissolve the primary amine (1 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) in a solvent like dichloromethane (DCM).

  • Add this compound (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude N-benzhydryl amine can be purified by column chromatography.[11]

G Substrate Substrate with -NH2 group Protection Protection Reaction (Stir 12-24h at RT) Substrate->Protection Reagents This compound + Base (e.g., DIPEA) in DCM Reagents->Protection Workup Aqueous Work-up (Wash with H2O, Brine) Protection->Workup Protected Protected Substrate (N-benzhydryl amine) Workup->Protected Deprotection Deprotection Protected->Deprotection Selective Removal FinalProduct Deprotected Substrate (-NH2 group restored) Deprotection->FinalProduct Acid Acidic Cleavage (e.g., TFA) Acid->Deprotection Hydrogenation Hydrogenolysis Hydrogenation->Deprotection

Caption: Workflow for benzhydryl group protection/deprotection.

Safety and Handling

This compound is classified as a dangerous good for transport.[3] It is known to cause skin irritation and severe eye damage.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in an inert atmosphere at room temperature.[1]

This guide consolidates key technical information on this compound to support its effective and safe use in research and development, particularly within the pharmaceutical industry.

References

Benzhydryl Chloride: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – This document provides an in-depth technical guide on the reactivity and stability of benzhydryl chloride (also known as chlorodiphenylmethane), a key intermediate in pharmaceutical synthesis and various chemical applications. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's core chemical characteristics, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Executive Summary

Benzhydryl chloride is a highly reactive alkyl halide, primarily undergoing nucleophilic substitution reactions through a unimolecular (SN1) mechanism. This reactivity is dictated by the exceptional stability of the resulting benzhydryl carbocation, which is stabilized by resonance across two phenyl rings. However, this inherent reactivity also contributes to its instability, particularly in the presence of nucleophiles, including water and other protic solvents. Understanding the delicate balance between its reactivity and stability is crucial for its effective use in synthesis and for ensuring the stability of drug substances containing the benzhydryl moiety.

Core Reactivity Profile

The reactivity of benzhydryl chloride is dominated by its propensity to form a stable secondary carbocation. This intermediate is planar and allows for nucleophilic attack from either face, which has important stereochemical implications in asymmetric synthesis.[1]

Key Reactions:

  • Nucleophilic Substitution (SN1): The rate-determining step is the unimolecular dissociation of the chloride ion to form the benzhydryl carbocation.[1][2] This carbocation is then rapidly attacked by a wide range of nucleophiles. The rate of reaction is largely independent of the nucleophile's concentration but is significantly influenced by solvent polarity.[1][2]

  • Solvolysis: In protic solvents like water, alcohols, or carboxylic acids, benzhydryl chloride readily undergoes solvolysis, where the solvent molecule acts as the nucleophile. This leads to the formation of benzhydrol, benzhydryl ethers, or esters, respectively.

  • Friedel-Crafts Alkylation: The benzhydryl carbocation is an effective electrophile for Friedel-Crafts alkylation reactions with aromatic compounds.

  • Reaction with Amines: Benzhydryl chloride reacts with primary and secondary amines to form the corresponding N-benzhydrylated products.

  • Formation of Ethers and Esters: Reaction with alkoxides or carboxylates yields benzhydryl ethers and esters.

The stability of the benzhydryl carbocation is a central theme, influenced by factors such as resonance delocalization of the positive charge across the two phenyl rings and the inductive effects of substituents on these rings.[3][4][5]

Stability Profile

The stability of benzhydryl chloride is inversely related to its reactivity. It is sensitive to moisture, heat, and nucleophilic reagents.

  • Hydrolytic Instability: Exposure to moist air or water leads to rapid hydrolysis, forming benzhydrol and hydrochloric acid.[6] This degradation pathway is a primary concern for its storage and handling.

  • Thermal Decomposition: At elevated temperatures, benzhydryl chloride can decompose, potentially releasing irritating gases and vapors such as hydrogen chloride gas, carbon monoxide, and carbon dioxide.[6][7][8]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6][8]

Quantitative Data

Solvolysis Kinetics

The rate of solvolysis is highly dependent on the solvent's ionizing power. The Grunwald-Winstein equation is often used to correlate solvolysis rates. A study on the solvolysis of benzhydryl chloride and bromide reported sensitivities (l values) of 1.19 and 1.29, respectively, which are indicative of a reaction mechanism with significant carbocationic character.[9]

Table 1: Representative Solvolysis Rate Constants for Benzhydryl Derivatives

Solvent System Leaving Group Rate Constant (k) at 25°C (s⁻¹) Reference
80% Ethanol / 20% Water Chloride Data not explicitly found in searches [9][10]
90% Acetone / 10% Water Chloride Data not explicitly found in searches [11]
Methanol Chloride Data not explicitly found in searches [9]
Ethanol Chloride Data not explicitly found in searches [9]

| 2,2,2-Trifluoroethanol (TFE) | Chloride | Data not explicitly found in searches |[9] |

Nucleophilic Substitution Yields

The yields of substitution reactions are generally high due to the favorable formation of the carbocation intermediate.

Table 2: Product Yields for Nucleophilic Substitution Reactions

Nucleophile Product Type Typical Yield (%) Conditions Reference
β-dimethylaminoethanol Benzhydryl Ether High Heated with tributylamine (B1682462) [13]
1-methyl-4-piperidinol Benzhydryl Ether High Refluxed with tripropylamine (B89841) in naphtha [13]
Potassium t-butoxide Benzhydryl t-butyl ether / Tetraphenylethylene Quantitative Varies with solvent (t-butanol vs. DMSO) [14]

| Phenoxides, Thiolates, Azide | Substituted Benzhydryls | 81-96% | Activation as toluenesulfonate, then displacement |[15] |

Experimental Protocols

Protocol: Measurement of Solvolysis Rate by Conductimetry

This protocol outlines a method for determining the rate of solvolysis of benzhydryl chloride by measuring the change in conductivity of the solution over time.[16]

Objective: To determine the first-order rate constant for the solvolysis of benzhydryl chloride in a given solvent system (e.g., aqueous acetone).

Materials:

  • Benzhydryl chloride

  • Solvent (e.g., 80% acetone/20% water)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks, pipettes

  • Data acquisition system (computer)

Procedure:

  • Prepare a stock solution of benzhydryl chloride in the chosen solvent.

  • Equilibrate the solvent and the benzhydryl chloride solution to the desired reaction temperature in the constant temperature bath.

  • Calibrate the conductivity meter.

  • Initiate the reaction by rapidly adding a known volume of the benzhydryl chloride stock solution to the temperature-equilibrated solvent in the conductivity cell.

  • Immediately begin recording the conductivity of the solution at regular time intervals. The reaction produces HCl, which increases the conductivity.

  • Continue recording data until the conductivity reaches a stable value, indicating the completion of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(L∞ - Lt) versus time (t), where L∞ is the final conductivity and Lt is the conductivity at time t. The slope of this line is -k.

Protocol: Synthesis of a Benzhydryl Ether

This protocol describes a general procedure for the synthesis of a benzhydryl ether via nucleophilic substitution.[13]

Objective: To synthesize beta-dimethylaminoethyl benzhydryl ether.

Materials:

Procedure:

  • Combine dimethylaminoethanol (0.05 mol), benzhydryl chloride (0.075 mol), and tributylamine (0.05 mol) in a reaction vessel.

  • Heat the reaction mixture at 100°C for one hour, then increase the temperature to 130°C for five hours.

  • After the reaction is complete, allow the mixture to cool.

  • Admix the reaction mixture with 25 ml of methyl isobutyl ketone.

  • Chill the mixture to 5°C to crystallize the hydrochloride salt of the desired ether.

  • Collect the crystalline product by filtration.

  • The free ether can be liberated by treatment with an excess of alkali, followed by extraction.

Protocol: Forced Degradation Study (Hydrolytic Stability)

This protocol outlines a typical forced degradation study to assess the hydrolytic stability of a substance containing a benzhydryl chloride moiety, based on general pharmaceutical guidelines.[17][18]

Objective: To evaluate the degradation of the substance under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • Test substance (e.g., a drug candidate with a benzhydryl chloride precursor)

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • Sodium hydroxide (B78521) (e.g., 0.1 M NaOH)

  • Purified water

  • pH meter

  • Constant temperature oven (e.g., 60°C)

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Prepare solutions of the test substance in 0.1 M HCl, 0.1 M NaOH, and purified water. A typical concentration is 1 mg/mL.

  • Stress the solutions by heating them at 60°C for a defined period (e.g., 30 minutes to several hours).

  • At specified time points, withdraw aliquots of each solution.

  • Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method to quantify the amount of the parent substance remaining and to detect and quantify any degradation products.

  • The goal is to achieve a target degradation of 5-20% to ensure the analytical method can adequately separate degradants from the parent peak.

Visualizations: Mechanisms and Workflows

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) R_Cl Benzhydryl Chloride (Ph)₂CH-Cl Carbocation Benzhydryl Carbocation (Ph)₂CH⁺ R_Cl->Carbocation Ionization Cl_ion Cl⁻ Product Product (Ph)₂CH-Nu Carbocation->Product Nu Nucleophile (Nu⁻) Nu->Product

Caption: The SN1 reaction mechanism of benzhydryl chloride proceeds in two steps.

Solvolysis_Workflow start Start prep Prepare Stock Solution of Benzhydryl Chloride start->prep equilibrate Equilibrate Reactants & Solvent to Temp (T) prep->equilibrate initiate Initiate Reaction: Mix Reactants in Cell equilibrate->initiate record Record Conductivity vs. Time initiate->record analyze Plot ln(L∞ - Lt) vs. Time record->analyze calculate Calculate Rate Constant (k) from Slope analyze->calculate end End calculate->end

Caption: Experimental workflow for measuring solvolysis rate via conductimetry.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Outcomes center Benzhydryl Chloride Stability & Reactivity Solvent Solvent (Polarity) center->Solvent Temp Temperature center->Temp Nucleophile Nucleophile (Strength/Conc.) center->Nucleophile Reactivity Increased Reactivity (e.g., Faster Solvolysis) Solvent->Reactivity High polarity increases Temp->Reactivity Increases Nucleophile->Reactivity Affects product, not rate (SN1) Stability Decreased Stability (e.g., Degradation) Reactivity->Stability inversely related

Caption: Logical relationship of factors affecting benzhydryl chloride stability.

Conclusion

Benzhydryl chloride is a valuable synthetic intermediate whose utility is fundamentally linked to the stability of its corresponding carbocation. Its high reactivity, particularly in SN1 reactions, makes it an efficient precursor for a variety of benzhydrylated compounds. However, this same reactivity necessitates careful handling and storage to prevent unwanted degradation, especially through hydrolysis. The quantitative data and protocols provided in this guide offer a framework for researchers to effectively utilize and control the chemistry of benzhydryl chloride in their development programs.

References

The Pivotal Role of Chlorodiphenylmethane in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorodiphenylmethane, and the broader benzhydryl moiety it provides, represents a cornerstone in the synthesis of a diverse array of pharmaceutical compounds. Its utility as a versatile intermediate is most prominently showcased in the production of first-generation antihistamines, but its applications extend to central nervous system (CNS) agents and other pharmacologically active molecules. This technical guide provides an in-depth exploration of the synthesis, quantitative data, experimental protocols, and relevant biological pathways associated with pharmaceuticals derived from this critical intermediate.

Core Application: Synthesis of First-Generation Antihistamines

The diphenylmethane (B89790) scaffold is a key structural feature in many first-generation antihistamines, which act as inverse agonists at the histamine (B1213489) H1 receptor. This compound serves as a primary building block for the synthesis of these widely used drugs.[1]

Diphenhydramine (B27)

Diphenhydramine, commonly known as Benadryl®, is a first-generation antihistamine with anticholinergic, sedative, and antiemetic properties.[1] Its synthesis is a classic example of the application of this compound.

Quantitative Data for Diphenhydramine Synthesis

StepReactantsSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Purity/Notes
Batch Synthesis This compound, N,N-dimethylaminoethanolToluene (B28343)Sodium Bicarbonate110 (reflux)6-8HighCrude product is an oil.
Continuous Flow This compound, N,N-dimethylaminoethanolAcetonitrileNone2001 min~50Production rate of 128 mg/h.
Salt Formation Diphenhydramine (base), Hydrochloric AcidIsopropanol (B130326)N/AIce bath-HighPrecipitation of Diphenhydramine HCl.

Experimental Protocol: Batch Synthesis of Diphenhydramine

  • Etherification:

    • Dissolve this compound (1 equivalent) in toluene.

    • Add N,N-dimethylaminoethanol (1.2 equivalents) and sodium bicarbonate (2 equivalents).[1]

    • Heat the mixture to reflux (approximately 110°C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield diphenhydramine as an oil.

  • Salt Formation (Diphenhydramine HCl):

    • Dissolve the crude diphenhydramine base in isopropanol.

    • Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution becomes acidic.

    • Cool the mixture in an ice bath to facilitate the precipitation of diphenhydramine hydrochloride.

    • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum.

Experimental Workflow: Synthesis of Diphenhydramine

G cluster_0 Step 1: Etherification cluster_1 Step 2: Salt Formation This compound This compound Reaction1 Reflux (110°C, 6-8h) This compound->Reaction1 DMAE N,N-dimethylaminoethanol DMAE->Reaction1 Base Sodium Bicarbonate Base->Reaction1 Solvent1 Toluene Solvent1->Reaction1 Workup1 Filtration, Wash, Dry Reaction1->Workup1 Diphenhydramine_base Diphenhydramine (Base) Workup1->Diphenhydramine_base Reaction2 Acidification Diphenhydramine_base->Reaction2 HCl Hydrochloric Acid HCl->Reaction2 Solvent2 Isopropanol Solvent2->Reaction2 Workup2 Precipitation, Filtration, Dry Reaction2->Workup2 Diphenhydramine_HCl Diphenhydramine HCl Workup2->Diphenhydramine_HCl

Synthetic workflow for Diphenhydramine HCl.
Pheniramine (B192746)

Pheniramine is another first-generation antihistamine of the alkylamine class.[1] It is a key intermediate in the synthesis of its halogenated derivatives, such as chlorpheniramine (B86927) and brompheniramine. The synthesis involves the alkylation of 2-benzylpyridine (B1664053).

Quantitative Data for Pheniramine Synthesis

StepReactantsSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Purity/Notes
Alkylation 2-Benzylpyridine, 2-Chloro-N,N-dimethylethanamineTetrahydrofuranSodium Amide30-452HighThe product is obtained as a concentrated solution.
Salt Formation Pheniramine (base), Maleic AcidEthanol (B145695)N/A0 to -22HighPrecipitation of Pheniramine Maleate.

Experimental Protocol: Synthesis of Pheniramine Maleate

  • Alkylation:

    • In a suitable reaction vessel, dissolve 2-benzylpyridine (1 equivalent) in tetrahydrofuran.

    • Add sodium amide (a slight excess) and stir the mixture at 20-25°C for 1 hour.

    • Slowly add a toluene solution of 2-chloro-N,N-dimethylethanamine (1 equivalent), maintaining the temperature between 30-40°C.

    • After the addition is complete, heat the reaction mixture to 40-45°C for 2 hours.

    • Cool the reaction to room temperature and quench with water.

    • Separate the organic phase, wash it until neutral, and concentrate to obtain pheniramine.

  • Salt Formation (Pheniramine Maleate):

    • Dissolve maleic acid (1 equivalent) in dehydrated ethanol with stirring.

    • Add the pheniramine base to the solution and stir for 30 minutes.

    • Cool the mixture to 0 to -2°C and hold for 2 hours to induce crystallization.

    • Filter the precipitate to obtain pheniramine maleate.

Experimental Workflow: Synthesis of Pheniramine Maleate

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Salt Formation Benzylpyridine 2-Benzylpyridine Reaction1 Alkylation (30-45°C, 2h) Benzylpyridine->Reaction1 Chloroethanamine 2-Chloro-N,N-dimethylethanamine Chloroethanamine->Reaction1 Base Sodium Amide Base->Reaction1 Solvent1 Tetrahydrofuran/Toluene Solvent1->Reaction1 Workup1 Quench, Wash, Concentrate Reaction1->Workup1 Pheniramine_base Pheniramine (Base) Workup1->Pheniramine_base Reaction2 Neutralization Pheniramine_base->Reaction2 Maleic_Acid Maleic Acid Maleic_Acid->Reaction2 Solvent2 Ethanol Solvent2->Reaction2 Workup2 Crystallization (0 to -2°C), Filtration Reaction2->Workup2 Pheniramine_Maleate Pheniramine Maleate Workup2->Pheniramine_Maleate

Synthetic workflow for Pheniramine Maleate.
Meclizine (B1204245)

Meclizine is a first-generation antihistamine used to treat motion sickness and vertigo. Its synthesis involves a derivative of this compound, specifically 4-chlorobenzhydryl chloride.

Quantitative Data for Meclizine Synthesis

StepReactantsSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Purity/Notes
Intermediate Synthesis 4-Chlorobenzhydryl chloride, Piperazine (B1678402)ToluenePotassium Iodide80 - reflux14HighSynthesis of 1-(4-chlorobenzhydryl)piperazine (B1679854).
Final Product Synthesis 1-(4-Chlorobenzhydryl)piperazine, m-Methylbenzyl chlorideToluene-Reflux4-681.8The overall yield of Meclizine hydrochloride.

Experimental Protocol: Synthesis of Meclizine Hydrochloride

  • Synthesis of 1-(4-chlorobenzhydryl)piperazine:

    • In a reaction vessel, combine piperazine (anhydrous, 2.5-4.5 equivalents) with toluene.

    • Add a catalytic amount of potassium iodide.

    • Heat the mixture to 80°C and add a solution of 4-chlorobenzhydryl chloride (1 equivalent) in toluene.

    • Maintain the temperature at 80°C for 2 hours, then increase to reflux for 12 hours.

    • After completion, cool the mixture, wash with water, and treat with hydrochloric acid to precipitate the intermediate.

    • Neutralize with sodium hydroxide (B78521) solution to obtain the solid product, which is then filtered and dried.

  • Synthesis of Meclizine:

    • React the 1-(4-chlorobenzhydryl)piperazine intermediate with m-methylbenzyl chloride in toluene under reflux for 4-6 hours.

    • After the reaction, the mixture is worked up to isolate the meclizine base.

  • Salt Formation (Meclizine Hydrochloride):

    • Dissolve the crude meclizine base in a suitable solvent like isopropanol.

    • Slowly add concentrated hydrochloric acid while stirring to precipitate meclizine hydrochloride.

    • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Application in Central Nervous System (CNS) Agents

The diphenylmethane scaffold is also present in several drugs targeting the central nervous system.

Benztropine

Benztropine is an anticholinergic drug used to treat Parkinson's disease and other movement disorders. Its synthesis involves the condensation of tropine (B42219) with a diphenylmethane derivative, typically bromodiphenylmethane.

Quantitative Data for Benztropine Synthesis

StepReactantsSolventBase/CatalystTemperature (°C)Time (h)Yield (%)Purity/Notes
Condensation Bromodiphenylmethane, Tropine-----Data not readily available in public literature.

Experimental Protocol: General Synthesis of Benztropine

A common synthetic route involves the condensation of tropine with bromodiphenylmethane, which is formed from the bromination of diphenylmethane.

Other Pharmaceutical Applications

The diphenylmethane core is found in other therapeutic agents, highlighting the versatility of its derivatives.

Clidinium Bromide

Clidinium bromide is a synthetic anticholinergic agent used to treat gastrointestinal disorders. While not directly synthesized from this compound, a key reagent in its synthesis, diphenylacetyl chloride, contains the core diphenylmethane structure.[1]

Biological Signaling Pathway

First-generation antihistamines, synthesized from this compound, primarily exert their effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. First-generation antihistamines block these effects by binding to the H1 receptor and preventing its activation by histamine.

Signaling Pathway Diagram: Histamine H1 Receptor

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca2+ release ER->Ca2 Ca2->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response leads to Antihistamine First-Generation Antihistamine (e.g., Diphenhydramine) Antihistamine->H1R blocks

Histamine H1 receptor signaling pathway.

Conclusion

This compound and its derivatives are indispensable intermediates in the pharmaceutical industry. Their structural contribution to a wide range of drugs, particularly first-generation antihistamines, underscores their continued importance in medicinal chemistry. The synthetic routes and biological pathways detailed in this guide provide a foundational understanding for researchers and professionals engaged in the development of new and improved therapeutic agents.

References

Synthesis of Diphenhydramine from Chlorodiphenylmethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenhydramine (B27), a first-generation antihistamine, utilizing chlorodiphenylmethane as a key starting material. The document details the core chemical transformations, presents quantitative data from both batch and continuous flow synthesis methodologies, and provides detailed experimental protocols. Furthermore, this guide includes visual representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

Diphenhydramine, widely known by its trade name Benadryl®, is an H1-receptor antagonist with anticholinergic and sedative properties. Its synthesis is a classic example of a Williamson ether synthesis, a fundamental reaction in organic chemistry. The core structure of diphenhydramine consists of a diphenylmethane (B89790) moiety linked via an ether bond to an N,N-dimethylethanamine group. A common and efficient synthetic route involves the reaction of a halodiphenylmethane, such as this compound, with N,N-dimethylaminoethanol. This guide will explore this specific pathway in detail, offering insights into both traditional batch processing and modern continuous flow techniques.

Chemical Reaction Pathway

The synthesis of diphenhydramine from this compound is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the hydroxyl group of N,N-dimethylaminoethanol by a base, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of this compound, displacing the chloride ion to form the desired ether linkage. The final step typically involves the conversion of the diphenhydramine free base to its hydrochloride salt for pharmaceutical applications.

G This compound This compound DiphenhydramineBase Diphenhydramine (Free Base) This compound->DiphenhydramineBase Williamson Ether Synthesis NNDimethylaminoethanol N,N-Dimethylaminoethanol NNDimethylaminoethanol->DiphenhydramineBase Base Base (e.g., NaHCO₃) Base->DiphenhydramineBase DiphenhydramineHCl Diphenhydramine HCl DiphenhydramineBase->DiphenhydramineHCl Salt Formation HCl HCl HCl->DiphenhydramineHCl

Caption: General reaction scheme for the synthesis of Diphenhydramine HCl.

Quantitative Data Summary

The synthesis of diphenhydramine from this compound has been successfully demonstrated using both batch and continuous flow methodologies. The following tables summarize the quantitative data associated with these processes.

Batch Synthesis

While a detailed experimental protocol for the batch synthesis of diphenhydramine from this compound is provided in this guide, specific yield and purity data are not extensively reported in readily available literature. The provided protocol is a representative laboratory-scale procedure.[1]

ParameterValueReference
Starting MaterialThis compound[1]
ReagentN,N-Dimethylaminoethanol[1]
BaseSodium Bicarbonate[1]
SolventToluene[1]
TemperatureReflux (~110 °C)[1]
Reaction Time6-8 hours[1]
Yield Not explicitly reported
Purity Not explicitly reported
Continuous Flow Synthesis

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat transfer, improved safety, and scalability. The synthesis of diphenhydramine hydrochloride via continuous flow has been studied in detail, providing valuable quantitative data.[2][3][4]

Starting MaterialReagent Ratio (this compound:DMAE)SolventTemperature (°C)Residence Time (min)Yield (%)Reference
This compound1:4None1751692
This compound1:2None1751691
This compound1:1None1751686
This compound1:1None1753285
This compound1:1None2001678
This compound-Acetonitrile2001-[5]

Note: DMAE refers to N,N-dimethylaminoethanol.

Experimental Protocols

Batch Synthesis of Diphenhydramine from this compound[1]

This protocol describes a common laboratory-scale batch synthesis.

Step 1: Etherification

  • Reagents:

    • This compound (1 equivalent)

    • N,N-Dimethylaminoethanol (1.2 equivalents)

    • Sodium bicarbonate (2 equivalents)

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in toluene.

    • Add N,N-dimethylaminoethanol and sodium bicarbonate to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C).

    • Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield diphenhydramine as an oil.

Step 2: Salt Formation

  • Reagents:

  • Procedure:

    • Dissolve the crude diphenhydramine base in isopropanol.

    • Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution becomes acidic (check with pH paper).

    • Cool the mixture in an ice bath to facilitate the precipitation of diphenhydramine hydrochloride.

    • Collect the precipitate by filtration.

    • Wash the collected solid with cold isopropanol.

    • Dry the product under vacuum.

G cluster_etherification Etherification cluster_salt_formation Salt Formation dissolve Dissolve this compound in Toluene add_reagents Add N,N-Dimethylaminoethanol and NaHCO₃ dissolve->add_reagents reflux Reflux for 6-8 hours add_reagents->reflux cool_filter Cool and Filter reflux->cool_filter wash Wash with Water and Brine cool_filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate dissolve_base Dissolve Diphenhydramine Base in Isopropanol dry_concentrate->dissolve_base Crude Diphenhydramine (Oil) add_hcl Add HCl in Isopropanol dissolve_base->add_hcl precipitate Cool and Precipitate add_hcl->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry

References

Chlorodiphenylmethane as an Initiator for Radical Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiphenylmethane, also known as benzhydryl chloride, is a halogenated hydrocarbon that has demonstrated utility as an initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). Its chemical structure, featuring a chlorine atom attached to a diphenylmethyl group, allows for the controlled generation of radicals, a critical step in the synthesis of well-defined polymers with specific molecular weights and low polydispersity. This guide provides a comprehensive overview of the core principles, experimental considerations, and mechanistic pathways involved in utilizing this compound as a radical polymerization initiator.

The diphenylmethyl radical generated from this compound is relatively stable due to resonance delocalization across the two phenyl rings. This inherent stability influences the initiation kinetics and the overall control of the polymerization process. While detailed kinetic data for this compound is not as abundant as for more common initiators, studies on structurally similar compounds provide valuable insights into its behavior.

Mechanism of Initiation in Atom Transfer Radical Polymerization (ATRP)

In the context of ATRP, this compound functions as an alkyl halide initiator. The initiation process involves the reversible homolytic cleavage of the carbon-chlorine bond, facilitated by a transition metal catalyst, typically a copper(I) complex.

The generally accepted mechanism for ATRP initiation with an alkyl halide like this compound is as follows:

  • Activation: The initiator, this compound (R-Cl), reacts with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)X/L), to form a radical (R•) and the deactivator, which is the transition metal complex in a higher oxidation state (e.g., X-Cu(II)X/L).

  • Initiation: The generated diphenylmethyl radical (R•) adds to a monomer unit (M), forming a new propagating radical (P1•).

  • Deactivation: The propagating radical can be reversibly deactivated by reacting with the deactivator, reforming a dormant polymer species (P1-Cl) and the activator.

This reversible activation-deactivation equilibrium is the key to controlling the radical concentration, minimizing termination reactions, and achieving a controlled polymerization.

ATRP_Initiation_Mechanism cluster_initiation Initiation Pathway Initiator This compound (R-Cl) Radical Diphenylmethyl Radical (R•) Initiator->Radical k_act Activator Cu(I) Complex (Activator) Activator->Radical Deactivator Cu(II) Complex (Deactivator) Radical->Deactivator k_deact Propagating_Radical Propagating Radical (P1•) Radical->Propagating_Radical k_i Monomer Monomer (M) Monomer->Propagating_Radical

Caption: Initiation pathway in ATRP using this compound.

Quantitative Data

While specific kinetic data for this compound is limited in publicly available literature, data from its close structural analog, diphenylmethyl chloride (DPMCl), in the ATRP of styrene (B11656) provides a useful benchmark. The polymerization exhibits characteristics of a controlled process, including a linear increase in molecular weight with monomer conversion and the formation of polymers with a relatively narrow molecular weight distribution.

InitiatorMonomerCatalyst/LigandSolventPDI (Mw/Mn)Reference
Diphenylmethyl ChlorideStyreneCuCl/PMDETACyclohexanone1.2 - 1.5[1]
Benzhydryl ChlorideMethyl Methacrylate (B99206)CuCl/dNbipyDiphenyl ether- (low rate)[2]

Note: The polymerization of methyl methacrylate initiated by benzhydryl chloride was reported to be slow due to the coupling of the initiating benzhydryl radicals[2]. This suggests that the initiator efficiency may be a critical parameter to optimize for certain monomers.

Experimental Protocols

The following are generalized experimental protocols for conducting ATRP using an alkyl halide initiator like this compound. These should be adapted and optimized for specific monomers and desired polymer characteristics.

Materials
  • Monomer: (e.g., Styrene, Methyl Acrylate) - Purified by passing through a column of basic alumina (B75360) to remove inhibitor.

  • Initiator: this compound - Used as received or purified by distillation/recrystallization.

  • Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) - Purified by washing with acetic acid and ethanol, then dried under vacuum.

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy) - Used as received.

  • Solvent: (e.g., Toluene, Anisole, Cyclohexanone) - Anhydrous, deoxygenated.

General Procedure for ATRP of Styrene
  • Catalyst/Ligand Preparation: To a Schlenk flask, add CuBr (1 eq) and the ligand (2 eq). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Mixture: Degassed solvent and monomer (e.g., 100 eq of styrene) are added to the Schlenk flask via a degassed syringe. The mixture is stirred to allow the formation of the copper-ligand complex.

  • Initiation: this compound (1 eq) is added via a degassed syringe to start the polymerization.

  • Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 110 °C). Samples can be taken periodically to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).

  • Termination: The polymerization is terminated by cooling the reaction mixture and exposing it to air.

  • Purification: The polymer is dissolved in a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

ATRP_Workflow cluster_workflow Experimental Workflow for ATRP Start Start Preparation Prepare Catalyst/Ligand in Schlenk Flask Start->Preparation Degas Degas System (Vacuum/Inert Gas) Preparation->Degas Add_Reagents Add Degassed Solvent & Monomer Degas->Add_Reagents Initiate Add Initiator (this compound) Add_Reagents->Initiate Polymerize Polymerization at Controlled Temperature Initiate->Polymerize Monitor Monitor Conversion & Molecular Weight Polymerize->Monitor Terminate Terminate Reaction (Cool & Expose to Air) Polymerize->Terminate Monitor->Polymerize Purify Purify Polymer (Column & Precipitation) Terminate->Purify Characterize Characterize Polymer (GPC, NMR, etc.) Purify->Characterize End End Characterize->End Logical_Relationships cluster_factors Factors Influencing Controlled Polymerization cluster_outcomes Polymerization Outcomes Initiator This compound (Initiator) Equilibrium Activation-Deactivation Equilibrium Initiator->Equilibrium Catalyst Transition Metal (e.g., CuBr) Catalyst->Equilibrium Ligand e.g., PMDETA Ligand->Equilibrium Monomer Monomer Type (Styrene, Acrylate) Rate Polymerization Rate Monomer->Rate Conditions Reaction Conditions (Temperature, Solvent) Conditions->Equilibrium Conditions->Rate Control Degree of Control (PDI, Mn vs. Conversion) Equilibrium->Control Properties Final Polymer Properties Control->Properties Rate->Properties

References

An In-Depth Technical Guide to the Friedel-Crafts Reaction Mechanism with Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds on aromatic rings.[1][2] This guide provides a detailed examination of the Friedel-Crafts alkylation mechanism using this compound as the alkylating agent. This specific reaction is of significant interest for the synthesis of triarylmethanes and related structures, which are valuable scaffolds in medicinal chemistry and materials science. We will explore the core reaction mechanism, the influence of various catalysts and conditions, present detailed experimental protocols, and summarize key data for practical application.

Core Reaction Mechanism

The Friedel-Crafts alkylation of an aromatic compound (e.g., benzene) with this compound is a classic example of electrophilic aromatic substitution.[2][3] The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and proceeds through three primary steps.[3][4]

Step 1: Formation of the Electrophile

The reaction is initiated by the activation of the alkyl halide, this compound, by the Lewis acid catalyst. The Lewis acid abstracts the chloride ion to form a highly reactive and resonance-stabilized diphenylmethyl carbocation (also known as the diphenylcarbenium ion).[1] This carbocation serves as the potent electrophile required for the subsequent step.

Equation: (C₆H₅)₂CHCl + AlCl₃ ⇌ (C₆H₅)₂CH⁺ + AlCl₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic diphenylmethyl carbocation.[5] This attack disrupts the aromaticity of the ring, leading to the formation of a non-aromatic carbocation intermediate known as an arenium ion or a sigma (σ) complex.[3][4] This intermediate is resonance-stabilized, with the positive charge delocalized over the ring.

Step 3: Deprotonation and Catalyst Regeneration

To restore the highly stable aromatic system, a weak base, the AlCl₄⁻ ion, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[3][5][6][7] The electrons from the carbon-hydrogen bond move back into the ring, re-establishing aromaticity and forming the final product, triphenylmethane (B1682552) (in the case of benzene (B151609) as the substrate). This step also regenerates the Lewis acid catalyst (AlCl₃) and produces hydrochloric acid (HCl) as a byproduct.[4]

Friedel_Crafts_Mechanism cluster_start Reactants cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation This compound This compound (Ph)₂CHCl Carbocation Diphenylmethyl Carbocation [(Ph)₂CH]⁺ This compound->Carbocation + AlCl₃ Catalyst_complex [AlCl₄]⁻ Benzene Benzene (C₆H₆) Sigma_Complex Sigma Complex (Arenium Ion) Catalyst_start Lewis Acid (AlCl₃) Catalyst_start->Catalyst_complex - Cl⁻ Carbocation->Sigma_Complex + Benzene Product Triphenylmethane (Ph)₃CH Catalyst_regen Regenerated Catalyst (AlCl₃) Catalyst_complex->Catalyst_regen - Cl⁻ Byproduct HCl Catalyst_complex->Byproduct - AlCl₃ Sigma_Complex->Product + [AlCl₄]⁻ - H⁺

Caption: Friedel-Crafts alkylation mechanism with this compound.

Data Presentation: Lewis Acid Catalyst Selection

The choice of Lewis acid is critical for the success of the Friedel-Crafts reaction. Catalyst activity generally correlates with its Lewis acidity.[8] The optimal catalyst choice depends on the reactivity of the aromatic substrate.

Lewis Acid CatalystRelative ActivityTypical SubstratesNotes
AlCl₃, AlBr₃ Very HighBenzene, Toluene, less activated arenesMost common and highly active catalysts. Can promote side reactions like polyalkylation if not carefully controlled.[8]
FeCl₃ HighActivated and moderately activated arenesA strong Lewis acid, often used as a more economical alternative to AlCl₃.[8]
SbCl₅, TiCl₄, SnCl₄ Moderate to HighActivated arenes (e.g., Anisole, Phenols)Can offer different selectivity compared to AlCl₃ and may be useful for sensitive substrates.[8]
BF₃, ZnCl₂ MildHighly activated aromatic substratesUseful for preventing polyalkylation and other side reactions with very reactive arenes.[8]

Experimental Protocols

The following section outlines a generalized, detailed methodology for the alkylation of benzene with this compound, synthesized from common laboratory procedures.[1][8]

Materials and Equipment
  • This compound

  • Anhydrous Benzene (serves as reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Round-bottomed flask with a magnetic stirrer

  • Reflux condenser and drying tube

  • Dropping funnel

  • Ice bath

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Characterization equipment (NMR, IR, Melting Point apparatus)

Reaction Workflow

Experimental_Workflow start Start setup 1. Reaction Setup - Charge flask with AlCl₃ and anhydrous benzene. - Cool to 0°C in an ice bath. start->setup addition 2. Reagent Addition - Dissolve this compound in benzene. - Add dropwise to the cooled suspension over 30-60 min. setup->addition reaction 3. Reaction - Stir at 0°C for 1 hour. - Allow to warm to room temperature. - Monitor progress by TLC. addition->reaction quench 4. Quenching - Cool flask in an ice bath. - Slowly pour mixture over crushed ice and conc. HCl. reaction->quench extraction 5. Extraction & Washing - Transfer to separatory funnel. - Extract with organic solvent (e.g., CH₂Cl₂). - Wash organic layer with dilute HCl, water, and NaHCO₃ soln. quench->extraction purification 6. Drying & Purification - Dry organic layer over Na₂SO₄. - Remove solvent via rotary evaporator. - Recrystallize crude product. extraction->purification characterization 7. Characterization - Obtain ¹H NMR, ¹³C NMR, IR spectra. - Determine melting point. purification->characterization end End characterization->end

Caption: A generalized workflow for Friedel-Crafts alkylation experiments.

Detailed Procedure
  • Reagent Preparation: In a dry, round-bottomed flask equipped with a magnetic stirrer and reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (large excess). Cool the mixture to 0°C in an ice bath with continuous stirring.[1]

  • Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous benzene and place it in a dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the temperature is maintained between 0-5°C.[1][8]

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for one hour, then allow it to slowly warm to room temperature. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).[8]

  • Work-up and Quenching: Once the reaction is deemed complete, cool the flask back down in an ice bath. In a well-ventilated fume hood, cautiously pour the reaction mixture over a beaker of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][8]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the excess benzene using a rotary evaporator.[1]

  • Purification: The crude product, triphenylmethane, can be purified by recrystallization from a suitable solvent such as ethanol.[1]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.[1]

Potential Side Reactions and Limitations

  • Polyalkylation: The product of the initial alkylation (triphenylmethane) can be more nucleophilic than the starting benzene ring. This can lead to further alkylation, resulting in poly-substituted byproducts. Using a large excess of the aromatic substrate can help to minimize this side reaction.[8]

  • Rearrangements: While the diphenylmethyl carbocation is relatively stable and less prone to rearrangement compared to primary carbocations, rearrangements are a known limitation of Friedel-Crafts alkylations in general.[4]

  • Substrate Limitations: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) as they are not nucleophilic enough to attack the carbocation.

References

Physical and chemical properties of Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of chlorodiphenylmethane (also known as benzhydryl chloride), a key intermediate in organic synthesis and pharmaceutical development. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and reaction pathways.

Physical Properties of this compound

This compound is a colorless to yellow liquid at room temperature.[1][2][3] Its key physical and chemical identifiers are summarized below.

PropertyValue
CAS Number 90-99-3[2][4][5][6]
Molecular Formula C₁₃H₁₁Cl[4][5][6]
Molecular Weight 202.68 g/mol [4][5][6]
Appearance Colorless to Yellow Liquid[1][2][7]
Melting Point 15-17 °C[8][9][10], 20.5 °C[4][11]
Boiling Point 173 °C at 19 mmHg[4][11][12], 140 °C at 3 mmHg[3][8][10], 270°C[5], 315.5 °C at 760 mmHg[9]
Density 1.140 g/mL at 25 °C[2][3][8][10], 1.1398 g/cm³ at 20 °C[4][11]
Refractive Index (n20/D) 1.595[8][10][13], 1.5959 at 20 °C[4], 1.5940 to 1.5970[5][7][14]
Flash Point >110 °C (>230 °F)[5][8][12]
Solubility Slightly soluble in water.[2][5][8][9] Soluble in chloroform (B151607) and sparingly soluble in methanol.[3][8] Miscible with common organic solvents.[1]
InChI Key ZDVDCDLBOLSVGM-UHFFFAOYSA-N[5][13]
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl[5]

Chemical Properties and Reactivity

This compound's reactivity is dominated by the lability of the chlorine atom attached to the benzylic carbon. This feature makes it a valuable reagent in various organic transformations.

  • Nucleophilic Substitution: The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1] This reactivity allows for the synthesis of various derivatives where the chlorine is replaced by groups such as hydroxyls, amines, cyanides, or alkoxides, forming alcohols, amines, nitriles, and ethers, respectively.[1] This is a cornerstone of its utility in building more complex molecular architectures.

  • Friedel-Crafts Alkylation: As a benzylic halide, this compound is an effective alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), it generates a stable diphenylmethyl carbocation, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring.[15][16] This reaction is fundamental for creating carbon-carbon bonds and synthesizing tri- and tetra-arylmethane derivatives.[17]

  • Stability: The compound exhibits good chemical stability under standard conditions but is sensitive to moisture and can undergo hydrolysis.[1] For long-term storage, it is recommended to keep it under an inert atmosphere at room temperature.[3][8]

  • Pharmaceutical Applications: It serves as a crucial intermediate in the synthesis of various drug molecules.[1][2] A notable example is its use in the production of the antihistamine pheniramine.[1] It is also a starting reagent for synthesizing trimethylhydroquinone (B50269) derivatives, which have been explored for their anti-allergic and anti-oxidative properties.[3][9][18]

Experimental Protocols

Detailed methodologies for key reactions and purification are provided below for laboratory application.

This protocol is adapted from a standard procedure for Friedel-Crafts reactions involving related diarylmethanes and illustrates the general methodology.[17]

Objective: To alkylate an aromatic substrate (e.g., benzene) with this compound using a Lewis acid catalyst.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (B151609) (or other aromatic substrate)

  • Anhydrous dichloromethane (B109758) (DCM, as solvent if needed)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Reagent Preparation: In the reaction flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene. Cool the mixture to 0°C in an ice bath with constant stirring.

  • Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous benzene or dichloromethane and place it in the dropping funnel.

  • Reaction: Add the this compound solution dropwise to the stirred, cooled mixture in the flask. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating (reflux) for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath. In a well-ventilated fume hood, slowly and cautiously quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution to remove any residual acid and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

This protocol demonstrates a typical nucleophilic substitution using a cyanide source.[1]

Objective: To synthesize the corresponding nitrile by replacing the chlorine atom of this compound with a cyano group.

Materials:

  • This compound

  • Trimethylsilyl (B98337) cyanide (TMSCN)

  • Lithium carbonate (Li₂CO₃)

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, water bath

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask, add this compound (1 equivalent), dichloromethane (DCM, ~5 mL), lithium carbonate (0.2 equivalents), trimethylsilyl cyanide (TMSCN, 4.5 equivalents), and iodine (1.8 equivalents) in sequence.

  • Reaction Conditions: Stir the resulting mixture at 35°C (using a water bath) in a closed system for approximately 5 hours.

  • Quenching: After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extraction: Separate the organic phase and extract the aqueous layer three times with dichloromethane (5 mL each).

  • Drying and Concentration: Combine the organic layers and dry them with anhydrous MgSO₄. Concentrate the combined organic solution under vacuum.

  • Purification: Purify the resulting residue by silica gel column chromatography to isolate the target nitrile product.

This is a standard procedure for purifying commercial this compound.[19]

Objective: To purify this compound by removing impurities.

Materials:

  • Crude this compound

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distillation apparatus

Procedure:

  • Drying: Dry the crude liquid this compound over anhydrous Na₂SO₄.

  • Fractional Distillation: Set up a fractional distillation apparatus for vacuum distillation.

  • Distillation: Distill the dried liquid under reduced pressure (e.g., at 140°C/3 mmHg or 167°C/17mm).

  • Collection: Collect the fraction corresponding to pure this compound.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key chemical transformations and experimental processes involving this compound.

friedel_crafts_alkylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product CDM This compound (C₆H₅)₂CHCl Carbocation Diphenylmethyl Carbocation [(C₆H₅)₂CH]⁺ CDM->Carbocation Activation Arene Aromatic Ring (e.g., Benzene) Product Triarylmethane Product Arene->Product Electrophilic Attack LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Carbocation Carbocation->Arene

Caption: Friedel-Crafts Alkylation Mechanism.

nucleophilic_substitution cluster_reactants Reactants cluster_product Products CDM This compound (C₆H₅)₂CHCl Product Substituted Product (C₆H₅)₂CH-Nu CDM->Product LeavingGroup Chloride Ion (Cl⁻) CDM->LeavingGroup Loss of Leaving Group Nucleophile Nucleophile (Nu⁻) Nucleophile->CDM Attack

Caption: General Nucleophilic Substitution Pathway.

experimental_workflow A 1. Reaction Setup (Reactants + Solvent + Catalyst) B 2. Reaction (Stirring, Heating/Cooling) A->B C 3. Quenching (e.g., Add ice/water/acid) B->C D 4. Extraction (Separate Organic/Aqueous Layers) C->D E 5. Washing (Remove Impurities) D->E F 6. Drying (Anhydrous Na₂SO₄/MgSO₄) E->F G 7. Concentration (Rotary Evaporation) F->G H 8. Purification (Chromatography/Recrystallization) G->H

Caption: General Experimental and Work-up Workflow.

References

Chlorodiphenylmethane safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Chlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions and handling procedures for this compound (CAS No. 90-99-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough guide for laboratory and drug development professionals.

Chemical Identification and Properties

This compound, also known as benzhydryl chloride, is a chemical intermediate used in various organic syntheses.[1] Accurate identification and understanding its physical properties are crucial first steps in safe handling.

Table 1: Chemical Identifiers

Identifier Value
Chemical Name This compound
Synonyms Benzhydryl chloride, Diphenylmethyl chloride, 1,1'-(Chloromethylene)bisbenzene[2][3]
CAS Number 90-99-3[2]
Molecular Formula C₁₃H₁₁Cl[2]
Molecular Weight 202.68 g/mol [3]

| EC Number | 202-031-7[3] |

Table 2: Physical and Chemical Properties

Property Value
Physical Form Liquid or solid[3][4]
Melting Point 15-17 °C (lit.)[1]
Boiling Point 140 °C / 3 mmHg (lit.)[1]
Density 1.14 g/mL at 25 °C (lit.)
Flash Point 112 °C (233.6 °F) - closed cup
Refractive Index n20/D 1.595 (lit.)

| Stability | Moisture and air sensitive[2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[2] It is corrosive and can cause severe burns and eye damage.[2][4]

The signal word for this chemical is "Danger" .[2]

Table 3: GHS Hazard Statements

Hazard Code Description
H290 May be corrosive to metals.[5]
H314 Causes severe skin burns and eye damage.[4]
H315 Causes skin irritation.[3]
H318 Causes serious eye damage.[5]

| H319 | Causes serious eye irritation.[3] |

Primary hazards include its potential to cause severe skin burns, serious eye damage, and irritation to the respiratory tract.[3][6] Inhalation may lead to chemical pneumonitis.[3][7]

Safe Handling and Storage Procedures

Proper handling and storage are essential to minimize exposure risks. This involves a combination of engineering controls, adherence to procedural protocols, and appropriate personal protective equipment.

General Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Post-Handling & Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work exclusively in a certified chemical fume hood B->C D Ground equipment to prevent static discharge C->D E Avoid creating vapors or mists D->E F Keep container tightly closed when not in use E->F G Store in a cool, dry, well-ventilated area F->G J Wash hands and arms thoroughly after handling F->J H Store under an inert atmosphere (e.g., Nitrogen, Argon) G->H I Segregate from incompatible materials H->I

Caption: Standard workflow for handling this compound.

Detailed Handling and Storage Protocols
  • Engineering Controls : Always handle this compound inside a chemical fume hood to minimize inhalation of vapors.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

  • Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[2] Wear all required personal protective equipment.[5] Wash hands thoroughly after handling the material and before breaks.[5]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area.[2] Due to its sensitivity, it should be stored under an inert atmosphere.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Avoid exposure to moisture, air, heat, open flames, and other sources of ignition.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] Protects against splashes and vapors, preventing severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[2][5] Prevents direct contact that can cause severe skin burns.

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] | Protects the respiratory tract from harmful vapors. |

Emergency Procedures

A clear and practiced emergency plan is critical when working with hazardous materials.

Emergency Response Workflow

This diagram outlines the immediate actions to be taken in the event of a spill or personal exposure.

G cluster_spill Accidental Release (Spill) cluster_exposure Personal Exposure start EMERGENCY spill_1 Evacuate and ventilate area start->spill_1 Spill Occurs expo_type Identify Exposure Route start->expo_type Exposure Occurs spill_2 Wear appropriate PPE spill_1->spill_2 spill_3 Contain spill with inert absorbent (sand, vermiculite) spill_2->spill_3 spill_4 Collect material into a sealed, labeled hazardous waste container spill_3->spill_4 spill_5 Clean spill area thoroughly. DO NOT use water. spill_4->spill_5 expo_skin SKIN: Immediately flush with plenty of water for at least 15 mins. Remove contaminated clothing. Seek immediate medical aid. expo_type->expo_skin expo_eye EYES: Immediately flush with plenty of water for at least 15 mins, also under eyelids. Seek immediate medical aid. expo_type->expo_eye expo_inhale INHALATION: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical aid. expo_type->expo_inhale expo_ingest INGESTION: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical aid. expo_type->expo_ingest

Caption: Emergency response workflow for spills and personal exposure.

Detailed First-Aid Measures
  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[2] Remove and wash contaminated clothing before reuse.[6] Seek immediate medical attention.[2]

  • Inhalation : Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6] Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[6] Rinse mouth with water, but never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[2]

Fire-Fighting and Accidental Release
  • Fire-Fighting : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish fires.[5] Firefighters must wear self-contained breathing apparatus and full protective gear.[2] Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

  • Accidental Release : Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[5] Soak up the spill with an inert absorbent material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[5][9] Do not allow the product to enter drains.[5]

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to safe storage and handling.

Table 5: Stability and Reactivity Profile

Parameter Description
Reactivity No hazardous reactions under normal processing.[2]
Chemical Stability Stable under recommended storage conditions, but is sensitive to moisture and air.[2][5]
Conditions to Avoid Exposure to moist air or water, excess heat, open flames, and other ignition sources.[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2]

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[2] |

Toxicological Information

Disposal Considerations

This compound waste must be treated as hazardous waste.[9] All surplus and non-recyclable solutions should be handled by a licensed disposal company.[5] Do not empty into drains.[2] Containers should be properly labeled and disposed of in accordance with federal, state, and local environmental regulations.[5][9]

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a comprehensive risk assessment or the information provided in a Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for the Protection of Primary Amines using Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate pathways of drug development and complex molecule synthesis, the strategic protection of reactive functional groups is a cornerstone of success. Primary amines, due to their inherent nucleophilicity, often require temporary masking to prevent unwanted side reactions. The diphenylmethyl (Dpm) protecting group, also known as benzhydryl (Bh), offers a robust and versatile solution for the protection of primary amines. Introduced via chlorodiphenylmethane, the Dpm group provides significant stability across a wide range of reaction conditions, yet it can be selectively removed under specific and controlled methods.

These application notes provide a comprehensive overview and detailed protocols for the protection of primary amines using this compound and the subsequent deprotection of the resulting N-diphenylmethyl (N-Dpm) amines.

Application Notes

The diphenylmethyl protecting group is a valuable tool in the synthetic chemist's arsenal, offering orthogonality with other common amine protecting groups. Its stability in various conditions makes it a strategic choice in multi-step syntheses.

Key Features of the Diphenylmethyl (Dpm) Protecting Group:

  • Stability: The N-Dpm group is stable to a variety of reagents and reaction conditions.

  • Introduction: It is typically introduced by the reaction of a primary amine with this compound in the presence of a non-nucleophilic base.[1]

  • Cleavage: The Dpm group can be removed under several distinct conditions, providing flexibility in synthetic design. The primary methods for deprotection include acidic cleavage, catalytic hydrogenolysis, and oxidative deprotection.[1]

  • Orthogonality: The Dpm group's stability profile allows for selective deprotection in the presence of other protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are labile to acid and base, respectively.

Experimental Protocols

Protection of Primary Amines with this compound

This protocol describes a general procedure for the N-diphenylmethylation of a primary amine using this compound.

Reaction Scheme:

R-NH₂ + (C₆H₅)₂CHCl → R-NH-CH(C₆H₅)₂

Materials:

  • Primary amine

  • This compound (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.2 equivalents)[1]

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and DIPEA (1.2 equivalents) in dichloromethane.[1]

  • With stirring, add this compound (1.1 equivalents) dropwise to the solution at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with water, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Protection of Primary Amines:

Primary AmineReagentsSolventTime (h)Yield (%)Reference
Generic Primary AmineThis compound, DIPEADCM12-24High[1]
N,N-dimethylaminoethanolThis compound, NaHCO₃Toluene (B28343)6-8Not specified[1]
DiphenylmethylaminePhthaloyl chloride, TriethylamineDCM2Not specified[2]

Note: Specific yields are highly substrate-dependent.

Deprotection of N-Diphenylmethyl (N-Dpm) Amines

The choice of deprotection method depends on the stability of other functional groups present in the molecule.

Acidic Cleavage

This method is suitable for substrates that can tolerate strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Reaction Scheme:

R-NH-CH(C₆H₅)₂ + CF₃COOH → R-NH₃⁺CF₃COO⁻ + (C₆H₅)₂CH-OCOCF₃

Materials:

  • N-Dpm protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for co-evaporation)

  • Saturated aqueous sodium bicarbonate solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the N-Dpm protected amine in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).

  • For isolation of the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine.

Quantitative Data for Acidic Deprotection:

Protected AmineReagentSolventTime (h)Yield (%)Reference
Boc-protected amineTFADCM0.5Quantitative[3]
Generic Boc-amine25% TFA/DCMDCM2Not specified[4]
Boc-protected amineTFADCM1887[4]

Note: While these examples are for Boc deprotection, the conditions are similar for Dpm cleavage, although reaction times may vary.

Catalytic Hydrogenolysis

This method is a mild procedure for the removal of the Dpm group and is compatible with many other functional groups.

Reaction Scheme:

R-NH-CH(C₆H₅)₂ + H₂ (source) --[Pd/C]--> R-NH₂ + (C₆H₅)₂CH₂

Materials:

  • N-Dpm protected amine

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Hydrogen source: Hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265).[5]

  • Methanol or Ethanol

  • Filtration apparatus (e.g., Celite pad)

  • Magnetic stirrer and stir bar

  • Reaction vessel suitable for hydrogenation (e.g., Parr apparatus or a standard flask with a balloon of H₂)

Procedure using Ammonium Formate:

  • To a stirred suspension of the N-Dpm protected amine and 10% Pd/C in methanol, add ammonium formate (5 equivalents) in one portion under a nitrogen atmosphere.[5]

  • Reflux the reaction mixture, monitoring the progress by TLC.[5]

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.[5]

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.[5]

Quantitative Data for Catalytic Hydrogenolysis:

Protected AmineHydrogen SourceCatalystSolventTimeYield (%)Reference
N-Benzyl dioctylamineH₂Pd/C, Nb₂O₅/CMethanolNot specified97[6]
N-Benzyl derivativesAmmonium Formate10% Pd/CMethanolVariesHigh[5]
N-Benzyl aminesMagnesium, Ammonium Formate-Methanol10-30 min85-95[7]

Note: These examples are for N-benzyl deprotection, a very similar transformation to N-Dpm deprotection.

Oxidative Deprotection

This method involves the oxidation of the secondary amine to an imine, which is then hydrolyzed under mild acidic conditions. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a common oxidant for this purpose.[8]

Reaction Scheme:

R-NH-CH(C₆H₅)₂ + DDQ → [R-N=C(C₆H₅)₂] --[H₃O⁺]--> R-NH₂ + O=C(C₆H₅)₂

Materials:

  • N-Dpm protected amine

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.0 equivalent)

  • Anhydrous benzene (B151609) or toluene

  • 4Å Molecular sieves

  • 0.1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • To a solution of the N-Dpm protected amine in anhydrous benzene, add crushed 4Å molecular sieves.

  • Heat the mixture to 60 °C.

  • Add DDQ (1.0 equivalent) and stir for 1 hour.[3]

  • Filter the reaction mixture to remove the precipitated DDQ byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and treat with 0.1 N HCl to hydrolyze the intermediate imine and precipitate the amine hydrochloride salt.

  • Collect the solid by filtration or extract the aqueous layer after neutralization to obtain the free amine.

Quantitative Data for Oxidative Deprotection:

Protected Amine SubstrateOxidantSolventTime (h)Yield (%)Reference
N-Diphenylmethyl amine derivativeDDQBenzene1Good to Excellent[3]
N-Allylic aminesDDQDichloromethane-waterVariesHigh[9]
p-Methoxybenzyl (PMB) etherDDQDichloromethane-waterVariesHigh[10]

Visualizations

Reaction Workflow for Protection of a Primary Amine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Primary Amine Primary Amine Dissolve & Mix Dissolve & Mix Primary Amine->Dissolve & Mix This compound This compound This compound->Dissolve & Mix DIPEA DIPEA DIPEA->Dissolve & Mix DCM DCM DCM->Dissolve & Mix Stir at RT (12-24h) Stir at RT (12-24h) Dissolve & Mix->Stir at RT (12-24h) Wash with Water & Brine Wash with Water & Brine Stir at RT (12-24h)->Wash with Water & Brine Dry with Na2SO4 Dry with Na2SO4 Wash with Water & Brine->Dry with Na2SO4 Concentrate Concentrate Dry with Na2SO4->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography

Caption: Workflow for N-diphenylmethylation of a primary amine.

Deprotection Pathways for N-Dpm Amines

G cluster_deprotection Deprotection Methods N-Dpm Protected Amine N-Dpm Protected Amine Acidic Cleavage Acidic Cleavage N-Dpm Protected Amine->Acidic Cleavage TFA Catalytic Hydrogenolysis Catalytic Hydrogenolysis N-Dpm Protected Amine->Catalytic Hydrogenolysis H2, Pd/C Oxidative Deprotection Oxidative Deprotection N-Dpm Protected Amine->Oxidative Deprotection 1. DDQ 2. H3O+ Deprotected Amine Deprotected Amine Acidic Cleavage->Deprotected Amine Catalytic Hydrogenolysis->Deprotected Amine Oxidative Deprotection->Deprotected Amine

Caption: Overview of N-Dpm amine deprotection strategies.

References

Application Notes and Protocols for the Protection of Hydroxyl Groups with Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount for achieving target molecules with high fidelity. The diphenylmethyl (DPM), or benzhydryl, group is a valuable tool for the temporary masking of hydroxyl functionalities. Its steric bulk confers stability under a range of reaction conditions, yet it can be readily removed under specific and relatively mild protocols, offering a degree of orthogonality with other common protecting groups.

DPM ethers are notably stable to basic and nucleophilic reagents, making them suitable for reactions involving organometallics, enolates, and various reducing agents. The primary methods for the cleavage of DPM ethers include catalytic hydrogenolysis and acid-catalyzed hydrolysis, providing flexibility in deprotection strategies.[1] This document provides detailed application notes, experimental protocols, and comparative data for the protection of hydroxyl groups as DPM ethers using chlorodiphenylmethane and their subsequent deprotection.

Reaction Mechanism and Workflow

The protection of a hydroxyl group with this compound typically proceeds via a nucleophilic substitution reaction. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of this compound, displacing the chloride and forming the DPM ether.

An alternative and often milder method involves the palladium-catalyzed reaction of the alcohol with diphenylmethanol.[2][3] Deprotection via catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond in the presence of a palladium catalyst and a hydrogen source. Acid-catalyzed deprotection proceeds through the formation of a stable diphenylmethyl cation, which is then trapped by a nucleophile.

Logical Workflow for DPM Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start_P Alcohol (R-OH) Base Base (e.g., NaH) in Anhydrous Solvent Start_P->Base Alkoxide Alkoxide (R-O⁻Na⁺) Base->Alkoxide Protection_Reaction Sₙ2 Reaction Alkoxide->Protection_Reaction DPMCl This compound (Ph₂CHCl) DPMCl->Protection_Reaction DPMEther DPM Protected Alcohol (R-O-DPM) Protection_Reaction->DPMEther Workup_P Aqueous Workup & Purification DPMEther->Workup_P Final_Product_P Isolated DPM Ether Workup_P->Final_Product_P Start_D DPM Protected Alcohol (R-O-DPM) Deprotection_Method Choose Deprotection Method Start_D->Deprotection_Method Hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H₂) Deprotection_Method->Hydrogenolysis Acid_Cleavage Acid-Catalyzed Cleavage (e.g., TFA) Deprotection_Method->Acid_Cleavage Deprotection_Reaction_H Reaction Hydrogenolysis->Deprotection_Reaction_H Deprotection_Reaction_A Reaction Acid_Cleavage->Deprotection_Reaction_A Deprotected_Alcohol Deprotected Alcohol (R-OH) Deprotection_Reaction_H->Deprotected_Alcohol Deprotection_Reaction_A->Deprotected_Alcohol Workup_D Workup & Purification Deprotected_Alcohol->Workup_D Final_Product_D Isolated Alcohol Workup_D->Final_Product_D

Caption: General experimental workflow for the protection and deprotection of alcohols.

Data Presentation

The following tables summarize quantitative data for the protection of various hydroxyl groups with this compound and the subsequent deprotection of the resulting DPM ethers.

Table 1: Protection of Various Hydroxyl Groups as Diphenylmethyl Ethers

Substrate (Alcohol Type)ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary AlcoholThis compoundNaHTHF0 to RT1285-95General Protocol
Secondary AlcoholThis compoundNaHDMFRT1670-85General Protocol
Phenol (B47542)This compoundK₂CO₃AcetoneReflux2480-90General Protocol
Thymidine (Primary & Secondary)DiphenylmethanolPdCl₂DCE851687[3]
2'-Deoxyuridine (Primary)DiphenylmethanolPdCl₂DCE851665[2]

Note: "RT" denotes room temperature. "General Protocol" refers to commonly accepted laboratory practices.

Table 2: Deprotection of Diphenylmethyl Ethers

Deprotection MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenolysis10% Pd/C, H₂ (1 atm)Methanol (B129727)RT4>95General Protocol
Catalytic Transfer HydrogenationPdCl₂, HCOOHEthanol851685[2][3]
Acid-Catalyzed Cleavage20% TFA in DCMDCMRT1>90General Protocol
Acid-Catalyzed Cleavage80% Acetic Acid-804Degradation[2]
Metal-CatalyzedCuBr₂Ethanol851643[3]

Note: "RT" denotes room temperature. "General Protocol" refers to commonly accepted laboratory practices.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound and Sodium Hydride

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diphenylmethyl ether.

Protocol 2: Deprotection of a Diphenylmethyl Ether by Catalytic Hydrogenolysis

Materials:

  • DPM-protected alcohol (1.0 equiv)

  • Palladium on carbon (10 wt. %, 5-10 mol %)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the DPM-protected alcohol in methanol in a round-bottom flask.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

  • If necessary, purify the product further by flash column chromatography.

Protocol 3: Acid-Catalyzed Deprotection of a Diphenylmethyl Ether using Trifluoroacetic Acid (TFA)

Materials:

  • DPM-protected alcohol (1.0 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DPM-protected alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the desired concentration (e.g., 20% v/v).[4]

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Orthogonality and Compatibility

The DPM group exhibits good orthogonality with several other common protecting groups, allowing for selective deprotection in complex molecules.

  • Stability towards Bases: DPM ethers are stable to strong bases, allowing for the removal of base-labile groups like esters (e.g., acetate, benzoate) and Fmoc in the presence of a DPM ether.

  • Compatibility with Silyl (B83357) Ethers: DPM ethers are stable to the fluoride-based reagents (e.g., TBAF) used to cleave silyl ethers such as TBDMS and TIPS.[5] This allows for the selective deprotection of silyl ethers while the DPM group remains intact.

  • Orthogonality with Boc and Cbz Groups: The DPM group is generally stable to the acidic conditions used for Boc deprotection (e.g., TFA in DCM), although prolonged exposure to strong acids can lead to cleavage.[6] Conversely, the Cbz group is typically removed by hydrogenolysis, conditions under which a DPM ether would also be cleaved. However, the differential reactivity can sometimes be exploited.

Signaling Pathway of Orthogonal Deprotection

G cluster_deprotection_strategies Orthogonal Deprotection Strategies Molecule Molecule with DPM, Silyl, and Ester Protecting Groups Fluoride Fluoride Source (e.g., TBAF) Molecule->Fluoride Selective Silyl Deprotection Base Base (e.g., K₂CO₃/MeOH) Molecule->Base Selective Ester Deprotection Acid_or_H2 Acid (TFA) or Catalytic Hydrogenolysis Molecule->Acid_or_H2 DPM Deprotection Silyl_Deprotected Silyl Group Removed Fluoride->Silyl_Deprotected Ester_Deprotected Ester Group Removed Base->Ester_Deprotected DPM_Deprotected DPM Group Removed Acid_or_H2->DPM_Deprotected

Caption: Orthogonality of DPM group with other protecting groups.

Conclusion

The diphenylmethyl group is a versatile and robust protecting group for hydroxyls, offering a balance of stability and selective lability. The choice of protection and deprotection method should be tailored to the specific substrate and the overall synthetic strategy. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of the DPM protecting group in complex organic synthesis.

References

Application Notes and Protocols: Deprotection of Benzhydryl Ethers Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzhydryl (Bzh) or diphenylmethyl (DPM) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a range of reaction conditions, coupled with its facile removal under acidic conditions, makes it a strategic choice in the synthesis of complex molecules such as nucleosides, carbohydrates, and pharmaceuticals. The acid-catalyzed deprotection proceeds through a stable benzhydryl carbocation intermediate, allowing for mild cleavage conditions.

This document provides detailed application notes and protocols for the deprotection of benzhydryl ethers using various acidic reagents, including Brønsted and Lewis acids. Quantitative data from representative examples are summarized for comparative analysis.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of benzhydryl ethers under acidic conditions proceeds via a unimolecular substitution (SN1) mechanism. The key steps are:

  • Protonation: The ether oxygen is protonated by the acid, forming a good leaving group (an alcohol).

  • Carbocation Formation: The protonated ether undergoes heterolytic cleavage to release the corresponding alcohol and a resonance-stabilized and sterically hindered benzhydryl carbocation.

  • Solvent Trapping: The carbocation is subsequently trapped by a nucleophile present in the reaction medium, which is often the solvent or the conjugate base of the acid used.

G cluster_0 Mechanism of Acid-Catalyzed Benzhydryl Ether Deprotection ROBzh R-O-Bzh (Benzhydryl Ether) Protonated_Ether R-O⁺(H)-Bzh ROBzh->Protonated_Ether + H⁺ H_plus H⁺ (Acid) Bzh_cation Bzh⁺ (Benzhydryl Cation) Protonated_Ether->Bzh_cation - R-OH ROH R-OH (Alcohol) Solvent_adduct Bzh-Nu (Byproduct) Bzh_cation->Solvent_adduct + Nu⁻ / Solvent Nu Nu⁻ / Solvent

Caption: General mechanism of acid-catalyzed deprotection of benzhydryl ethers.

Data Presentation: Comparison of Acidic Deprotection Methods

The following table summarizes various acidic conditions reported for the deprotection of benzhydryl and analogous ethers. Direct comparison should be made with caution as substrate reactivity, solvent, and temperature play a significant role in reaction efficiency.

Acid CatalystSubstrate ExampleSolvent(s)TemperatureTimeYieldReference/Notes
Trifluoroacetic Acid (TFA)Trityl ether (analogous to benzhydryl ether)Anhydrous0-20 °CNot specified80-90%The O-trityl group can be removed by anhydrous TFA.[1]
Trifluoroacetic Acid (TFA)Sulfonate ester (general procedure)TFARoom Temp.2-16 hN/AGeneral procedure for TFA cleavage.[2]
Acetic AcidMethyl benzhydryl etherGlacial Acetic AcidWarmingNot specifiedN/ACleavage of a reactive ether.[3]
Hydrochloric Acid (HCl)Tetrahydrofuran (cyclic ether)Concentrated HClRefluxNot specified56%Demonstrates ether cleavage with HCl.[3]
Boron Trifluoride Etherate/NaIGeneral ethersAcetonitrileRoom Temp.Not specifiedExcellentA mild and efficient method for dealkylation of various ethers.[4]
Iron(III) Chloride (FeCl₃)Benzyl and p-phenylbenzyl ethers of sugarsDichloromethane (CH₂Cl₂)Room Temp.15-30 min>70%Anhydrous FeCl₃ is effective for cleaving benzylic ethers.[5]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for the acidic deprotection of a benzhydryl ether.

G Start Dissolve Benzhydryl Ether in Anhydrous Solvent Add_Acid Add Acidic Reagent (e.g., TFA, Lewis Acid) Start->Add_Acid Reaction Stir at Appropriate Temperature (e.g., 0°C to RT) Add_Acid->Reaction Monitor Monitor Reaction by TLC/LC-MS Reaction->Monitor Quench Quench Reaction (e.g., with water or base) Monitor->Quench Upon Completion Extract Aqueous Workup and Extraction Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify Product (e.g., Chromatography) Dry->Purify

Caption: General workflow for benzhydryl ether deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is adapted from procedures for the cleavage of acid-labile protecting groups like trityl ethers and is suitable for many benzhydryl-protected alcohols.[1]

Materials:

  • Benzhydryl-protected alcohol

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the benzhydryl-protected alcohol in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection using Boron Trifluoride Etherate and Sodium Iodide

This protocol is a general and mild method for the cleavage of ethers and can be applied to the deprotection of benzhydryl ethers.[4]

Materials:

  • Benzhydryl-protected alcohol

  • Acetonitrile, anhydrous

  • Sodium iodide (NaI)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a constant pressure addition funnel

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of the benzhydryl ether (1 equivalent) and sodium iodide (2 equivalents) in dry acetonitrile, add boron trifluoride etherate (2 equivalents) dropwise via a constant pressure addition funnel at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude product can be purified by trituration with ether or by flash column chromatography.

Protocol 3: Deprotection using Iron(III) Chloride

This protocol is based on the cleavage of benzylic ethers using anhydrous ferric chloride.[5]

Materials:

  • Benzhydryl-protected alcohol

  • Dichloromethane (DCM), anhydrous

  • Iron(III) chloride (FeCl₃), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the benzhydryl-protected alcohol in anhydrous DCM in a round-bottom flask.

  • Add a catalytic to stoichiometric amount of anhydrous FeCl₃ to the solution at room temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 15 minutes to several hours depending on the substrate.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Concluding Remarks

The deprotection of benzhydryl ethers under acidic conditions is a reliable and widely used transformation in organic synthesis. The choice of the acidic reagent and reaction conditions should be tailored to the specific substrate, considering the presence of other acid-sensitive functional groups. The protocols provided herein offer a starting point for the development of robust and efficient deprotection strategies. It is always recommended to perform small-scale optimization experiments before proceeding to a larger scale.

References

Application Notes and Protocols for Catalytic Hydrogenolysis of Benzhydryl Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzhydryl (Bzh) group, also known as diphenylmethyl, is a valuable protecting group for amines in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its steric bulk provides stability under a range of reaction conditions. However, its efficient and clean removal is crucial in the final stages of a synthetic route. Catalytic hydrogenolysis is a premier method for the cleavage of the N-benzhydryl bond, valued for its mild conditions and the generation of benign byproducts.

This document provides detailed application notes and experimental protocols for the catalytic hydrogenolysis of benzhydryl-protected amines. It covers the use of common palladium-based catalysts with both hydrogen gas and a hydrogen transfer reagent, ammonium (B1175870) formate (B1220265).

Reaction Mechanism and Key Parameters

Catalytic hydrogenolysis involves the cleavage of a chemical bond by reaction with hydrogen in the presence of a metal catalyst. In the case of N-benzhydryl amines, the C-N bond is cleaved to yield the deprotected amine and diphenylmethane.

The general transformation is as follows:

R-NH-CH(Ph)₂ + H₂ --(Catalyst)--> R-NH₂ + CH₂(Ph)₂

Several factors influence the efficiency and selectivity of this reaction:

  • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for N-debenzylation, as the amine product can sometimes poison the Pd/C catalyst.[1][2] A mixed catalyst system of Pd/C and niobic acid on carbon (Nb₂O₅/C) has also been shown to facilitate the deprotection.[3]

  • Catalyst Loading: Typically, 5-20 mol% of the catalyst relative to the substrate is used. For challenging substrates, a higher loading may be necessary.

  • Hydrogen Source: Hydrogen gas (H₂) is the most common source, often used at atmospheric pressure (balloon) or slightly higher pressures in a Parr shaker.[4] Ammonium formate (HCOONH₄) is a convenient alternative for transfer hydrogenolysis, avoiding the need for handling gaseous hydrogen.[5]

  • Solvent: Protic solvents like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) are most commonly employed. Other solvents such as ethyl acetate (B1210297) (EtOAc), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) can also be used.[4]

  • Temperature: Most hydrogenolysis reactions are conducted at room temperature. Gentle heating may be required for less reactive substrates.

  • Pressure: While atmospheric pressure is often sufficient, especially for lab-scale reactions, pressures of 1-3 bar (up to 40 psi) can accelerate the reaction.[4]

Data Presentation

The following tables summarize quantitative data from the literature for the catalytic hydrogenolysis of N-benzyl and related amines, which serve as excellent models for the cleavage of N-benzhydryl amines.

Table 1: Comparison of Catalysts and Conditions for N-Debenzylation

Substrate (N-Benzyl Derivative)Catalyst (mol%)Hydrogen SourceSolventTemp. (°C)Time (h)Yield (%)
N-Benzylaniline10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%)H₂ (balloon)MeOHRT198
N,N-Dibenzylaniline10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%)H₂ (balloon)MeOHRT199
N-Benzyl-3-phenylpropan-1-amine10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%)H₂ (balloon)MeOHRT1>99
N-Benzylpiperidine10% Pd/C (1 mol%) + 10% Nb₂O₅/C (1 mol%)H₂ (balloon)MeOHRT1>99
N-Benzyl-protected Tetrahydroquinoline20% Pd(OH)₂/CH₂ (2 atm)MeOH/EtOAc (4:1)RT12-2470-95

Data adapted from references[3][6].

Table 2: Catalytic Transfer Hydrogenolysis of N-Benzyl Amines with Ammonium Formate

N-Benzyl DerivativeCatalystSolventTemp.Time (min)Yield (%)
N-Benzyl-2-phenylethylamine10% Pd/CMeOHReflux1090
N-Benzylaniline10% Pd/CMeOHReflux<1076
N-Benzyl-3-aminopropanol10% Pd/CMeOHReflux1095
N-Benzyl-2-aminoethanol10% Pd/CMeOHReflux1086
N-Benzylpiperazine10% Pd/CMeOHReflux1092

Data adapted from reference[5].

Experimental Protocols

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the used catalyst to dry in the air. The filter cake should be kept wet and disposed of properly.

  • Hydrogen gas is flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • If using a high-pressure hydrogenation vessel, ensure it is properly maintained and do not exceed the recommended pressure limit. Use a blast shield.

Protocol 1: Hydrogenolysis using Hydrogen Gas

Materials:

  • N-Benzhydryl-protected amine (1.0 mmol)

  • 10% Palladium on Carbon (10 mol%) or 20% Palladium Hydroxide on Carbon (Pearlman's Catalyst)

  • Methanol (or other suitable solvent), 10 mL

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Celite® or syringe filter

Procedure:

  • Dissolve the N-benzhydryl-protected amine (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask with a septum.

  • Evacuate the flask by applying a vacuum and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by the balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

  • If necessary, purify the product by column chromatography.

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

Materials:

  • N-Benzhydryl-protected amine (3.0 mmol)

  • 10% Palladium on Carbon (equal weight to the substrate)

  • Anhydrous Ammonium Formate (15 mmol)

  • Dry Methanol (20 mL)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Nitrogen or Argon atmosphere

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-benzhydryl-protected amine (3.0 mmol) and 10% Pd/C (equal weight to the substrate).

  • Add dry methanol (20 mL) to the flask.

  • Under a nitrogen or argon atmosphere, add anhydrous ammonium formate (15 mmol) in one portion.

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst through a Celite® pad and wash the pad with chloroform (B151607) or methanol.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected amine.

  • If necessary, purify the product by standard techniques such as column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up and Purification A Dissolve Substrate in Solvent B Add Catalyst A->B C Introduce Hydrogen Source B->C D Stir at Appropriate Temperature C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Filter to Remove Catalyst E->F Upon Completion G Concentrate Filtrate F->G H Purify Product (e.g., Chromatography) G->H I Deprotected Amine H->I

Caption: A general experimental workflow for the catalytic hydrogenolysis of benzhydryl amines.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Surface Adsorption & Reaction cluster_products Products Substrate R-NH-Bzh Catalyst Pd/C Surface Substrate->Catalyst Adsorption Hydrogen H₂ Hydrogen->Catalyst Adsorption & Dissociation Adsorbed_H Adsorbed H atoms Catalyst->Adsorbed_H Adsorbed_Substrate Adsorbed Substrate Catalyst->Adsorbed_Substrate Amine R-NH₂ Adsorbed_H->Amine Hydrogenolysis Byproduct Ph₂CH₂ Adsorbed_H->Byproduct Adsorbed_Substrate->Amine Hydrogenolysis Adsorbed_Substrate->Byproduct

Caption: Simplified mechanism of catalytic hydrogenolysis on a palladium surface.

References

Application Notes: Orthogonal Protection Strategy with Benzhydryl and Boc Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Principle of Orthogonality

In the multistep synthesis of complex molecules, particularly in peptide and pharmaceutical chemistry, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions.[1][2][3] An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another by using different, non-interfering chemical conditions.[4][5] This enables the sequential modification of a multifunctional compound with high precision and is a cornerstone of modern synthetic chemistry.[3][4]

The tert-butyloxycarbonyl (Boc) group and the benzhydryl (Bzh, also known as diphenylmethyl or Dpm) group form a "quasi-orthogonal" pair.[6] Both are labile to acidic conditions, but their cleavage requires different acid strengths. This differential lability allows for the selective removal of the Boc group using mild acid, while the more robust Bzh group remains intact. The Bzh group can then be removed later using stronger acidic conditions.[7]

Chemical Properties and Selectivity

2.1 The tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups for amines due to its reliable installation, stability under a wide range of non-acidic conditions, and ease of removal.[2][8]

  • Protection: Introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.[2][7][8]

  • Stability: Stable to bases, nucleophiles, and catalytic hydrogenation.[2][9][10] This makes it orthogonal to base-labile groups like Fmoc and hydrogenolysis-labile groups like Cbz.[2][4]

  • Deprotection (Cleavage): Readily cleaved under mild to strong acidic conditions.[8][11] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which decarboxylates to release the free amine.[8][12]

2.2 The Benzhydryl (Bzh) Group

The benzhydryl group provides more robust protection for amines, alcohols, and other functional groups compared to the Boc group.

  • Protection: Can be introduced by reacting a substrate with a benzhydryl halide or under palladium-catalyzed conditions for nucleosides.[13]

  • Stability: The Bzh group is stable to conditions that typically cleave Boc groups, such as moderate concentrations of trifluoroacetic acid (TFA).[14] It is also stable to basic conditions and palladium-catalyzed hydrogenation at normal pressure.[14]

  • Deprotection (Cleavage): Removal of the Bzh group requires stronger acidic conditions, such as concentrated TFA, a mixture of TFA and triflic acid, or HBr in acetic acid.[14] In some specific cases, it can also be removed via oxidative or radical pathways.[15]

The following diagram illustrates the principle of differential acid lability that governs the orthogonal relationship between Boc and Bzh groups.

G cluster_0 Protected Substrate cluster_1 Selective Boc Deprotection cluster_2 Bzh Deprotection Protected R-NH-Boc R'-NH-Bzh Boc_Deprotected R-NH2 R'-NH-Bzh Protected->Boc_Deprotected Mild Acid (e.g., 20-50% TFA in DCM) Fully_Deprotected R-NH2 R'-NH2 Protected->Fully_Deprotected Strong Acid (Global Deprotection) Boc_Deprotected->Fully_Deprotected Strong Acid (e.g., 95-100% TFA)

Caption: Orthogonal deprotection workflow based on acid lability.

Data Presentation: Reagents and Conditions

The following tables summarize common conditions for the protection and deprotection of amines with Boc and Bzh groups.

Table 1: Boc Group Protection & Deprotection Conditions

Transformation Reagents Solvent Temp (°C) Time (h) Typical Yield Reference
Protection Boc₂O, Triethylamine (B128534) (TEA) Dichloromethane (B109758) (DCM) 25 2-4 >95% [2][8]
Protection Boc₂O, NaOH (1M) Dioxane/Water 25 12-16 >90% [7]
Deprotection Trifluoroacetic Acid (TFA) (25-50%) Dichloromethane (DCM) 25 0.5-2 Quantitative [8][11]
Deprotection 4M HCl in Dioxane Dioxane 25 1-4 >90% [10]

| Deprotection | Oxalyl Chloride, Methanol | Methanol | 25 | 1-4 | up to 90% |[16][17] |

Table 2: Benzhydryl (Bzh) Group Protection & Deprotection Conditions

Transformation Reagents Substrate Type Temp (°C) Time Typical Yield Reference
Protection Diphenylmethanol, PdCl₂ Nucleoside 80 24 h 70-90% [13]
Deprotection 10% Triflic Acid in TFA Uracil 0 - Quantitative [14]
Deprotection 30% HBr in Acetic Acid Peptide Resin 25 60-90 min Good

| Deprotection | NBS, Bromine (cat.), light | β-Lactam | 20 | 3 h | Quantitative |[15] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amine

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.[2]

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise to the stirred mixture.[2]

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the N-Boc protected product by column chromatography if necessary.

Protocol 2: Selective Deprotection of the Boc Group

  • Dissolution: Dissolve the Boc- and Bzh-protected substrate in DCM (approx. 0.1 M).

  • Scavenger Addition (Optional): If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger such as anisole (B1667542) or triisopropylsilane (B1312306) (TIS) (5% v/v).[11]

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[11]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Isolation: Co-evaporate with toluene (B28343) to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized by washing with a saturated aqueous NaHCO₃ solution during an extractive workup.

Protocol 3: Deprotection of the Benzhydryl (Bzh) Group

  • CAUTION: Strong acids like neat TFA and triflic acid are highly corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment.

  • Dissolution: Place the Bzh-protected substrate in a round-bottom flask.

  • Acid Addition: Add neat (95-100%) trifluoroacetic acid at 0 °C (ice bath). For particularly stable Bzh groups, 5-10% triflic acid can be added to the TFA.[14]

  • Reaction: Stir the reaction at 0 °C to room temperature until deprotection is complete as monitored by TLC or LC-MS.

  • Workup: Carefully concentrate the reaction mixture in vacuo.

  • Isolation: Precipitate the deprotected amine salt by adding cold diethyl ether. Isolate the product by filtration, wash with cold ether, and dry under vacuum.

Visualization of Synthetic Strategy

The following workflow demonstrates the application of the orthogonal Boc/Bzh strategy in the synthesis of a modified dipeptide, where selective deprotection allows for site-specific modification.

G A Start: Amino Acid 1 (AA1-NH-Bzh) C Peptide Coupling A->C B Amino Acid 2 (Boc-AA2-OH) B->C D Protected Dipeptide (Boc-AA2-AA1-NH-Bzh) C->D Form Amide Bond E Selective Boc Deprotection (Mild Acid: TFA/DCM) D->E F Deprotected Dipeptide (H2N-AA2-AA1-NH-Bzh) E->F G N-Terminus Modification (e.g., Acylation) F->G H Modified Dipeptide (Ac-AA2-AA1-NH-Bzh) G->H Add new group I Final Bzh Deprotection (Strong Acid: neat TFA) H->I J Final Product (Ac-AA2-AA1-NH2) I->J

References

Application Notes and Protocols for Williamson Ether Synthesis Using Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Williamson ether synthesis utilizing chlorodiphenylmethane as the electrophile for the preparation of benzhydryl ethers. This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzhydryl ether moiety in a variety of pharmacologically active compounds.

Introduction

The Williamson ether synthesis is a robust and versatile method for the formation of ethers via an SN2 reaction between an alkoxide and an organohalide.[1] The use of this compound (also known as benzhydryl chloride) as the alkylating agent allows for the introduction of the bulky and lipophilic diphenylmethyl (benzhydryl) group. This group is a key structural motif in numerous pharmaceutical agents, including antihistamines like diphenhydramine (B27).[2][3]

The reaction proceeds by deprotonating an alcohol with a suitable base to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of this compound, displacing the chloride leaving group to form the desired benzhydryl ether.

Reaction Mechanism and Signaling Pathway

The Williamson ether synthesis with this compound follows a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

  • Deprotonation of the Alcohol: A base is used to deprotonate the alcohol (R-OH), forming a highly reactive alkoxide (R-O⁻).

  • Nucleophilic Attack: The alkoxide, acting as a nucleophile, attacks the carbon atom bonded to the chlorine in this compound.

  • Displacement of the Leaving Group: The chloride ion is displaced, and a new carbon-oxygen bond is formed, resulting in the benzhydryl ether.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Base (e.g., NaH, K2CO3, NaHCO3) Base->Alkoxide HBase Conjugate Acid of Base Product Benzhydryl Ether (R-O-CHPh₂) Alkoxide->Product SN2 Attack This compound This compound (Ph₂CHCl) This compound->Product Byproduct Salt Byproduct (e.g., NaCl, KHCO₃) Experimental_Workflow start Start setup Reaction Setup: - Add alcohol and solvent to flask. - Add base. start->setup add_cdpm Add this compound setup->add_cdpm reaction Reaction: - Stir at specified temperature. - Monitor by TLC. add_cdpm->reaction workup Work-up: - Quench reaction. - Extract with organic solvent. - Wash organic layer. reaction->workup purification Purification: - Dry organic layer. - Concentrate in vacuo. - Column chromatography. workup->purification end End: Characterize Product purification->end

References

Application Notes and Protocols for the Synthesis of N-benzhydryl Imines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-benzhydryl imines and their application as versatile intermediates in asymmetric synthesis for the production of enantioenriched chiral amines. The bulky benzhydryl group serves as an effective stereocontrol element, enabling high levels of asymmetric induction in various nucleophilic additions to the imine C=N bond.

Synthesis of N-Benzhydryl Imines

N-Benzhydryl imines are typically synthesized via a condensation reaction between a primary amine, benzhydrylamine, and a carbonyl compound (aldehyde or ketone). Several methods can be employed, including conventional heating with azeotropic removal of water and environmentally benign solvent-free approaches.

General Protocol for Solvent-Free Synthesis of N-Benzhydryl Imines

This protocol is adapted from general solvent-free imine synthesis methodologies and is suitable for a wide range of aldehydes and ketones.[1]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Benzhydrylamine (1.0 mmol)

  • Mortar and pestle or a small reaction vial with a magnetic stir bar

  • Optional: A few drops of a wetting reagent (e.g., β-ethoxyethanol)[2]

Procedure:

  • Combine the aldehyde or ketone and benzhydrylamine in a 1:1 molar ratio in a mortar or reaction vial.

  • If using a mortar, grind the solids together at room temperature for 5-15 minutes. The progress of the reaction can often be observed by a change in the physical state of the mixture (e.g., formation of a paste or solid).

  • If using a reaction vial, add a magnetic stir bar and stir the mixture vigorously at room temperature. Optional: add 1-2 drops of a wetting reagent to facilitate the reaction.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • The resulting N-benzhydryl imine is often obtained in high purity and can be used in the next step without further purification. If necessary, the product can be purified by recrystallization or column chromatography.

Asymmetric Synthesis Applications

The N-benzhydryl group has proven to be particularly effective in directing the stereochemical outcome of nucleophilic additions to the imine carbon. The most well-documented application is the asymmetric Strecker reaction for the synthesis of α-amino nitriles, which are valuable precursors to α-amino acids.

Asymmetric Strecker Reaction of N-Benzhydryl Imines

A highly enantioselective Strecker reaction of N-benzhydryl imines can be achieved using a chiral bicyclic guanidine (B92328) catalyst.[3][4] This method provides access to a variety of enantioenriched α-amino nitriles.

Key Features:

  • The N-benzhydryl substituent is crucial for achieving high enantioselectivity.[4]

  • The reaction is general for imines derived from both aromatic and aliphatic aldehydes.[3]

  • The catalyst can be recovered and reused.[3]

Quantitative Data Summary:

EntryAldehyde Derived ImineYield (%)ee (%)
1Benzaldehyde9686 (R)
2p-Tolualdehyde9588 (R)
3p-Methoxybenzaldehyde9485 (R)
4p-Chlorobenzaldehyde9787 (R)
5p-Bromobenzaldehyde9888 (R)
61-Naphthaldehyde9291 (R)
72-Naphthaldehyde9390 (R)
8Pivalaldehyde~9584 (S)
9Cyclohexanecarboxaldehyde~9576 (S)
10n-Heptanal~9563 (S)
Data obtained from Corey, E. J., & Grogan, M. J. (1999). Organic Letters, 1(1), 157-160.[3][4]

Experimental Protocol:

Materials:

  • N-Benzhydryl imine (0.5 mmol)

  • Chiral bicyclic guanidine catalyst (10 mol%, 0.05 mmol)

  • Hydrogen cyanide (HCN) source (e.g., generated in situ from TMSCN and an alcohol, or used as a solution)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-benzhydryl imine and the chiral bicyclic guanidine catalyst in anhydrous toluene.

  • Cool the reaction mixture to the specified temperature (e.g., -40 °C).

  • Slowly add the source of HCN to the cooled solution.

  • Stir the reaction mixture at the same temperature for the specified time (e.g., 20-22 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude α-amino nitrile can be purified by flash column chromatography.

  • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]

Other Potential Asymmetric Additions (Analogous Systems)

While the asymmetric Strecker reaction is well-established for N-benzhydryl imines, their application in other asymmetric additions is less documented, likely due to the steric hindrance of the benzhydryl group. However, insights from reactions with other bulky N-substituted imines, such as N-sulfinyl imines, can provide a starting point for methodology development.

Asymmetric Reformatsky-Type Reaction (Analogous System):

The asymmetric aza-Reformatsky reaction of chiral N-tert-butylsulfinyl imines with α-halo esters in the presence of zinc metal is a powerful method for the synthesis of β-amino esters.[5][6] A similar strategy could potentially be explored with N-benzhydryl imines, using a chiral ligand to control the stereochemistry.

General considerations for adapting this reaction:

  • A chiral ligand (e.g., a chiral amino alcohol or a bisoxazoline ligand) would be necessary to induce asymmetry.

  • Reaction conditions would need to be optimized to overcome the steric bulk of the N-benzhydryl group.

Deprotection of the N-Benzhydryl Group

The final step in the synthesis of the target chiral amine is the removal of the N-benzhydryl protecting group. This can be achieved through various methods, including acid hydrolysis, oxidative cleavage, and catalytic transfer hydrogenation. The choice of method will depend on the functional groups present in the molecule.

Acid Hydrolysis

This is a straightforward method for the deprotection of the N-benzhydryl group, particularly from the α-amino nitrile products of the Strecker reaction.

Protocol:

  • Dissolve the N-benzhydryl protected amine in a strong acid (e.g., 6 N HCl).[3]

  • Heat the mixture at reflux until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution).

  • Extract the free amine with an organic solvent.

  • Dry the organic layer and concentrate to obtain the desired amine.

Oxidative Cleavage with Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)

This method is particularly useful for the deprotection of N-benzhydryl groups from β-lactams and may be applicable to other N-benzhydryl amines.[7][8]

Protocol:

  • Dissolve the N-benzhydryl protected amine in a mixture of acetonitrile (B52724) and water.

  • Cool the solution to 0 °C.

  • Add ceric ammonium nitrate (CAN) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for the required time (monitor by TLC).

  • Quench the reaction and work up to isolate the deprotected amine.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a mild and efficient method for the removal of N-benzyl and related protecting groups, and it can be a viable option for N-benzhydryl deprotection, especially when acidic or strongly oxidative conditions are not tolerated.[9]

Protocol: Materials:

  • N-Benzhydryl protected amine (1.0 mmol)

  • Palladium on carbon (10% Pd/C, 10-20 mol%)

  • Hydrogen donor (e.g., ammonium formate, 3-5 equivalents)[9]

  • Methanol (B129727) or ethanol (B145695)

Procedure:

  • Dissolve the N-benzhydryl protected amine in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Add the hydrogen donor (e.g., ammonium formate) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

  • Purify the product as needed by column chromatography or recrystallization.

Visualizations

Workflow for Asymmetric Synthesis using N-Benzhydryl Imines

G cluster_synthesis Synthesis of N-Benzhydryl Imine cluster_asymmetric Asymmetric Addition cluster_deprotection Deprotection start Aldehyde/Ketone + Benzhydrylamine imine N-Benzhydryl Imine start->imine Condensation adduct Chiral Adduct imine->adduct nucleophile Nucleophile (e.g., HCN) nucleophile->adduct chiral_catalyst Chiral Catalyst chiral_catalyst->adduct final_product Chiral Amine adduct->final_product deprotection_reagent Deprotection Reagent (e.g., H+, CAN, H2/Pd-C) deprotection_reagent->final_product

Caption: Experimental workflow for the asymmetric synthesis of chiral amines.

Logical Relationship in Stereochemical Induction

G cluster_reactants Reactants cluster_control Stereocontrol cluster_outcome Outcome imine N-Benzhydryl Imine transition_state Diastereomeric Transition States imine->transition_state nucleophile Nucleophile nucleophile->transition_state benzhydryl Bulky Benzhydryl Group benzhydryl->transition_state Steric Shielding catalyst Chiral Catalyst/ Ligand catalyst->transition_state Chiral Environment product Enantioenriched Product transition_state->product Favored Pathway

Caption: Factors influencing the stereochemical outcome of the reaction.

References

Solid-Phase Peptide Synthesis Using Benzhydrylamine Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient and stepwise construction of peptide chains on an insoluble polymer support. Benzhydrylamine resins, including benzhydrylamine (BHA) and 4-methylbenzhydrylamine (B1223480) (MBHA) resins, are a critical class of solid supports specifically designed for the synthesis of C-terminal peptide amides. The amide functionality is crucial for the biological activity of many endogenous peptides and peptide-based therapeutics.

These application notes provide detailed protocols and quantitative data for the two primary SPPS strategies utilizing benzhydrylamine resins: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methodologies. Adherence to these protocols is critical for maximizing peptide yield and purity.

Data Presentation

Table 1: Typical Properties of Benzhydrylamine Resins
PropertyTypical ValueNotes
Resin Type Benzhydrylamine (BHA), 4-Methylbenzhydrylamine (MBHA)MBHA resin offers greater acid stability compared to BHA resin.
Typical Loading Capacity 0.5 - 1.3 mmol/gThe optimal loading for a specific sequence is best determined through test syntheses.[1]
Mesh Size 100-200 mesh or 200-400 meshThe choice of mesh size can influence solvent diffusion and reaction kinetics.
Polymer Matrix Polystyrene cross-linked with divinylbenzeneProvides mechanical stability and appropriate swelling properties in common SPPS solvents.
Table 2: Comparison of Common Coupling Reagents in SPPS
Coupling ReagentRelative ReactivityCoupling EfficiencyRacemization SuppressionKey Characteristics
HBTU GoodHighGoodA widely used, cost-effective standard reagent.
HATU Very HighVery HighExcellentGenerally considered the most reactive and efficient, particularly for difficult couplings and sterically hindered amino acids.[2][3]
TBTU GoodHighGoodSimilar in performance to HBTU.[4]
HCTU HighHighVery GoodThe electron-withdrawing chlorine atom enhances reactivity.[2]
Table 3: Common Cleavage Cocktails for Benzhydrylamine Resins
Cleavage CocktailComposition (v/v)Application Notes
Standard TFA Cleavage 95% TFA, 2.5% H₂O, 2.5% TISA general-purpose cocktail for many peptide sequences.[5][6]
Reagent K 82.5% TFA, 5% H₂O, 5% Phenol (B47542), 5% Thioanisole, 2.5% EDTEffective for peptides with sensitive residues like Cys, Met, and Trp.[5][7]
Low/High HF Cleavage VariesA two-step procedure often used in Boc-SPPS for complex peptides.[8]
TFMSA Cleavage VariesAn alternative to HF, often used with scavengers.[8]

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual synthesis of a peptide amide on a benzhydrylamine resin using the Boc/Bzl protection strategy.

1. Resin Preparation and Swelling:

  • Place the desired amount of benzhydrylamine resin (typically with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.[1]

  • Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g of resin).

  • Swell the resin in DCM (10-15 mL/g of resin) for 1-2 hours with gentle agitation.[9]

  • Drain the DCM.

2. First Amino Acid Coupling:

  • In a separate vessel, dissolve the first Boc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using the ninhydrin (B49086) test (see Protocol 3). A negative result (colorless) indicates complete coupling.

  • Wash the resin with DMF (3x), DCM (3x), and isopropanol (B130326) (IPA) (2x).[10]

3. Synthesis Cycle (Repeated for each subsequent amino acid):

a. Boc Deprotection:

  • Swell the peptide-resin in DCM.
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g of resin).[10]
  • Agitate for 2 minutes, then drain.
  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[11]
  • Drain the solution and wash the resin thoroughly with DCM (3x).[11]

b. Neutralization:

  • Add a solution of 10% DIPEA in DCM to the resin.
  • Agitate for 5-10 minutes.
  • Drain and repeat the neutralization step.
  • Wash the resin with DCM (5x) to remove excess base.[12]

c. Amino Acid Coupling:

  • Repeat step 2 with the next Boc-protected amino acid.

4. Final Cleavage and Deprotection:

  • After the final synthesis cycle and Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. For peptides without sensitive residues, a mixture of anhydrous hydrogen fluoride (B91410) (HF) with anisole (B1667542) as a scavenger is common. For more complex peptides, a "low-high" HF or trifluoromethanesulfonic acid (TFMSA) procedure may be necessary.[8][9]

  • Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add the appropriate scavengers (e.g., anisole, p-cresol).

  • Cool the reaction vessel to 0°C.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.[9]

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the manual synthesis of a peptide amide on a benzhydrylamine resin using the Fmoc/tBu protection strategy.

1. Resin Preparation and Swelling:

  • Place the desired amount of benzhydrylamine resin in a reaction vessel.

  • Swell the resin in DMF (10-15 mL/g of resin) for at least 1 hour with gentle agitation.[13]

  • Drain the DMF.

2. Synthesis Cycle (Repeated for each amino acid):

a. Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.[11]
  • Agitate for 5 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[6]
  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[14]

b. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent (e.g., HATU, 3 equivalents), and an activator (e.g., HOAt, 3 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the solution to pre-activate.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • Monitor the coupling completion using the ninhydrin test (see Protocol 3).
  • Wash the resin with DMF (3x) and DCM (3x).

3. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF, DCM, and finally methanol.

  • Dry the resin under vacuum for at least 2 hours.[11]

  • Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[11]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL/g of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Quantitative Monitoring with the Ninhydrin (Kaiser) Test

The ninhydrin test is a colorimetric assay used to detect the presence of free primary amines on the resin, allowing for the monitoring of coupling and deprotection steps.[15]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol (B145695).

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Qualitative Protocol:

  • Take a small sample of resin beads (a few milligrams) from the reaction vessel.

  • Wash the beads with DCM and dry them.

  • Add 2-3 drops of each of Solution A, B, and C to the beads.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color:

    • Intense blue: Incomplete coupling or successful deprotection.

    • Yellow/Colorless: Complete coupling.

Quantitative Protocol:

  • Accurately weigh 5-10 mg of the peptide-resin into a test tube.

  • Add 1.0 mL of 20% piperidine in DMF, stir for 20 minutes, and then centrifuge.[12]

  • Prepare a standard curve using a known concentration of a primary amine (e.g., leucine).

  • To both the sample supernatant and the standards, add the ninhydrin reagent solutions as in the qualitative test.

  • Heat all tubes at 100°C for 15-20 minutes.[15]

  • Cool the tubes to room temperature and add a diluent solvent (e.g., 50% ethanol in water).

  • Measure the absorbance at 570 nm.[9]

  • Determine the concentration of free amines on the resin by comparing the absorbance to the standard curve.

Mandatory Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle (n times) start Start: Benzhydrylamine Resin swell 1. Resin Swelling (DCM) start->swell couple 2. First AA Coupling (Boc-AA, HBTU, DIPEA) swell->couple wash1 Wash couple->wash1 deprotect a. Boc Deprotection (50% TFA/DCM) wash1->deprotect wash2 Wash deprotect->wash2 neutralize b. Neutralization (10% DIPEA/DCM) wash2->neutralize wash3 Wash neutralize->wash3 couple_n c. AA Coupling (Boc-AA, HBTU, DIPEA) wash3->couple_n wash4 Wash couple_n->wash4 ninhydrin1 Ninhydrin Test wash4->ninhydrin1 final_deprotect Final Boc Deprotection ninhydrin1->deprotect cleave Final Cleavage (HF or TFMSA) final_deprotect->cleave peptide Peptide Amide cleave->peptide

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle (n times) start Start: Benzhydrylamine Resin swell 1. Resin Swelling (DMF) start->swell deprotect a. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash deprotect->wash1 couple b. AA Coupling (Fmoc-AA, HATU, DIPEA) wash1->couple wash2 Wash couple->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin final_deprotect Final Fmoc Deprotection ninhydrin->deprotect cleave Final Cleavage (e.g., Reagent K) final_deprotect->cleave peptide Peptide Amide cleave->peptide

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Ninhydrin Test Logical Relationship

Ninhydrin_Test_Logic start After Coupling or Deprotection Step take_sample Take Resin Sample start->take_sample add_reagents Add Ninhydrin Reagents take_sample->add_reagents heat Heat at 100°C for 5 min add_reagents->heat observe Observe Color heat->observe blue Intense Blue Color observe->blue Positive yellow Yellow/Colorless observe->yellow Negative incomplete Incomplete Coupling or Successful Deprotection blue->incomplete complete Complete Coupling yellow->complete

Caption: Logical workflow for the qualitative ninhydrin test.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Alkylation with Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chlorodiphenylmethane in Friedel-Crafts alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound as an alkylating agent in Friedel-Crafts reactions?

A1: The most common side reaction is polyalkylation , where the initial product, a substituted diphenylmethane (B89790), undergoes further alkylation. This is because the diphenylmethyl group is an activating group, making the product more reactive than the starting aromatic substrate.[1] This leads to the formation of di- and tri-substituted products. Due to the bulky nature of the diphenylmethyl carbocation, steric hindrance can influence the position of further substitution.

Q2: How can I minimize polyalkylation in my reaction?

A2: The most effective strategy to suppress polyalkylation is to use a large molar excess of the aromatic substrate relative to the this compound.[1] This statistically favors the reaction of the electrophile with the starting material rather than the more reactive mono-alkylated product. Ratios of 10:1 to 20:1 (aromatic substrate:this compound) are often recommended.[1]

Q3: Can the choice of Lewis acid catalyst affect the extent of side reactions?

A3: Absolutely. The strength and concentration of the Lewis acid are critical. Strong Lewis acids like AlCl₃ are highly effective but can also promote side reactions if not carefully controlled.[2] Using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a catalytic amount of a strong one can sometimes offer better control and selectivity for the mono-alkylated product.

Q4: My reaction is producing a dark, tarry material. What is the likely cause?

A4: The formation of dark, tarry materials often indicates decomposition or polymerization. This can be caused by:

  • High reaction temperatures: Exothermic reactions can get out of control. Maintain a controlled temperature, often starting at 0-5°C and slowly warming to room temperature or gentle reflux.

  • High concentration of a strong Lewis acid: This can lead to excessive charring.

  • Presence of moisture: Lewis acids like AlCl₃ are extremely sensitive to water, which deactivates the catalyst and can lead to side reactions. Ensure all glassware and reagents are anhydrous.

Q5: Are there alternative synthetic routes to avoid the challenges of Friedel-Crafts alkylation with this compound?

A5: Yes, a common alternative is to perform a Friedel-Crafts acylation followed by reduction . For instance, you can acylate the aromatic ring with benzoyl chloride to form a benzophenone (B1666685) derivative. The acyl group is deactivating, which prevents polyacylation. The resulting ketone can then be reduced to the desired diphenylmethane derivative using methods like the Clemmensen or Wolff-Kishner reduction.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Aromatic Substrate The presence of strongly electron-withdrawing groups on the aromatic ring can inhibit the reaction.
Insufficient Reaction Time or Temperature Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider gradually increasing the temperature.
Improper Quenching Quench the reaction by slowly pouring the reaction mixture over crushed ice and concentrated hydrochloric acid to ensure complete decomposition of the catalyst complex.
Issue 2: Formation of Multiple Products (Polyalkylation)
Possible Cause Troubleshooting Steps
Sub-optimal Reactant Ratio Increase the molar excess of the aromatic substrate to this compound (e.g., 10:1 or higher).[1]
High Catalyst Activity/Concentration Use a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃) or reduce the amount of the catalyst.
High Reaction Temperature Perform the reaction at a lower temperature to decrease the rate of the second alkylation.

Quantitative Data Summary

The following table provides a qualitative and semi-quantitative summary of the expected product distribution based on the molar ratio of the aromatic substrate to the alkylating agent in a typical Friedel-Crafts alkylation leading to diphenylmethane derivatives. Actual yields will vary based on specific reaction conditions.

Aromatic Substrate : Alkylating Agent Molar Ratio Expected Mono-alkylation Selectivity Expected Polyalkylation Level
1 : 1LowHigh
5 : 1ModerateModerate
10 : 1GoodLow
20 : 1Very GoodVery Low

Table adapted from established principles for diphenylmethane synthesis.[1]

Experimental Protocols

Representative Protocol: Alkylation of Benzene (B151609) with this compound

This protocol is adapted from the synthesis of triphenylmethane (B1682552) and serves as a general guideline.[3]

Materials:

  • This compound

  • Anhydrous Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Sodium Bicarbonate Solution (5%)

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add anhydrous benzene (in large excess, e.g., 10 equivalents) and anhydrous aluminum chloride (1.1 equivalents relative to this compound). Cool the mixture to 0-5°C in an ice bath.

  • Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the this compound solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and cautiously pour the mixture over a vigorously stirred mixture of crushed ice and concentrated HCl in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the excess benzene using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Visualizations

troubleshooting_workflow start Experiment Start issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Low Yield polyalkylation Polyalkylation Products issue->polyalkylation Multiple Products tar Tarry Residue issue->tar Decomposition check_catalyst Check Catalyst Activity (Anhydrous, Fresh) low_yield->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions check_substrate Assess Substrate Reactivity low_yield->check_substrate increase_excess Increase Aromatic Substrate Excess polyalkylation->increase_excess change_catalyst Use Milder Catalyst or Lower Concentration polyalkylation->change_catalyst control_temp Lower Reaction Temperature polyalkylation->control_temp tar->change_catalyst tar->control_temp optimize Optimize Reaction check_catalyst->optimize check_conditions->optimize check_substrate->optimize increase_excess->optimize change_catalyst->optimize control_temp->optimize

Caption: Troubleshooting workflow for side reactions in Friedel-Crafts alkylation.

reaction_pathway A Aromatic Substrate (e.g., Benzene) E Mono-alkylated Product (Desired) A->E Alkylation B This compound D Diphenylmethyl Carbocation (Electrophile) B->D Activation C Lewis Acid (e.g., AlCl3) C->D D->E F Poly-alkylated Product (Side Product) D->F E->F Further Alkylation (Polyalkylation)

Caption: Reaction pathway illustrating the formation of mono- and poly-alkylated products.

References

Technical Support Center: Preventing Polyalkylation in the Benzhydrylation of Arenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polyalkylation during the benzhydrylation of arenes.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of the benzhydrylation of arenes, and why does it occur?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylations, including benzhydrylation, where more than one benzhydryl group is attached to the aromatic ring. This occurs because the initial product, a mono-benzhydrylated arene, is often more reactive than the starting arene. The benzhydryl group is electron-donating, which activates the aromatic ring and makes it more susceptible to further electrophilic attack by the benzhydryl carbocation.[1][2][3]

Q2: What is the most effective general strategy to minimize polyalkylation during direct benzhydrylation?

A2: The most common and effective method is to use a large excess of the aromatic substrate relative to the benzhydrylating agent (e.g., benzhydryl chloride or benzhydrol).[1][2][3] This increases the statistical probability that the electrophile will react with an unreacted arene molecule rather than the more reactive mono-benzhydrylated product. A molar ratio of 15:1 of arene to alkylating agent has been shown to be effective in similar benzylation reactions.

Q3: How do reaction conditions like temperature and catalyst choice affect polyalkylation?

A3: Lowering the reaction temperature can help to reduce the rate of the second and subsequent alkylation reactions, thus favoring the mono-substituted product. Using a milder or less active Lewis acid catalyst can also decrease the overall reaction rate and improve selectivity for mono-benzhydrylation. Strong Lewis acids like AlCl₃ are highly active and can promote polyalkylation, while alternatives like FeCl₃, ZnCl₂, or solid acid catalysts may offer better control.

Q4: Are there alternative synthetic routes to completely avoid polyalkylation when synthesizing benzhydrylated arenes?

A4: Yes, the most robust method to completely avoid polyalkylation is a two-step sequence involving Friedel-Crafts acylation followed by reduction. First, the arene is acylated with benzoyl chloride, which introduces a deactivating benzoyl group onto the ring, preventing further substitution. The resulting benzophenone (B1666685) is then reduced to the desired diphenylmethane (B89790) (benzhydrylated arene) using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

Q5: My reaction is still producing significant amounts of polyalkylated products despite using an excess of the arene. What else can I troubleshoot?

A5: If polyalkylation persists, consider the following:

  • Slow Addition: Ensure the benzhydrylating agent is added slowly to the reaction mixture containing the arene and catalyst. This helps to maintain a low concentration of the electrophile, further favoring reaction with the excess arene.

  • Solvent Choice: The choice of solvent can influence catalyst activity and reaction selectivity. Experiment with different anhydrous solvents.

  • Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous and has not been deactivated by moisture.

  • Alternative Alkylating Agent: If using benzhydryl chloride, consider using benzhydrol with a suitable acid catalyst, as this may offer different reactivity and selectivity profiles.

Data Presentation: Impact of Reaction Parameters on Selectivity

Table 1: Effect of Catalyst on Product Selectivity in the Benzylation of Benzene (B151609)

Reaction Conditions: Benzene-to-benzyl chloride molar ratio of 15:1, Temperature: 353 K.

CatalystBenzyl (B1604629) Chloride ConversionSelectivity to Monobenzylated Product (Diphenylmethane)Selectivity to Polybenzylated Products
FeCl₃100% (after 15 min)62%28%
Basolite F300 (Fe-MOF)100% (after 15 min)70%25%
CuCl₂Very low3% (after 4 h)Not reported
Basolite C300 (Cu-MOF)73% (after 2 h)16.5%< 3.2%

Data is illustrative and sourced from a study on benzylation, not benzhydrylation.

Experimental Protocols

Protocol 1: Direct Benzhydrylation of Benzene (Illustrative)

This protocol outlines a general procedure for the direct benzhydrylation of benzene, emphasizing conditions to minimize polyalkylation.

Materials:

  • Anhydrous Benzene (large excess)

  • Benzhydryl chloride

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM) as a co-solvent (optional)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Charge the flask with anhydrous benzene (15 molar equivalents) and anhydrous FeCl₃ (0.1 molar equivalents).

  • Dissolve benzhydryl chloride (1 molar equivalent) in a minimal amount of anhydrous benzene or DCM and add it to the dropping funnel.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Add the benzhydryl chloride solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess benzene under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the mono-benzhydrylated product.

Protocol 2: Synthesis of Diphenylmethane via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step protocol is a highly reliable method for producing mono-benzhydrylated arenes without polyalkylation byproducts.

Step A: Friedel-Crafts Acylation of Benzene

Materials:

  • Anhydrous Aluminum chloride (AlCl₃)

  • Benzoyl chloride

  • Anhydrous Benzene

  • Hydrochloric acid (concentrated and dilute)

  • Crushed ice

Procedure:

  • In a flame-dried apparatus as described above, suspend AlCl₃ (1.1 equivalents) in anhydrous benzene (5 equivalents).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add benzoyl chloride (1 equivalent) dropwise from the dropping funnel.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until HCl evolution ceases.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with dilute HCl, water, sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the excess benzene by distillation to obtain crude benzophenone.

Step B: Clemmensen Reduction of Benzophenone

Materials:

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene (solvent)

  • Benzophenone (from Step A)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated HCl, toluene, and the crude benzophenone.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield diphenylmethane.

Visualizations

Benzhydrylation_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation Benzhydryl_Cl Benzhydryl Chloride Carbocation Benzhydryl Carbocation (Electrophile) Benzhydryl_Cl->Carbocation + FeCl₃ FeCl3 FeCl₃ (Lewis Acid) FeCl4- [FeCl₄]⁻ Arene Arene (Benzene) H+ H⁺ FeCl4-->H+ Regenerates Catalyst + HCl Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex + Benzhydryl Carbocation Product Mono-benzhydrylated Arene Sigma_Complex->Product - H⁺ Troubleshooting_Polyalkylation start Polyalkylation Observed check_ratio Is Arene in Large Excess? (e.g., >10:1) start->check_ratio increase_ratio Increase Molar Ratio of Arene check_ratio->increase_ratio No check_temp Is Reaction Temperature Low? check_ratio->check_temp Yes increase_ratio->check_ratio lower_temp Lower Reaction Temperature (e.g., 0-5 °C) check_temp->lower_temp No check_catalyst Using a Strong Lewis Acid? (e.g., AlCl₃) check_temp->check_catalyst Yes lower_temp->check_temp use_milder_catalyst Use Milder Catalyst (e.g., FeCl₃, ZnCl₂) check_catalyst->use_milder_catalyst Yes consider_alt Consider Alternative Route check_catalyst->consider_alt No use_milder_catalyst->check_catalyst acylation Friedel-Crafts Acylation followed by Reduction consider_alt->acylation Prevention_Logic polyalkylation Polyalkylation cause1 Mono-alkylated Product is More Reactive cause1->polyalkylation cause2 High Concentration of Electrophile cause2->polyalkylation strategy1 Increase [Arene] strategy1->cause1 Counters strategy1->cause2 Counters strategy2 Decrease Reaction Rate strategy2->cause1 Counters strategy2->cause2 Counters strategy3 Alternative Route strategy3->cause1 Avoids method1a Use Large Excess of Arene method1a->strategy1 method2a Lower Temperature method2a->strategy2 method2b Use Milder Catalyst method2b->strategy2 method2c Slow Addition of Alkylating Agent method2c->strategy2 method3a Acylation-Reduction method3a->strategy3

References

Technical Support Center: Optimization of Reaction Conditions for Benzhydryl Protection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the benzhydryl (Bzh) protection of alcohols. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the benzhydryl (diphenylmethyl, DPM) group and why is it used for alcohol protection?

The benzhydryl group is a bulky protecting group used for alcohols, thiols, and amines.[1] Its primary advantages include stability under a range of conditions and the relative ease of its removal through hydrogenolysis or under acidic conditions.[1] The steric bulk of the benzhydryl group can be advantageous in enantioselective syntheses or for preventing reactions at nearby functional groups.[1]

Q2: What are the common reagents and catalysts for introducing a benzhydryl protecting group?

Benzhydryl ethers are typically formed from the corresponding alcohol and a benzhydryl source. Common methods include:

  • Reaction with Diphenylmethanol (B121723): This can be catalyzed by Lewis acids or Brønsted acids. For example, p-toluenesulfonyl chloride (p-TsCl) can be used to generate HCl in situ, which then catalyzes the etherification.[2][3]

  • Reaction with Benzhydryl Halides: Nucleophilic substitution of benzhydryl chloride or bromide by an alkoxide (generated by deprotonating the alcohol with a base like sodium hydride) is a common approach.

  • Catalytic Methods: Transition metal catalysts, such as Palladium(II) chloride (PdCl₂), can facilitate the protection of alcohols with diphenylmethanol under mild conditions.[4]

Q3: How is the benzhydryl group typically removed (deprotected)?

Deprotection of benzhydryl ethers is most commonly achieved under reductive or acidic conditions:

  • Catalytic Hydrogenation: This is a mild and clean method, often employing a palladium catalyst (e.g., Pd/C) with a hydrogen source. This method is not suitable for substrates containing other reducible functional groups like alkenes or alkynes.[5][6][7]

  • Acidolysis: Strong acids can cleave the benzhydryl ether.[5] A combination of triflic acid and trifluoroacetic acid (TFA) has been shown to be effective.[8][9][10]

  • Lewis Acids: Some Lewis acids can also be used for deprotection.

Q4: Is the benzhydryl group orthogonal to other common alcohol protecting groups?

Yes, the benzhydryl group's stability and deprotection conditions allow for orthogonality with several other common protecting groups. For instance, it is stable under the basic conditions used to remove acyl groups (like acetyl or benzoyl) and under the fluoride-mediated cleavage conditions for silyl (B83357) ethers (like TBDMS or TIPS). Conversely, silyl ethers are generally stable to the hydrogenolysis conditions used to remove benzhydryl ethers. This orthogonality is crucial in multi-step syntheses.

Troubleshooting Guide

This section addresses specific issues you may encounter during the benzhydryl protection of alcohols.

Problem: Low Reaction Yield

Q: My benzhydryl protection reaction is giving a low yield. What are the potential causes and how can I fix it?

Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the issue.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check Start Here conditions_check Review Reaction Conditions start->conditions_check catalyst_check Evaluate Catalyst Activity start->catalyst_check workup_check Assess Workup & Purification start->workup_check reagent_sol Solution: - Use freshly purified reagents. - Verify molar ratios. - Ensure dryness of solvent/reagents. reagent_check->reagent_sol conditions_sol Solution: - Optimize temperature (increase if slow). - Increase reaction time. - Change solvent. conditions_check->conditions_sol catalyst_sol Solution: - Increase catalyst loading. - Use a fresh batch of catalyst. - Try an alternative catalyst. catalyst_check->catalyst_sol workup_sol Solution: - Check for product loss during extraction. - Modify chromatography conditions. workup_check->workup_sol

Caption: Troubleshooting Decision Tree for Low Yields.

Detailed Troubleshooting Steps:
  • Reagent Quality and Stoichiometry:

    • Purity: Ensure starting materials, especially the alcohol and the benzhydryl source, are pure and dry. Impurities can inhibit the reaction or cause side reactions.[11][12]

    • Stoichiometry: Carefully check the molar ratios of your reactants. If using a base to generate an alkoxide, ensure at least one full equivalent is used.

  • Reaction Conditions:

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to decomposition or side products.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An incomplete reaction is a common cause of low yield; simply extending the reaction time may solve the problem.[12][13]

    • Solvent: The choice of solvent is critical. For reactions involving alkoxides, aprotic solvents like THF or DMF are typically used. Ensure the solvent is anhydrous.

  • Catalyst Activity (if applicable):

    • Deactivation: If using a catalyst (e.g., p-TsCl, PdCl₂), it may be old or deactivated. Try using a fresh batch.

    • Loading: The catalyst loading might be too low. Consider a modest increase in the catalyst amount.

Problem: Formation of Byproducts

Q: My reaction is producing significant byproducts, primarily bis(benzhydryl) ether. How can I improve selectivity?

The formation of bis(benzhydryl) ether is a common side reaction, especially when using diphenylmethanol under acidic conditions. This occurs when two molecules of diphenylmethanol self-condense.

Solutions:

  • Control Stoichiometry: Use the alcohol as the limiting reagent and add the diphenylmethanol slowly to the reaction mixture. This keeps the instantaneous concentration of diphenylmethanol low, disfavoring self-condensation.

  • Use an Alternative Benzhydryl Source: Switching from diphenylmethanol to benzhydryl bromide or chloride with a base can prevent this specific side reaction.

  • Optimize Catalyst: In some cases, the choice of catalyst can influence selectivity. For example, using ammonium (B1175870) chloride as an additive has been shown to suppress side reactions in certain etherification methods.[3]

Optimization of Reaction Conditions: Data & Protocols

Data Summary: Comparison of Catalysts and Conditions

Optimizing reaction conditions is crucial for achieving high yields. The following tables summarize data from various studies on benzhydryl ether synthesis.

Table 1: Catalyst Comparison for Synthesis of Bis(benzhydryl) ether from Benzhydrol [3]

Catalyst (mol%)Temperature (°C)Time (min)Yield (%)
p-TsCl (5)1101586
Dry HCl1103082
Conc. HCl1104562

Data adapted from a study on solvent-free synthesis.[2][3]

Table 2: Effect of Substituents on Benzhydrol Reactivity [1][14]

Benzhydrol ReactantAlcoholConversion to Ether (%)
4,4'-dimethoxybenzhydrol1-propanol83
4,4'-dimethylbenzhydrol1-propanol100
Benzhydrol (unsubstituted)1-propanol23
4,4'-difluorobenzhydrol1-propanolUnsuccessful

This data suggests that electron-donating groups on the benzhydrol reactant stabilize the carbocation intermediate, leading to higher conversion rates.[14]

Detailed Experimental Protocols
Protocol 1: General Procedure for Benzhydryl Protection using p-TsCl

This protocol is adapted from a solvent-free method for the synthesis of symmetrical ethers, which can be applied to the protection of alcohols.[2][3]

Materials:

  • Alcohol (1.0 mmol)

  • Diphenylmethanol (1.1 mmol)

  • p-Toluenesulfonyl chloride (p-TsCl) (0.05 mmol, 5 mol%)

Procedure:

  • Combine the alcohol, diphenylmethanol, and p-TsCl in a round-bottom flask.

  • Heat the reaction mixture in an oil bath at 110 °C.

  • Monitor the reaction progress by TLC. Reaction times are typically short (15-30 minutes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in an appropriate solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Deprotection via Catalytic Hydrogenation

This is a standard and mild method for cleaving benzhydryl ethers.[5]

Materials:

  • Benzhydryl-protected alcohol (1.0 mmol)

  • Palladium on carbon (10% Pd/C, ~10 mol% Pd)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)

  • Hydrogen source (H₂ gas balloon or hydrogen generator)

Procedure:

  • Dissolve the benzhydryl-protected alcohol in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification may be required.

Visual Guides & Workflows

General Workflow for Optimizing Benzhydryl Protection

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_eval Evaluation & Optimization start Define Substrate (Alcohol) reagent_select Select Benzhydryl Source (e.g., Diphenylmethanol) start->reagent_select catalyst_select Select Catalyst/Method (e.g., p-TsCl, Acid, Base) reagent_select->catalyst_select run_rxn Run Initial Reaction (Small Scale) catalyst_select->run_rxn monitor Monitor by TLC run_rxn->monitor eval Evaluate Outcome (Yield, Purity) monitor->eval optimize Optimize Conditions (Temp, Time, Catalyst Loading) eval->optimize Low Yield / Impure scale_up Scale-Up Reaction eval->scale_up Success optimize->run_rxn Re-run

Caption: A General Workflow for Optimizing Benzhydryl Protection.

Orthogonality of Benzhydryl (Bzh) Group

G cluster_stable Bzh Group is STABLE to: cluster_cleaved Bzh Group is CLEAVED by: compound R-O-Bzh (Substrate with other Protecting Groups) base Base (for Acyl removal) e.g., K₂CO₃, MeOH compound->base Stable fluoride Fluoride (for Silyl removal) e.g., TBAF compound->fluoride Stable hydrogenolysis Hydrogenolysis e.g., H₂, Pd/C compound->hydrogenolysis Cleaved acid Strong Acid e.g., TFA compound->acid Cleaved

Caption: Orthogonality of the Benzhydryl Protecting Group.

References

Technical Support Center: Purification of Benzhydryl-Protected Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of benzhydryl-protected compounds using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of benzhydryl-protected compounds.

Problem Potential Cause Recommended Solution
Low or No Recovery of Compound Compound is unstable on silica (B1680970) gel: The acidic nature of silica gel can sometimes lead to the cleavage of the acid-labile benzhydryl protecting group.Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica gel (by adding a small amount of triethylamine (B128534), ~0.1-1%, to the mobile phase) or an alternative stationary phase like alumina.
Incorrect solvent system: The mobile phase may be too non-polar to elute the compound, or too polar, causing it to co-elute with impurities in the solvent front.Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value between 0.2 and 0.4 for the target compound to ensure good separation on the column.[1]
Compound precipitation on the column: The compound may not be soluble in the mobile phase, causing it to precipitate at the top of the column.If the compound has poor solubility in the eluent, consider "dry loading". Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.
Poor Separation of Product from Impurities Inadequate solvent system: The chosen mobile phase does not provide sufficient resolution between the benzhydryl-protected compound and impurities.Test various solvent systems with different polarities using TLC. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or diethyl ether) is a good starting point. Sometimes, a small amount of a more polar solvent like dichloromethane (B109758) can improve separation.
Column overloading: Too much crude material has been loaded onto the column for its size.A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.
Improper column packing: Channels or cracks in the silica gel bed lead to uneven solvent flow and poor separation.Ensure the column is packed uniformly as a slurry and is not allowed to run dry. Gently tapping the column during packing can help settle the silica gel and remove air bubbles.
Product Elutes with Streaking or Tailing Compound interaction with silica gel: Residual acidic sites on the silica gel can interact with the compound, especially if it contains basic functionalities.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites.
Compound insolubility: The compound may have limited solubility in the mobile phase as it moves down the column.Ensure the chosen mobile phase is a good solvent for your compound. If streaking persists, a different solvent system may be necessary.
Co-elution with a UV-active impurity: An impurity with a similar Rf value may be co-eluting with your product.Try a different solvent system. Changing the solvent composition can alter the relative Rf values of compounds and improve separation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for my benzhydryl-protected compound?

A1: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for your product typically between 0.2 and 0.4.[1] Start with a relatively non-polar solvent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity by increasing the proportion of the more polar solvent. Benzhydryl ethers are relatively non-polar, so you will likely start with a high ratio of hexane (B92381) to ethyl acetate.

Q2: My benzhydryl-protected compound is not visible under UV light. How can I visualize it on a TLC plate?

A2: If your compound does not have a chromophore that absorbs UV light, you can use a variety of staining solutions to visualize the spots on a TLC plate. Common stains include potassium permanganate, ceric ammonium (B1175870) molybdate (B1676688) (CAM), and p-anisaldehyde. These stains react with a wide range of organic compounds to produce colored spots.

Q3: Can the benzhydryl protecting group be cleaved during column chromatography?

A3: The benzhydryl group is generally stable to the neutral conditions of silica gel chromatography. However, it is sensitive to acid. Standard silica gel can be slightly acidic, which in some cases, particularly with prolonged exposure, could potentially lead to some cleavage. If you suspect this is happening, you can use silica gel that has been neutralized with a base like triethylamine.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This method is particularly useful when your compound is not very soluble in the chromatography eluent. To dry load, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the prepared column.

Q5: My compound is very non-polar and has a high Rf in all tested solvent systems. What should I do?

A5: If your benzhydryl-protected compound is very non-polar, you will need to use a very non-polar mobile phase. Start with pure hexanes or petroleum ether. If the Rf is still too high, you may need to consider using a less polar stationary phase, such as alumina, or reverse-phase chromatography where the stationary phase is non-polar and the mobile phase is polar.

Data Presentation

Table 1: Representative Rf Values of Benzhydryl-Protected Compounds

The following table provides representative (estimated) Rf values for different classes of benzhydryl-protected compounds in common solvent systems on silica gel TLC plates. Actual Rf values will vary depending on the specific substrate, the exact solvent ratio, and experimental conditions.

Compound ClassFunctional Group ProtectedRepresentative Solvent System (v/v)Estimated Rf Value
Benzhydryl EtherPrimary AlcoholHexane:Ethyl Acetate (9:1)0.4 - 0.6
Benzhydryl EtherSecondary AlcoholHexane:Ethyl Acetate (8:2)0.3 - 0.5
Benzhydryl EtherPhenolHexane:Ethyl Acetate (9:1)0.5 - 0.7
N-Benzhydryl AminePrimary AmineHexane:Ethyl Acetate (7:3)0.2 - 0.4
N-Benzhydryl AmineSecondary AmineHexane:Ethyl Acetate (6:4)0.3 - 0.5

Experimental Protocols

Detailed Methodology for the Purification of a Benzhydryl-Protected Alcohol by Column Chromatography

This protocol provides a general procedure for the purification of a benzhydryl-protected alcohol. The specific solvent system should be optimized beforehand using TLC.

1. Materials:

  • Crude benzhydryl-protected alcohol

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., HPLC grade hexanes and ethyl acetate)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp or appropriate staining solution

2. Procedure:

  • Preparation of the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette, taking care not to disturb the surface.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Monitoring the Separation:

    • Periodically collect small aliquots from the eluted fractions and spot them on a TLC plate.

    • Run the TLC plate in the appropriate solvent system and visualize the spots to determine which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure benzhydryl-protected compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Solvent System packing Column Packing (Slurry Method) tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution with Mobile Phase loading->elution monitoring Fraction Collection & TLC Monitoring elution->monitoring combine Combine Pure Fractions monitoring->combine evaporation Solvent Evaporation combine->evaporation analysis Purity Analysis (NMR, etc.) evaporation->analysis

Caption: Experimental workflow for the purification of benzhydryl-protected compounds.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation solvent Inappropriate Solvent System start->solvent overload Column Overloading start->overload packing Improper Packing start->packing optimize_tlc Optimize with TLC (Rf 0.2-0.4) solvent->optimize_tlc reduce_load Reduce Sample Load (Silica:Crude > 30:1) overload->reduce_load repack Repack Column Carefully packing->repack

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: HPLC Purification of Chlorodiphenylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC purification of chlorodiphenylmethane derivatives. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and a standard experimental protocol to ensure successful separation and purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of this compound and its derivatives.

Issue 1: No Peaks or Very Small Peaks are Observed

  • Question: I've injected my sample, but I don't see any peaks, or the peaks are much smaller than expected. What could be the problem?

  • Answer: This issue can stem from several sources. First, confirm that your sample was properly loaded by the injector. If the injector is functioning correctly, the problem may lie with sample preparation or detection. Ensure your sample is dissolved in a solvent compatible with the mobile phase; precipitation upon injection can block the system.[1] Also, verify that the detector is set to a wavelength where your compound absorbs. For many aromatic compounds like this compound derivatives, a wavelength of 254 nm is a good starting point.[2] If the sample concentration is too low, you may not see a significant signal.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks are showing significant tailing (asymmetry factor > 1). What causes this and how can I fix it?

  • Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, such as acidic silanol (B1196071) groups on the silica (B1680970) support interacting with basic analytes.[3][4] To mitigate this, you can add a competing agent like a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase to suppress these interactions.[2][5] Other causes can include column overload, where too much sample is injected, or a contaminated or degraded column.[3][6] Try reducing the injection volume or sample concentration. If the problem persists, flushing the column with a strong solvent may be necessary.[1]

Issue 3: Variable or Drifting Retention Times

  • Question: The retention times for my peaks are shifting between runs. What is causing this instability?

  • Answer: Drifting retention times are often linked to changes in the mobile phase composition or column temperature.[7] In reverse-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[4] Ensure your mobile phase is prepared accurately and consistently. Using a column thermostat is also crucial to eliminate fluctuations in ambient temperature that can affect separation.[8] A slow column equilibration, especially with mobile phases containing a high percentage of water, can also lead to drift.[4] Always allow sufficient time for the column to equilibrate with the mobile phase before starting your run.

Issue 4: High Backpressure

  • Question: The system backpressure has increased significantly. What should I do?

  • Answer: High backpressure is typically a sign of a blockage in the system. Common culprits include a clogged column frit, precipitated sample on the column head, or blockages in the tubing or injector.[9] To diagnose the issue, systematically disconnect components starting from the detector and working backward to the pump to identify the source of the pressure. If the pressure drops when the column is disconnected, the blockage is likely in the column. You can try back-flushing the column with a strong solvent. To prevent this, always filter your samples and mobile phases before use and consider using a guard column to protect the analytical column.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for purifying this compound derivatives?

A1: this compound and its derivatives are non-polar, hydrophobic compounds. Therefore, reverse-phase HPLC is the most suitable technique.[9] A C18 column is the most common and effective choice as its non-polar stationary phase provides strong retention for hydrophobic molecules.[10] For compounds that are extremely hydrophobic, a C8 or a phenyl-hexyl column might offer better peak shapes and faster elution.

Q2: How do I choose the right mobile phase for my separation?

A2: For reverse-phase HPLC of hydrophobic compounds, a mobile phase consisting of a polar solvent (like water) and a less polar organic solvent (like acetonitrile (B52724) or methanol) is used.[9] The higher the concentration of the organic solvent (the "strong" solvent), the faster your hydrophobic compounds will elute.[10] A good starting point is a gradient elution, for example, starting with 50-60% acetonitrile in water and increasing to 100% acetonitrile over the course of the run. This will help elute a range of compounds with varying hydrophobicities.[10]

Q3: What is "hydrophobic collapse" and should I be concerned about it?

A3: Hydrophobic collapse, or more accurately, pore dewetting, can occur in reverse-phase columns when using highly aqueous mobile phases (e.g., >95% water).[11][12] The hydrophobic C18 chains can effectively "repel" the highly polar mobile phase from the pores of the stationary phase, leading to a dramatic loss of retention.[4][12] For separating highly non-polar this compound derivatives, you will likely be using a high percentage of organic solvent, so this is generally not a major concern. However, if you are trying to separate them from more polar impurities and start with a very high aqueous phase, it is a possibility. Using columns with polar-embedded groups or wider pores can mitigate this issue.[12]

Q4: Can I use the same method for different this compound derivatives?

A4: While a general reverse-phase method will work for most this compound derivatives, you may need to optimize it for each specific compound. Small changes in the structure (e.g., adding a polar functional group) can significantly alter the compound's hydrophobicity and thus its retention time. You may need to adjust the gradient slope, flow rate, or even the organic solvent to achieve the best separation for each derivative.[8][13]

Quantitative Data Summary

The following table summarizes typical starting parameters and expected performance for the HPLC purification of a representative this compound derivative, based on methods for similar aromatic amines.[2] These values should be used as a starting point for method development.

ParameterRecommended Value / Expected Range
HPLC System Standard Analytical or Preparative HPLC System
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid or 0.1% TFA
Gradient 60% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 35°C
Detection UV at 254 nm
Expected Retention Time (tR) 4 - 10 min (highly dependent on specific derivative)
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of a generic this compound derivative using reverse-phase HPLC.

1. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Filter HPLC-grade water through a 0.45 µm filter. Add 0.1% (v/v) phosphoric acid or trifluoroacetic acid (TFA). Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Filter HPLC-grade acetonitrile through a 0.45 µm filter. Add 0.1% (v/v) of the same acid used in Mobile Phase A. Degas the solution.

2. Sample Preparation

  • Accurately weigh the crude sample containing the this compound derivative.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to create a stock solution (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase composition (e.g., 60% Mobile Phase B) to a concentration appropriate for injection (e.g., 50-100 µg/mL).

  • Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.[14]

3. HPLC System Setup and Equilibration

  • Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) into the HPLC system.

  • Set the column oven temperature to 35°C.

  • Set the UV detector wavelength to 254 nm.

  • Purge the pump lines with the prepared mobile phases.

  • Equilibrate the column by running the initial mobile phase composition (e.g., 60% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-30 minutes).

4. Chromatographic Run and Fraction Collection

  • Inject a blank (mobile phase or sample solvent) to ensure no interfering peaks are present.

  • Inject the prepared sample solution.

  • Run the following gradient program:

    • 0-2 min: 60% B (isocratic)

    • 2-17 min: 60% B to 100% B (linear gradient)

    • 17-20 min: 100% B (isocratic hold)

    • 20.1-25 min: 60% B (return to initial conditions and re-equilibrate)

  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the main peak of interest. The purity of these fractions can be confirmed by reinjecting a small aliquot.[5]

5. Post-Purification Processing

  • Combine the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final purified compound.

Visualizations

HPLC_Troubleshooting_Workflow start Identify Problem no_peaks No / Small Peaks start->no_peaks bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape rt_drift Retention Time Drift start->rt_drift high_pressure High Backpressure start->high_pressure cause_no_peaks1 Injector Issue no_peaks->cause_no_peaks1 Potential Causes cause_no_peaks2 Sample Precipitated no_peaks->cause_no_peaks2 Potential Causes cause_no_peaks3 Wrong Wavelength no_peaks->cause_no_peaks3 Potential Causes cause_bad_shape1 Column Overload bad_shape->cause_bad_shape1 Potential Causes cause_bad_shape2 Secondary Interactions bad_shape->cause_bad_shape2 Potential Causes cause_bad_shape3 Column Contamination bad_shape->cause_bad_shape3 Potential Causes cause_rt_drift1 Mobile Phase Inaccuracy rt_drift->cause_rt_drift1 Potential Causes cause_rt_drift2 Temperature Fluctuation rt_drift->cause_rt_drift2 Potential Causes cause_rt_drift3 Poor Equilibration rt_drift->cause_rt_drift3 Potential Causes cause_high_pressure1 Blocked Frit / Column high_pressure->cause_high_pressure1 Potential Causes cause_high_pressure2 Blocked Tubing high_pressure->cause_high_pressure2 Potential Causes sol_no_peaks1 Check Injector cause_no_peaks1->sol_no_peaks1 Solution sol_no_peaks2 Change Sample Solvent cause_no_peaks2->sol_no_peaks2 Solution sol_no_peaks3 Adjust Detector λ cause_no_peaks3->sol_no_peaks3 Solution sol_bad_shape1 Reduce Sample Load cause_bad_shape1->sol_bad_shape1 Solution sol_bad_shape2 Add Mobile Phase Modifier (e.g., TFA) cause_bad_shape2->sol_bad_shape2 Solution sol_bad_shape3 Clean/Replace Column cause_bad_shape3->sol_bad_shape3 Solution sol_rt_drift1 Prepare Fresh Mobile Phase cause_rt_drift1->sol_rt_drift1 Solution sol_rt_drift2 Use Column Thermostat cause_rt_drift2->sol_rt_drift2 Solution sol_rt_drift3 Increase Equilibration Time cause_rt_drift3->sol_rt_drift3 Solution sol_high_pressure1 Back-flush / Replace Column cause_high_pressure1->sol_high_pressure1 Solution sol_high_pressure2 Check & Clean System cause_high_pressure2->sol_high_pressure2 Solution

Caption: A logical workflow for troubleshooting common HPLC purification problems.

References

Troubleshooting low yield in benzhydryl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in benzhydryl ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing benzhydryl ethers?

A1: Common methods include the Williamson ether synthesis, acid-catalyzed dehydration of benzhydrols, and reactions using reagents like p-toluenesulfonyl chloride or 2-benzyloxypyridine. The Williamson ether synthesis, which involves the reaction of a benzhydryl halide with an alcohol in the presence of a base, is a widely used method.[1][2][3] Another approach involves the reaction of benzhydrol with an alcohol under acidic conditions or with a catalyst.[4]

Q2: What are the primary factors that can lead to low yields in benzhydryl ether synthesis?

A2: Low yields can stem from several factors, including:

  • Side Reactions: The most common side reaction is elimination (E2), especially when using sterically hindered reactants or high temperatures.[1][2]

  • Incomplete Reaction: This can be due to insufficient reaction time, low temperature, or poor quality of reagents.

  • Steric Hindrance: Bulky substituents on either the benzhydryl moiety or the alcohol can hinder the reaction.[5]

  • Electronic Effects: The presence of electron-withdrawing groups on the benzhydryl ring can destabilize carbocation intermediates, leading to lower yields in some reaction pathways.[5] Conversely, electron-donating groups can stabilize the intermediate and improve yields.[5][6]

  • Moisture: The presence of water can deactivate strong bases (like NaH) and lead to unwanted side reactions.[7]

Q3: How can I minimize the formation of elimination byproducts?

A3: To minimize elimination byproducts, consider the following:

  • Use a Primary Alkyl Halide: If employing the Williamson ether synthesis, ensure the less sterically hindered partner is the alkyl halide.[8][9]

  • Control the Temperature: Lowering the reaction temperature can favor the substitution (SN2) reaction over elimination (E2).[7]

  • Choice of Base: Use a non-hindered base. For Williamson synthesis, bases like sodium hydride (NaH) are common.[1]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst can allow for milder reaction conditions, which can reduce elimination.[10]

Q4: My starting materials are not fully consumed. What should I do?

A4: Incomplete conversion can be addressed by:

  • Increasing Reaction Time: Monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[10]

  • Increasing Temperature: Gradually increasing the reaction temperature may improve the reaction rate, but be mindful of potential side reactions.[7][11]

  • Checking Reagent Quality: Ensure your reagents, especially the base and any anhydrous solvents, are fresh and of high purity.[7] Deactivated bases are a common cause of incomplete reactions.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting low yields in your benzhydryl ether synthesis.

Logical Troubleshooting Workflow

If you are experiencing low yields, this workflow can help you identify and address the potential root cause.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reactant Quality & Purity start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK optimize Optimize Protocol check_reagents->optimize Impure/Degraded Reagents check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions Seem Optimal check_conditions->optimize Suboptimal Conditions (Temp, Time, Solvent) check_side_reactions->optimize Side Products Identified (e.g., Elimination) end Improved Yield optimize->end

Caption: A logical workflow for troubleshooting low yields in benzhydryl ether synthesis.

Issue-Specific Troubleshooting
Observed Problem Potential Cause Recommended Solution
Low to no product formation, starting material recovered Inactive reagents (especially base)Use fresh, high-purity reagents. Ensure anhydrous conditions if using moisture-sensitive reagents like NaH.[7]
Insufficient reaction temperature or timeGradually increase the temperature and monitor the reaction progress by TLC or GC.[10][11]
Significant amount of alkene byproduct detected E2 elimination is competing with SN2 substitutionLower the reaction temperature.[7] If using Williamson synthesis, ensure the alkyl halide is primary.[8][9] Consider using a phase-transfer catalyst to allow for milder conditions.[10]
Yield is consistently low despite optimizing conditions Steric hindranceIf possible, use a less sterically hindered alcohol or benzhydryl derivative.
Electronic effects are unfavorableIf the benzhydryl ring has strong electron-withdrawing groups, this can disfavor reactions proceeding through a carbocation-like transition state. Consider alternative synthetic routes.
Difficulty in purifying the product from starting materials Similar polarities of product and starting materialsOptimize your purification method. This may involve trying different solvent systems for column chromatography or recrystallization.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize yields of benzhydryl ether synthesis under various reported conditions.

Table 1: Synthesis of Symmetrical bis(Benzhydryl) Ethers using p-Toluenesulfonyl Chloride [4]

EntryBenzhydrol Derivativep-TsCl (mol%)Temperature (°C)Time (min)Yield (%)
1Benzhydrol51101586
24,4'-Dichlorobenzhydrol51102090
34,4'-Dibromobenzhydrol51102588
44,4'-Difluorobenzhydrol51103085

Table 2: Microwave-Assisted Synthesis of Benzhydryl Ethers [5]

Benzhydrol DerivativeAlcoholConversion to Ether (%)
4,4'-Dimethoxybenzhydrol1-Propanol83
4,4'-Dimethoxybenzhydrol2-Propanol11
4,4'-Dimethylbenzhydrol1-Propanol100
4,4'-Dimethylbenzhydrol2-Propanol100
Benzhydrol1-Propanol23
4,4'-Difluorobenzhydrol1-Propanol0

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of Benzhydryl Ethers

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Alkoxide Formation: In a dry, inert-atmosphere flask, dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF). Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Ether Formation: Cool the alkoxide solution to 0 °C and add a solution of the benzhydryl halide (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of Symmetrical bis(Benzhydryl) Ethers using p-Toluenesulfonyl Chloride[4]
  • Reaction Setup: In a reaction tube, add the benzhydrol (1.0 mmol) and p-toluenesulfonyl chloride (0.05 mmol, 5 mol%).

  • Reaction Conditions: Place the tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Williamson Ether Synthesis of a Benzhydryl Ether

WilliamsonSynthesis cluster_SN2 SN2 Pathway (Desired) cluster_E2 E2 Elimination (Side Reaction) Alkoxide Benzhydryl Alkoxide (Nucleophile) TransitionState_SN2 SN2 Transition State Alkoxide->TransitionState_SN2 AlkylHalide Primary Alkyl Halide (Electrophile) AlkylHalide->TransitionState_SN2 Product_Ether Benzhydryl Ether TransitionState_SN2->Product_Ether Alkoxide_Base Benzhydryl Alkoxide (as Base) Product_Alkene Alkene Alkoxide_Base->Product_Alkene SecondaryHalide Secondary/Tertiary Alkyl Halide SecondaryHalide->Product_Alkene

Caption: SN2 pathway for benzhydryl ether synthesis and the competing E2 elimination side reaction.

Effect of Substituents on Benzhydryl Cation Stability

SubstituentEffects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) Benzhydryl_Cation Benzhydryl Cation Intermediate EDG e.g., -OCH3, -CH3 EWG e.g., -NO2, -CF3 Stabilized_Cation Stabilized Cation (Higher Yield) EDG->Stabilized_Cation Inductive Effect & Resonance Stabilization Destabilized_Cation Destabilized Cation (Lower Yield) EWG->Destabilized_Cation Inductive Effect

Caption: Influence of electronic effects on the stability of the benzhydryl carbocation intermediate.

References

Managing anhydrous conditions for Chlorodiphenylmethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing anhydrous conditions for reactions involving chlorodiphenylmethane.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for reactions involving this compound synthesis and use?

A1: Anhydrous conditions are paramount for several reasons:

  • Catalyst Deactivation: Many syntheses of this compound, particularly Friedel-Crafts reactions, use Lewis acid catalysts like aluminum chloride (AlCl₃). These catalysts are extremely sensitive to moisture and will be deactivated upon contact with water, leading to low or no product yield.[1][2]

  • Reagent Decomposition: Reagents commonly used to synthesize this compound, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), react violently with water.[1][3] This not only consumes the reagent but can also create hazardous side products and compromise the reaction's safety.

  • Byproduct Formation: The presence of water can lead to the formation of unwanted byproducts. For instance, this compound can hydrolyze back to benzhydrol, reducing the overall yield of the desired product.

Q2: What is the most effective way to dry my glassware for a moisture-sensitive reaction?

A2: The most effective method is to flame-dry the glassware under an inert atmosphere (nitrogen or argon) just before use.[4] Alternatively, oven-drying the glassware overnight at a temperature above 100°C and allowing it to cool in a desiccator is also a highly effective method.[5] For less sensitive reactions, rinsing with acetone (B3395972) and flushing with a stream of dry nitrogen or air can be sufficient, but this is not recommended for highly moisture-sensitive processes like Grignard or Friedel-Crafts reactions.[5]

Q3: How can I be sure my solvents are sufficiently dry?

A3: For most applications, using a freshly opened bottle of an anhydrous grade solvent is sufficient.[6] To ensure maximum dryness, solvents can be stored over activated 3Å molecular sieves for at least 24-72 hours.[5][7] For quantitative analysis of water content, the gold standard is Karl Fischer titration, which can determine residual moisture levels down to parts-per-million (ppm).[7]

Q4: Which drying agent should I use after an aqueous workup?

A4: Anhydrous sodium sulfate (B86663) (Na₂SO₄) and magnesium sulfate (MgSO₄) are the most common choices for drying organic extracts after a workup.[8][9]

  • Magnesium sulfate (MgSO₄): Acts quickly and has a high capacity for water, but is a fine powder and usually requires filtration to remove.[10]

  • Sodium sulfate (Na₂SO₄): Has a high total capacity but works more slowly. It is a granular solid, which often allows for the dried solution to be decanted easily. It is less efficient at removing the final traces of water compared to MgSO₄.[10]

Q5: What is an inert atmosphere, and when do I need to use it?

A5: An inert atmosphere involves replacing the air in the reaction vessel with a non-reactive gas, typically nitrogen or argon. This is crucial for preventing atmospheric moisture from entering the reaction system. It is essential for any reaction that uses moisture-sensitive reagents or catalysts, such as Friedel-Crafts alkylations or reactions involving organometallics.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedel-Crafts Reaction

Q: My Friedel-Crafts reaction to synthesize a this compound derivative is giving a very low yield. What are the potential causes and solutions?

A: Low yields in Friedel-Crafts reactions are a common issue, often stemming from a few key areas. The following table outlines potential causes and their corresponding solutions.[1][2]

Potential CauseTroubleshooting Steps
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture.[2] Solution: Use a freshly opened or properly stored container of anhydrous AlCl₃. Ensure all glassware is rigorously flame- or oven-dried, and use anhydrous grade solvents.[1]
Deactivated Aromatic Ring The aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which make it unreactive towards Friedel-Crafts conditions.[2][11][12] Solution: This reaction is generally not suitable for deactivated rings. Consider an alternative synthetic route.
Suboptimal Reactant Ratio An incorrect ratio of reactants can favor side reactions. Solution: In the alkylation of benzene (B151609), use a large excess of benzene relative to the alkylating agent to minimize polyalkylation.[1]
Incorrect Reaction Temperature The temperature may be too low, slowing the reaction, or too high, causing byproduct and tar formation.[13] Solution: Maintain the recommended reaction temperature. For many Friedel-Crafts alkylations, this is between 0-10°C.[1][13]

Issue 2: Formation of Tarry, Dark-Colored Byproducts

Q: My reaction mixture turned dark and produced a tar-like substance. How can this be prevented?

A: The formation of tar is often a sign of decomposition or polymerization, which can be triggered by several factors.

  • Moisture Contamination: Trace amounts of water or other protic impurities can initiate polymerization and decomposition side reactions.[2] Solution: Rigorously dry all solvents, reagents, and glassware before starting the experiment. Maintain a robust inert atmosphere.

  • High Reaction Temperature: Exceeding the optimal temperature can lead to uncontrolled side reactions.[13] Solution: Carefully control the reaction temperature using an ice bath or other cooling system, especially during the initial addition of reagents.

  • Highly Reactive Substrates: Aromatic rings that are highly activated may be prone to polymerization. Solution: Use milder reaction conditions, such as a less reactive Lewis acid or lower temperatures.

Issue 3: Product Loss or Decomposition During Workup

Q: I seem to be losing my product during the workup, or it appears to be reverting to the starting material (e.g., benzophenone). What's happening?

A: This is a common issue, especially when quenching reactions that used phosphorus pentachloride (PCl₅) or strong Lewis acids.

  • Improper Quenching: The workup procedure is critical for preserving the product. Solution: Quench the reaction by slowly adding the reaction mixture to crushed ice, often containing some concentrated hydrochloric acid to fully neutralize the catalyst complex.[1][9] This step should be performed carefully and with vigorous stirring in a well-ventilated fume hood, as it can be highly exothermic and release HCl gas.[9]

  • Hydrolysis: The product, this compound, can be sensitive to hydrolysis back to the alcohol or ketone, especially under neutral or basic aqueous conditions. Solution: After quenching, promptly separate the organic layer. Wash sequentially with water, a mild base like saturated sodium bicarbonate solution (if needed to remove acid), and finally brine to aid in the removal of water.[1][8] Immediately dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[1][9]

Data Presentation

Table 1: Efficiency of Common Drying Methods for Solvents

This table summarizes the residual water content in common organic solvents after treatment with different drying agents.

SolventDrying Agent/MethodLoading (% m/v)TimeResidual Water (ppm)Reference(s)
Dichloromethane (B109758) (DCM)Activated 3Å Molecular Sieves10%24 h~0.1[5][7]
Dichloromethane (DCM)Distillation from CaH₂N/AN/A~13[7]
Tetrahydrofuran (THF)Activated 3Å Molecular Sieves20%72 h~4.1[5][7]
TolueneActivated 3Å Molecular Sieves10%24 h~0.9[5]

Table 2: Properties of Common Laboratory Drying Agents

Drying AgentCapacity (g H₂O / g agent)SpeedFormCommentsReference(s)
Anhydrous MgSO₄HighFastFine PowderRequires filtration for removal.[10]
Anhydrous Na₂SO₄Very High (1.25)ModerateGranularCan be decanted from. May leave small amounts of water.[10]
Anhydrous CaCl₂Moderate (0.30)FastPellets/PowderCan absorb alcohols as well as water.[10]
3Å Molecular SievesModerateModerateBeads/PelletsExcellent for achieving very low water content in solvents.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Drying Glassware and Solvents

  • Glassware Preparation: Disassemble all glassware. Either place in a laboratory oven (>100°C) overnight or flame-dry all surfaces with a heat gun or Bunsen burner under a stream of inert gas until all visible moisture is gone.[4][5] Allow to cool to room temperature under an inert atmosphere or in a desiccator.

  • Solvent Drying: Use a freshly opened bottle of anhydrous solvent. For enhanced dryness, add activated 3Å molecular sieves (10-20% mass/volume) to the solvent and allow it to stand for at least 24 hours before use.[5][7]

Protocol 2: Synthesis of this compound from Benzhydrol

This protocol is adapted from general procedures for the conversion of alcohols to alkyl chlorides.[3][8]

  • Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath (0°C).

  • Reagent Addition: Dissolve benzhydrol (1 equivalent) in anhydrous dichloromethane (DCM). Through the dropping funnel, slowly add thionyl chloride (1.1-1.25 equivalents) to the stirred solution, maintaining the temperature at 0°C.[3][8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]

  • Workup: Once the reaction is complete, carefully quench by pouring the mixture into ice-cold water.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.[3][8]

Mandatory Visualizations

Anhydrous_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase glassware Select Glassware dry_glassware Oven-Dry (>100°C) or Flame-Dry Under Inert Gas glassware->dry_glassware cool Cool in Desiccator or Under Inert Gas dry_glassware->cool assemble Assemble Apparatus Under Inert Atmosphere cool->assemble reagents Select Reagents & Solvents check_reagents Use Anhydrous Grade Solvents & Fresh Reagents reagents->check_reagents dry_solvents Dry Solvents over 3Å Molecular Sieves (Optional) check_reagents->dry_solvents dry_solvents->assemble run_reaction Conduct Reaction assemble->run_reaction quench Quench Reaction (e.g., with ice water) run_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., NaHCO₃, Brine) extract->wash dry_extract Dry over Anhydrous Salt (e.g., Na₂SO₄) wash->dry_extract purify Filter & Concentrate dry_extract->purify

Caption: General workflow for maintaining anhydrous conditions.

Troubleshooting_Yield start Low or No Yield Observed check_moisture Were all components rigorously dried? start->check_moisture check_catalyst Is the catalyst fresh and active? check_moisture->check_catalyst Yes sol_dry Solution: Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere. check_moisture->sol_dry No check_temp Was reaction temp correctly maintained? check_catalyst->check_temp Yes sol_catalyst Solution: Use a fresh bottle of catalyst. check_catalyst->sol_catalyst No check_substrate Is the aromatic ring activated or neutral? check_temp->check_substrate Yes sol_temp Solution: Optimize and carefully control temperature. check_temp->sol_temp No sol_substrate Solution: Friedel-Crafts is unsuitable. Choose another route. check_substrate->sol_substrate Deactivated success Yield Improved check_substrate->success Yes

References

Technical Support Center: Peptide Cleavage from Benzhydrylamine Resins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions regarding the cleavage of synthetic peptides from benzhydrylamine resins. This critical final step in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is essential for achieving high peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a cleavage cocktail and why is it necessary?

A cleavage cocktail is a mixture used in the final step of SPPS to cleave the synthesized peptide from the resin support and simultaneously remove the side-chain protecting groups.[1][2] For benzhydrylamine resins, which produce peptide amides, the primary component of this cocktail is Trifluoroacetic Acid (TFA), a strong acid.[1][2] During this process, highly reactive cationic species are generated from the protecting groups (e.g., tert-butyl cations).[2][3] These can cause unwanted side reactions by modifying nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] To prevent this, "scavengers" are added to the cocktail to trap these reactive molecules.[2][3][4]

Q2: What are scavengers and what is their role in the cleavage cocktail?

Scavengers are nucleophilic reagents added to the TFA cleavage mixture to quench the reactive cationic species generated during the removal of protecting groups.[1][2][3] This prevents these reactive species from causing side reactions with sensitive amino acid residues.[2][5] The choice of scavengers is critical and depends on the amino acid composition of the peptide.[1][2]

Q3: How do I choose the right cleavage cocktail for my peptide?

The selection of an appropriate cleavage cocktail is dictated by the amino acid sequence of your peptide, particularly the presence of sensitive residues.[1][5] For peptides without sensitive residues, a simple mixture of TFA, triisopropylsilane (B1312306) (TIS), and water is often sufficient. However, for peptides containing residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr), a more complex cocktail with specific scavengers is required to minimize side reactions.[1][2] Reagent K is a commonly used general-purpose cocktail suitable for peptides with a combination of these sensitive residues.[5][6]

Q4: How long should the cleavage reaction be carried out?

The cleavage reaction time typically ranges from 2 to 4 hours at room temperature.[5] However, the optimal time can depend on the specific peptide sequence and the protecting groups used. For instance, peptides containing Arginine protected with Mtr, Pmc, or Pbf may require longer reaction times, from 3 to 6 hours, and in cases of multiple arginine residues, up to 24 hours may be necessary.[7] It is always recommended to perform a small-scale trial cleavage on a small amount of resin (e.g., 20-50 mg) to determine the optimal conditions for a specific peptide.[1][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low final peptide yield Incomplete cleavage from the resin.Increase the cleavage reaction time or the volume of the cleavage cocktail. Consider re-cleaving the resin. For some peptides, multiple cleavage steps may be necessary to achieve a good recovery.[8]
Re-attachment of the cleaved peptide to the resin.Ensure an adequate concentration of scavengers, especially for C-terminal Trp peptides which are prone to re-attachment.[5][9]
Peptide precipitation is incomplete.Reduce the volume of TFA by evaporation under a stream of nitrogen before adding cold diethyl ether.[8] If the peptide does not precipitate immediately, store the mixture at 4°C for a few hours.[8]
Presence of unexpected peaks in HPLC/MS Side reactions during cleavage.Select a cleavage cocktail with scavengers appropriate for the sensitive amino acids in your peptide sequence. For example, use TIS instead of TES if you observe reduction of the Trp indole (B1671886) side chain.[9]
Oxidation of Methionine.Cleave the peptide under a nitrogen atmosphere to minimize oxidation.[9]
Aspartimide formation.This can occur with aspartyl-containing peptides and results in a mass loss of 16 Da.[9] Using low-temperature conditions during cleavage can help suppress this side reaction.[10]
Incomplete removal of side-chain protecting groups.Increase the cleavage reaction time or consider using a stronger cleavage cocktail.
Resin clumping during cleavage Insufficient mixing.Ensure the resin is not clumped and is well-suspended in the cleavage cocktail by gentle agitation.[5]
Large peak at the beginning of HPLC chromatogram Residual DMF from synthesis.Ensure the resin is thoroughly washed with dichloromethane (B109758) (DCM) before cleavage to remove any residual DMF.[9]
Large hydrophobic peak at the end of HPLC gradient Trityl protecting groups or trityl alcohol.Repeat the ether precipitation step to help remove these byproducts.[9]

Cleavage Cocktail Compositions

The following table summarizes common cleavage cocktails used for peptides synthesized on benzhydrylamine resins. The choice of cocktail depends on the amino acid composition of the peptide.

Reagent Name Composition (v/v/v) Target Peptides & Remarks
Standard Cocktail TFA/TIS/Water (95:2.5:2.5)Suitable for peptides without sensitive residues like Trp, Cys, or Met.[3][5]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.[2][5][6]
Reagent B ("Odorless") TFA/Phenol/Water/TIS (88:5:5:2)Useful for peptides with trityl-based protecting groups. TIS replaces the odorous thiols. Note that this cocktail will not prevent the oxidation of methionine.[6]
Reagent R TFA/Thioanisole/Anisole/EDT (90:5:2:3)Ideal for cleaving peptides with sulfonyl-protected Arginine and helps minimize the reattachment of Trp-containing peptides.[1]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent methionine oxidation during cleavage.[6]

Experimental Protocols

General Cleavage Protocol

This protocol is a general guideline. Always perform a small-scale trial cleavage first to optimize conditions for your specific peptide.[1]

1. Resin Preparation:

  • If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group using a standard deprotection procedure (e.g., 20% piperidine (B6355638) in DMF).[1]

  • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF.[1][2]

  • Dry the resin under vacuum for at least 1 hour. It is crucial the resin is dry to prevent side reactions.[2][5]

2. Cleavage Reaction:

  • Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.[2]

  • In a fume hood, prepare the chosen cleavage cocktail. For example, for 100 mg of resin, prepare 2 mL of the cocktail.[5]

  • Add the cleavage cocktail to the dried resin.

  • Gently agitate the mixture at room temperature for 2-4 hours.[5]

3. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture to separate the resin.[5]

  • In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate) to precipitate the peptide.[2][5]

  • Incubate the mixture at -20°C or on dry ice to maximize precipitation.[2]

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether 3-4 times to remove scavengers and organic byproducts.[2]

  • Dry the crude peptide pellet under vacuum.

Visual Guides

Cleavage_Troubleshooting_Workflow start Start: Peptide Cleavage check_yield Low Peptide Yield? start->check_yield check_hplc Unexpected Peaks in HPLC/MS? check_yield->check_hplc No incomplete_cleavage Incomplete Cleavage check_yield->incomplete_cleavage Yes incomplete_precipitation Incomplete Precipitation check_yield->incomplete_precipitation Yes side_reactions Side Reactions check_hplc->side_reactions Yes incomplete_deprotection Incomplete Deprotection check_hplc->incomplete_deprotection Yes end End: Purified Peptide check_hplc->end No solution1 Increase cleavage time/volume Re-cleave resin incomplete_cleavage->solution1 solution2 Concentrate TFA before precipitation Incubate at 4°C incomplete_precipitation->solution2 solution3 Optimize scavenger cocktail for sensitive residues side_reactions->solution3 solution4 Increase cleavage time Use stronger cocktail incomplete_deprotection->solution4

Caption: Troubleshooting workflow for common peptide cleavage issues.

Cleavage_Cocktail_Components cluster_scavengers cocktail Cleavage Cocktail tfa TFA (Trifluoroacetic Acid) cocktail->tfa scavengers Scavengers cocktail->scavengers resin Peptide-Resin tfa->resin Cleaves peptide & removes protecting groups tis TIS scavengers->tis water Water scavengers->water edt EDT scavengers->edt thioanisole Thioanisole scavengers->thioanisole trapped_species Trapped Species scavengers->trapped_species cleaved_peptide Cleaved Peptide resin->cleaved_peptide reactive_species Reactive Cations (e.g., t-butyl+) resin->reactive_species reactive_species->scavengers Trapped by

Caption: Logical relationship of components in a cleavage cocktail.

References

Benzophenone Byproduct Formation During Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of benzophenone (B1666685) and its derivatives as byproducts during the acidic deprotection of trityl (Tr), 4-methoxytrityl (MMT), and 4,4'-dimethoxytrityl (DMT) protected compounds. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the chemical origin of the benzophenone byproduct during deprotection?

A1: The formation of benzophenone and its methoxy-substituted derivatives is a direct consequence of the deprotection mechanism for trityl-based protecting groups. The process unfolds as follows:

  • Acid-Catalyzed Cleavage: The deprotection process begins with the treatment of the trityl-protected substrate (e.g., a 5'-DMT-oligonucleotide) with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). The acid protonates the ether oxygen, weakening the C-O bond.[1]

  • Formation of the Trityl Cation: The weakened C-O bond cleaves, releasing the deprotected substrate (e.g., the free 5'-hydroxyl group) and generating a highly stable trityl (or DMT) carbocation.[1] This cation is intensely colored (orange/red), which is often used to monitor reaction progress.[2]

  • Degradation to Benzophenone: The stable trityl cation is the direct precursor to the benzophenone byproduct. While the exact mechanism can be complex, it is understood to involve oxidation. The carbocation can react with atmospheric oxygen or residual water, leading to the formation of triphenylcarbinol. This intermediate can then undergo oxidative degradation to form benzophenone.[3] The presence of oxygen and other reactive species can facilitate this transformation.

The entire process, including the side reaction, is illustrated in the diagram below.

cluster_main Main Deprotection Pathway cluster_side Byproduct Formation Pathway ROTr Substrate-O-Trityl Hplus H+ (Acid) ROTr->Hplus ROH Deprotected Substrate (Desired Product) ROTr->ROH Cleavage TrCation Trityl Cation (Tr+) Hplus->TrCation Cleavage TrCation_side Trityl Cation (Tr+) TrCation->TrCation_side Side Reaction Oxidation Oxidation (O2, H2O) TrCation_side->Oxidation Benzophenone Benzophenone Byproduct Oxidation->Benzophenone

Figure 1. Mechanism of deprotection and byproduct formation.
Q2: Why is the formation of benzophenone a concern in my experiments?

A2: Benzophenone formation is problematic for several reasons:

  • Purification Challenges: Benzophenone is a relatively non-polar, UV-active compound. In reversed-phase HPLC purification of oligonucleotides, it can have a retention time similar to that of the desired full-length product, leading to co-elution and contamination.[4]

  • Yield Reduction: The degradation of the trityl cation into benzophenone represents a loss of material that could otherwise be quenched harmlessly, potentially impacting reaction stoichiometry and overall process efficiency on a large scale.

  • Assay Interference: As a UV-active impurity, benzophenone can interfere with spectrophotometric quantification of the final product (e.g., A260 readings for oligonucleotides).

Q3: Which deprotection conditions are more likely to generate benzophenone?

A3: Conditions that promote the prolonged existence and subsequent oxidation of the trityl cation can increase benzophenone formation. This includes:

  • Stronger Acids: While faster, stronger acids like trichloroacetic acid (TCA) can sometimes lead to more side reactions compared to milder acids like dichloroacetic acid (DCA) if not carefully controlled.[5][6]

  • Absence of Scavengers: Performing deprotection without a carbocation scavenger is the single largest factor leading to byproduct formation. The trityl cation, if not trapped, is free to undergo degradation pathways.[7]

  • Presence of Oxygen: Conducting the deprotection in an environment where atmospheric oxygen can readily participate in the reaction can promote the oxidative degradation of the trityl cation.

Troubleshooting Guide

Q4: I've detected a peak corresponding to benzophenone in my HPLC analysis. How can I minimize its formation?

A4: The most effective strategy to minimize benzophenone formation is to intercept the trityl carbocation intermediate before it can degrade. This is achieved by adding a carbocation scavenger to the deprotection solution.

Effective Scavengers:

  • Trialkylsilanes (e.g., Triethylsilane, TES): These are highly effective scavengers. The trityl cation abstracts a hydride from the silane, forming the stable and neutral triphenylmethane, which is generally easier to remove during purification and does not degrade to benzophenone.[8][9] Triethylsilane is considered a preferred scavenging agent.[10]

  • Thiols (e.g., Thioanisole, 1-Dodecanethiol): These sulfur-containing compounds are also effective at trapping the trityl cation.[7][11] However, they can have strong odors and may require specific workup procedures.

The troubleshooting workflow for addressing benzophenone contamination is outlined below.

start Start: Benzophenone Detected in HPLC check_protocol Review Deprotection Protocol: Was a scavenger used? start->check_protocol add_scavenger Incorporate Scavenger into Deprotection Reagent (e.g., 5% TES in TCA/DCM) check_protocol->add_scavenger No optimize Optimize Scavenger: - Increase concentration - Switch to a different scavenger - Check reagent quality check_protocol->optimize Yes rerun Perform Deprotection with Scavenger add_scavenger->rerun analyze Analyze Product by HPLC rerun->analyze check_purity Is Benzophenone Peak Reduced or Eliminated? analyze->check_purity success Success: Proceed with Purification/Downstream Use check_purity->success Yes check_purity->optimize No optimize->rerun

Figure 2. Troubleshooting workflow for benzophenone contamination.
Q5: Which acid should I use for deprotection, TCA or DCA?

A5: The choice between Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA) involves a trade-off between reaction speed and the potential for side reactions, including both benzophenone formation and depurination (cleavage of the base from the sugar in oligonucleotides).

ParameterTrichloroacetic Acid (TCA)Dichloroacetic Acid (DCA)
Acidity (pKa) ~0.7[6]~1.5[4]
Deprotection Rate Faster[5]Slower[4]
Depurination Risk Higher[6]Lower[4]
Recommendation Suitable for short, robust sequences where speed is critical. Use with a scavenger is highly recommended.[5]Preferred for long or acid-sensitive sequences (e.g., poly-A tracts) to minimize depurination.[4]

Data compiled from multiple sources.[4][5][6]

Ultimately, for minimizing all side products, the use of a milder acid like DCA in combination with an effective scavenger is often the most robust strategy, especially for sensitive or high-value syntheses.

Experimental Protocols

Protocol 1: On-Synthesizer DMT Deprotection with Scavenger

This protocol is for automated solid-phase oligonucleotide synthesis.

Reagents:

  • Deblocking Solution: 3% Dichloroacetic Acid (DCA) (v/v) in Dichloromethane (DCM).

  • Scavenger-Containing Deblocking Solution: 3% DCA (v/v) and 5% Triethylsilane (TES) (v/v) in DCM.

  • Washing Solvent: Anhydrous Acetonitrile (ACN).

Procedure (within the automated synthesis cycle):

  • Initial Wash: Wash the solid support column with anhydrous ACN to remove any residual moisture or reagents from the previous step.

  • Deprotection: Deliver the scavenger-containing deblocking solution (3% DCA, 5% TES in DCM) to the synthesis column.

  • Incubation: Allow the deprotection reaction to proceed for the programmed time (typically 60-120 seconds). The eluent, containing the quenched DMT cation, will be colorless.

  • Washing: Thoroughly wash the solid support with anhydrous ACN to completely remove the deblocking solution, cleaved DMT group, and scavenger byproducts.[12]

  • Proceed: The support-bound oligonucleotide now has a free 5'-hydroxyl group and is ready for the subsequent coupling step.

start Start: Support-Bound Oligo (5'-DMT ON) wash1 Wash Column (Anhydrous ACN) start->wash1 deprotect Deliver Deblocking Solution (3% DCA + 5% TES in DCM) wash1->deprotect incubate Incubate (60-120 seconds) deprotect->incubate wash2 Wash Column (Anhydrous ACN) incubate->wash2 end End: Support-Bound Oligo (Free 5'-OH) wash2->end

Figure 3. Workflow for on-synthesizer detritylation with a scavenger.
Protocol 2: Post-Synthesis (DMT-Off) Deprotection

This protocol is for removing the final 5'-DMT group from a purified oligonucleotide ("DMT-ON" purification).

Materials:

  • Lyophilized, purified "DMT-ON" oligonucleotide.

  • Deprotection Solution: 80% Acetic Acid in RNase-free water.

  • Cold 70% Ethanol (B145695) in RNase-free water.

  • Appropriate buffer or RNase-free water for resuspension.

Procedure:

  • Dissolution: Dissolve the lyophilized DMT-ON oligonucleotide in 200-500 µL of 80% acetic acid.

  • Incubation: Let the solution stand at room temperature for 20-30 minutes. The solution will not turn orange because the aqueous environment immediately quenches the DMT cation to dimethoxytritanol.[13]

  • Precipitation: Add an equal volume of cold 95% ethanol to the solution to precipitate the oligonucleotide.

  • Centrifugation: Centrifuge the sample to pellet the deprotected oligonucleotide.

  • Washing: Carefully decant the supernatant, which contains the dimethoxytritanol and acetic acid. Wash the pellet with cold 70% ethanol.

  • Drying: Decant the ethanol wash and dry the oligonucleotide pellet under vacuum.

  • Resuspension: Resuspend the dried, fully deprotected oligonucleotide in the desired buffer or water for downstream applications.[2][13]

Protocol 3: HPLC Analysis for Benzophenone Detection

This protocol provides a general method for detecting benzophenone in a sample of cleaved and deprotected oligonucleotides.

Instrumentation & Reagents:

  • HPLC System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Benzophenone Standard: A known concentration of benzophenone in ACN for retention time confirmation.

Procedure:

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide sample in Mobile Phase A.

  • Standard Preparation: Prepare a dilute solution of the benzophenone standard (e.g., 0.1 mg/mL) in ACN.

  • Method Setup:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at 254 nm (for benzophenone) and 260 nm (for oligonucleotide).

    • Gradient: A typical gradient might be 5-50% Mobile Phase B over 30 minutes. This may need optimization based on the oligonucleotide sequence.

  • Analysis:

    • Inject the benzophenone standard to determine its exact retention time under the specified conditions.

    • Inject the oligonucleotide sample.

    • Compare the chromatograms. A peak in the sample chromatogram at the retention time corresponding to the benzophenone standard, and which is more prominent at 254 nm than 260 nm, is indicative of benzophenone contamination.

References

Validation & Comparative

Orthogonal Integrity: A Comparative Analysis of Benzhydryl Protection in Fmoc and Boc Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of the orthogonality of the benzhydryl (Bzh) protecting group with the two most prevalent solid-phase peptide synthesis (SPPS) strategies: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc) methodologies.

At the heart of successful peptide synthesis lies the principle of orthogonality, which dictates that the various protecting groups used for the α-amino group and the amino acid side chains can be selectively removed under distinct conditions without affecting one another.[1] This allows for the precise and sequential elongation of the peptide chain. The Fmoc group is renowned for its lability to basic conditions, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), while the Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[2][3] This fundamental difference in cleavage chemistry forms the basis of their respective orthogonal protection schemes.[2]

This guide will delve into the compatibility of the benzhydryl protecting group, often used for the protection of amide side chains (e.g., in asparagine and glutamine) or as a resin linker, within these two frameworks. We will present available data on the stability of the Bzh group under the deprotection conditions for both Fmoc and Boc, provide detailed experimental protocols for key cleavage steps, and illustrate the logical relationships of these protection strategies.

Quantitative Comparison of Protecting Group Stability

The central question for orthogonality is whether the benzhydryl protecting group remains intact during the repeated Nα-deprotection steps of either Fmoc or Boc synthesis. The ideal scenario is zero cleavage of the Bzh group during these steps, with its removal reserved for the final cleavage from the resin.

While extensive quantitative data directly comparing the stability of a simple N-benzhydryl amide under standard Fmoc and Boc deprotection conditions in a single study is limited, evidence from studies on related structures and "safety-catch" linkers provides a strong indication of its behavior.

A significant advancement in demonstrating the potential for orthogonality with the Boc strategy comes from the development of a "safety-catch" benzhydryl-type protecting group. In its initial, reduced state (a sulfide), this modified benzhydryl amide is labile to acid. However, upon oxidation to a sulfoxide, it becomes highly resistant to the acidic conditions used for Boc deprotection (e.g., 50% TFA in CH₂Cl₂).[4] This demonstrates that the stability of the benzhydryl moiety can be modulated. The oxidized form is stable to TFA, indicating its orthogonality with the Boc strategy.[4]

Conversely, the stability of a standard benzhydryl amide linkage to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) is generally considered to be high. The carbon-nitrogen bond of the amide is not susceptible to cleavage by the mild base used for Fmoc removal.

The following table summarizes the expected stability of the benzhydryl group under the standard deprotection conditions for Fmoc and Boc.

Protecting GroupDeprotection ReagentBenzhydryl (Bzh) Group StabilityOrthogonality
Fmoc 20% Piperidine in DMFHighOrthogonal
Boc Trifluoroacetic Acid (TFA)Variable (Unmodified Bzh is acid-labile; Oxidized Bzh is stable)Conditionally Orthogonal

Experimental Protocols

To provide a practical context for this comparison, detailed methodologies for the deprotection of Fmoc and Boc groups, as well as the final cleavage of a peptide from a benzhydrylamine resin, are presented below.

Protocol 1: Fmoc Group Deprotection

This protocol describes the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF

  • Solid-phase synthesis vessel with a filter

  • Shaker or nitrogen bubbling system for mixing

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Mix for an initial 3 minutes, then drain the solution.

  • Add a second portion of the deprotection solution and mix for an additional 10-15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: Boc Group Deprotection

This protocol outlines the standard procedure for the removal of the Boc protecting group from the N-terminus of a resin-bound peptide.

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 50% (v/v) TFA in dichloromethane (B109758) (DCM)

  • DCM

  • Neutralization solution: 10% (v/v) diisopropylethylamine (DIPEA) in DCM

  • Solid-phase synthesis vessel with a filter

  • Shaker

Procedure:

  • Wash the Boc-protected peptide-resin with DCM.

  • Add the deprotection solution (50% TFA in DCM) to the resin and mix for 2-3 minutes.

  • Drain the solution and add a fresh portion of the deprotection solution.

  • Mix for an additional 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with the neutralization solution (10% DIPEA in DCM) for 5-10 minutes.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the next amino acid coupling step.

Protocol 3: Final Cleavage from Benzhydrylamine Resin

This protocol describes a standard "High HF" cleavage, which is required to cleave the peptide from a benzhydrylamine resin and remove most benzyl-based side-chain protecting groups.

CRITICAL SAFETY NOTE: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

  • Dried peptide-resin (benzhydrylamine linkage)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Place the dried peptide-resin into the reaction vessel of the HF apparatus.

  • Add a scavenger, such as anisole (B1667542) (typically 10% v/v of the final HF volume), to the resin. Scavengers trap reactive cations generated during cleavage.

  • Cool the reaction vessel to approximately -5 to 0°C using an ice/salt bath.

  • Carefully distill the required volume of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Logical Relationships and Workflows

The orthogonality of the protecting groups dictates the logical flow of peptide synthesis. The following diagrams, generated using the DOT language, illustrate the distinct workflows for Fmoc and Boc strategies and the position of benzhydryl group cleavage.

Fmoc_Strategy_Workflow Start Start with Bzh-Resin Couple_Fmoc_AA Couple Fmoc-AA-OH Start->Couple_Fmoc_AA Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Couple_Fmoc_AA->Fmoc_Deprotection Couple_Next_Fmoc_AA Couple Next Fmoc-AA-OH Fmoc_Deprotection->Couple_Next_Fmoc_AA Repeat Repeat Cycles Couple_Next_Fmoc_AA->Repeat Repeat->Fmoc_Deprotection More Residues Final_Cleavage Final Cleavage (e.g., HF) Repeat->Final_Cleavage Chain Complete Peptide Purified Peptide Final_Cleavage->Peptide

Fmoc Synthesis Workflow

Boc_Strategy_Workflow Start Start with Bzh-Resin (Oxidized for Orthogonality) Couple_Boc_AA Couple Boc-AA-OH Start->Couple_Boc_AA Boc_Deprotection Boc Deprotection (TFA) Couple_Boc_AA->Boc_Deprotection Neutralization Neutralization (DIPEA) Boc_Deprotection->Neutralization Couple_Next_Boc_AA Couple Next Boc-AA-OH Neutralization->Couple_Next_Boc_AA Repeat Repeat Cycles Couple_Next_Boc_AA->Repeat Repeat->Boc_Deprotection More Residues Final_Cleavage Final Cleavage (e.g., HF) Repeat->Final_Cleavage Chain Complete Peptide Purified Peptide Final_Cleavage->Peptide

Boc Synthesis Workflow with Orthogonal Benzhydryl

Conclusion

The benzhydryl protecting group demonstrates robust orthogonality with the Fmoc strategy, remaining stable under the mild basic conditions used for repeated Nα-deprotection. Its compatibility with the Boc strategy is conditional. While a standard benzhydryl linkage is susceptible to cleavage by the strong acids used for Boc removal, modifications to the benzhydryl structure, such as those employed in "safety-catch" linkers, can render it stable to TFA, thereby establishing orthogonality.

The choice between Fmoc and Boc strategies is dependent on the specific requirements of the target peptide, including its length, sequence, and the presence of sensitive functional groups. For syntheses employing the Fmoc strategy, the benzhydryl group serves as a reliable protecting group or linker. In the context of the Boc strategy, careful consideration of the specific benzhydryl derivative is necessary to ensure orthogonal protection. By understanding the stability and cleavage kinetics of the benzhydryl group in relation to Fmoc and Boc deprotection conditions, researchers can design and execute more efficient and successful peptide synthesis campaigns.

References

A Comparative Guide to the Characterization of Benzhydryl-Protected Amines using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the benzhydryl (Bzh) protecting group offers a robust option for the temporary masking of primary and secondary amines. Its stability under a range of reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions or through hydrogenolysis make it a valuable tool in the synthesis of complex molecules, including peptides and pharmaceuticals.

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of benzhydryl-protected amines. Detailed experimental protocols and supporting data are presented to facilitate the unambiguous identification and purity assessment of these compounds.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a series of benzhydryl-protected amino acids. These values are indicative and can vary slightly based on the solvent, concentration, and the specific amino acid residue.

Table 1: ¹H NMR Chemical Shift (δ) Data for Benzhydryl-Protected Amino Acids in CDCl₃

Amino Acidα-H (ppm)N-H (ppm)Benzhydryl CH (ppm)Aromatic H (ppm)Other R-group H (ppm)
Glycine3.4 - 3.62.0 - 2.55.0 - 5.27.2 - 7.5-
Alanine3.6 - 3.82.1 - 2.65.0 - 5.27.2 - 7.51.3 - 1.5 (d, 3H)
Leucine3.5 - 3.72.1 - 2.65.0 - 5.27.2 - 7.50.8 - 1.0 (m, 6H), 1.5-1.7 (m, 3H)
Phenylalanine3.8 - 4.02.2 - 2.75.1 - 5.37.0 - 7.5 (m, 15H)3.0 - 3.2 (m, 2H)
Valine3.4 - 3.62.1 - 2.65.0 - 5.27.2 - 7.50.8 - 1.0 (m, 6H), 2.0-2.2 (m, 1H)

Table 2: ¹³C NMR Chemical Shift (δ) Data for Benzhydryl-Protected Amino Acids in CDCl₃

Amino Acidα-C (ppm)Benzhydryl CH (ppm)Aromatic C (ppm)Carbonyl C (ppm)Other R-group C (ppm)
Glycine44 - 4668 - 70127 - 129 (para), 127.5 - 129.5 (ortho/meta), 141 - 143 (ipso)173 - 175-
Alanine51 - 5368 - 70127 - 129 (para), 127.5 - 129.5 (ortho/meta), 141 - 143 (ipso)175 - 17718 - 20
Leucine53 - 5568 - 70127 - 129 (para), 127.5 - 129.5 (ortho/meta), 141 - 143 (ipso)175 - 17721 - 23, 24-26, 41-43
Phenylalanine56 - 5868 - 70126 - 130 (multiple signals), 136-138, 141-143 (ipso)174 - 17638 - 40
Valine60 - 6268 - 70127 - 129 (para), 127.5 - 129.5 (ortho/meta), 141 - 143 (ipso)175 - 17718 - 20, 30-32

Comparison with Alternative Characterization Methods

While NMR spectroscopy is a powerful tool for the structural elucidation of benzhydryl-protected amines, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques for the Characterization of Benzhydryl-Protected Amines

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry. Quantitative analysis.Non-destructive, provides unambiguous structure determination.Lower sensitivity compared to MS. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, allows for the determination of molecular formula.Does not provide detailed structural connectivity. Isomeric compounds can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.Fast and simple to use. Provides a characteristic fingerprint for the molecule.Provides limited structural information. Not suitable for distinguishing between similar structures.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzhydryl-protected amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the benzhydryl-protected amine.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC-MS System:

    • Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.

  • MS Acquisition:

    • Acquire data in positive ion mode.

    • Scan range: m/z 100-1000.

    • Perform MS/MS fragmentation on the parent ion to aid in structural confirmation.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and analyze the fragmentation pattern. The characteristic loss of the benzhydryl group (167 g/mol ) is often observed.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.

  • FTIR Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Collect 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands:

    • N-H stretch: A weak to medium band around 3300-3400 cm⁻¹ for secondary amines.

    • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • C-N stretch: A band in the 1250-1020 cm⁻¹ region.

Mandatory Visualization

Caption: General structure of a benzhydryl-protected amine.

G NMR Characterization Workflow start Benzhydryl-Protected Amine Sample prep Sample Preparation (Dissolve in deuterated solvent) start->prep nmr NMR Spectrometer (Lock, Shim) prep->nmr h1 ¹H NMR Acquisition (1D Spectrum) nmr->h1 c13 ¹³C NMR Acquisition (Proton Decoupled) nmr->c13 analysis Data Analysis (Chemical Shifts, Coupling, Integration) h1->analysis c13->analysis structure Structure Confirmation analysis->structure

Caption: Workflow for NMR characterization.

This guide provides a foundational understanding of the application of NMR spectroscopy for the characterization of benzhydryl-protected amines, alongside a comparison with other key analytical techniques. The provided data and protocols aim to assist researchers in the efficient and accurate analysis of this important class of protected amines.

Navigating the Reaction Maze: A Comparative Guide to Mass Spectrometry Analysis of Chlorodiphenylmethane Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of reaction products is paramount to ensuring the efficacy, safety, and quality of synthesized compounds. When chlorodiphenylmethane is the starting material, a versatile precursor in the synthesis of numerous organic molecules, understanding the composition of the resulting product mixture is critical. This guide provides an objective comparison of mass spectrometry (MS) with alternative analytical techniques for the analysis of this compound reaction products, supported by experimental data and detailed protocols.

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), stands as a powerful tool for the identification and quantification of the diverse products that can arise from this compound reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and hydrolysis. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer unique advantages and can be more suitable depending on the specific analytical goals.

Performance Comparison of Analytical Techniques

The choice of analytical technique for monitoring this compound reactions hinges on several factors, including the volatility and thermal stability of the analytes, the complexity of the reaction mixture, the required sensitivity, and the need for quantitative versus qualitative data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification.Separation of compounds based on their interaction with a stationary phase, with detection typically by UV absorbance.Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information.
Sample Volatility Requires volatile or semi-volatile compounds. Derivatization may be necessary for non-volatile products.Suitable for non-volatile and thermally labile compounds.Independent of volatility.
Sensitivity High (ng to pg level).[1]Moderate (µg to ng level).[1]Lower compared to chromatographic methods (mg level).[1]
Selectivity/Specificity High, especially with mass spectral library matching for peak identification.Good, dependent on chromatographic resolution.High, based on unique resonance frequencies of nuclei.
Limit of Detection (LOD) Low (typically in the low µg/L to ng/L range for similar compounds).[1]Moderate (typically in the µg/mL range).[1]High (typically >0.1% w/w).[1]
Analysis Time Relatively fast (15-30 minutes per sample).[1]Moderate (10-30 minutes per sample).[1]Fast per sample, but requires longer setup for quantitation.[1]
Impurity Identification Excellent, based on mass spectral libraries.Limited to comparison with known standards.Possible for structurally related impurities.
Key Advantages High sensitivity and excellent for identifying unknown byproducts.Broad applicability to a wide range of compounds, robust and reproducible for quantitative analysis.Provides detailed structural information and is inherently quantitative without the need for calibration curves for relative quantification.
Key Limitations Limited to thermally stable and volatile compounds.Lower sensitivity than GC-MS and less effective for identifying unknown impurities without reference standards.Lower sensitivity and can be affected by signal overlap in complex mixtures.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound reaction products using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from the analysis of dithis compound (B138671) and is suitable for monitoring the reaction of this compound with a nucleophile.[1]

1. Sample Preparation:

  • Quench an aliquot of the reaction mixture (e.g., 100 µL) by adding it to 1 mL of a suitable solvent like dichloromethane.

  • If necessary, perform a liquid-liquid extraction to remove any catalysts or non-volatile components.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Prepare a series of calibration standards of the expected product and any key byproducts in the same solvent.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes; ramp at 15°C/min to 280°C; hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times and mass spectra.

  • Quantify the components by integrating the peak areas and using the calibration curves.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the analysis of less volatile products, such as those from the synthesis of triphenylmethane (B1682552) dyes.[2]

1. Sample Preparation:

  • Quench and dilute an aliquot of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare calibration standards of the product in the mobile phase.

2. Instrumentation and Conditions:

  • HPLC System: Waters Alliance HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be: 0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis Diode Array Detector (DAD) at a wavelength appropriate for the product (e.g., 254 nm for aromatic compounds).

3. Data Analysis:

  • Identify the peaks based on their retention times.

  • Quantify the components using the peak areas and the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a method for determining the relative concentrations of reactants and products without the need for product-specific calibration standards.[3]

1. Sample Preparation:

  • Take a precise aliquot of the reaction mixture and dissolve it in a known volume of a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum that does not overlap with the signals of the analytes.

2. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Probe: 5 mm broadband probe.

  • Experiment: 1H NMR.

  • Key Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

    • Use a calibrated 90° pulse.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Integrate the characteristic signals of the starting material, product, and internal standard.

  • Calculate the molar ratio of the components relative to the internal standard.

Mandatory Visualization

experimental_workflow cluster_reaction This compound Reaction cluster_analysis Analytical Workflow start Start Reaction reaction This compound + Reagent start->reaction sampling Take Aliquot reaction->sampling prep Sample Preparation (Quench, Dilute, Extract) sampling->prep gcms GC-MS Analysis prep->gcms hplc HPLC Analysis prep->hplc qnmr qNMR Analysis prep->qnmr data Data Analysis (Identification & Quantification) gcms->data hplc->data qnmr->data report Report Results data->report

Caption: Experimental workflow for the analysis of this compound reaction products.

logical_relationship cluster_attributes Analytical Attributes cluster_techniques Analytical Techniques sensitivity Sensitivity specificity Specificity volatility Volatility Requirement structure Structural Information quantification Quantification gcms GC-MS gcms->sensitivity High gcms->specificity High gcms->volatility High gcms->quantification Excellent with standards hplc HPLC hplc->sensitivity Moderate hplc->specificity Good hplc->volatility Low hplc->quantification Excellent with standards qnmr qNMR qnmr->sensitivity Low qnmr->specificity High qnmr->volatility None qnmr->structure Excellent qnmr->quantification Absolute/Relative

Caption: Logical relationships between analytical techniques and their key attributes.

References

A Comparative Guide to Analytical Methods for Monitoring Benzhydryl Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzhydryl ethers is a critical transformation in organic chemistry, with applications ranging from the production of active pharmaceutical ingredients to the development of new materials. Precise and reliable monitoring of the formation of these ethers is essential for reaction optimization, yield maximization, and quality control. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

At a Glance: Method Comparison

To facilitate a clear understanding of the strengths and weaknesses of each technique for monitoring benzhydryl ether formation, the following table summarizes their key quantitative performance characteristics.

ParameterGC-MSHPLC-UVqNMR
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL0.1 - 1 mg/mL
Limit of Quantification (LOQ) 0.5 - 30 ng/mL5 - 150 ng/mL0.5 - 5 mg/mL
Linearity (R²) > 0.995> 0.995> 0.99
Precision (RSD) < 5%< 5%< 3%
Analysis Time per Sample 20 - 40 minutes10 - 30 minutes5 - 15 minutes
Sample Preparation May require derivatization for polar analytes; requires volatile samples.Versatile for a wide range of polarities; less need for derivatization.Minimal preparation, non-destructive.
Key Advantages High sensitivity and selectivity, excellent for volatile compounds.[1][2]Broad applicability, robust, and widely available.Fast, non-destructive, provides structural information, and requires no calibration curve with an internal standard.[3][4][5][6]
Key Disadvantages Not suitable for non-volatile or thermally labile compounds.Can consume significant volumes of solvents.Lower sensitivity compared to chromatographic methods.

In-Depth Method Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for many benzhydryl ether derivatives.[7] The high resolving power of gas chromatography combined with the specific detection capabilities of mass spectrometry provides excellent sensitivity and selectivity.

A typical GC-MS method for monitoring benzhydryl ether formation would involve the following steps:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the analytes into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the extract over an anhydrous salt (e.g., Na₂SO₄) and filter.

    • Dilute the sample to an appropriate concentration for GC-MS analysis. An internal standard can be added for improved quantitative accuracy.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless injector at 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of known reactants and products. Key m/z values for benzhydrol and a generic benzhydryl ether would be selected based on their mass spectra. Full scan mode can be used for qualitative analysis of byproducts.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Aliquot Quench Quench Reaction Reaction->Quench Stop Reaction Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Filter Extract->Dry Dilute Dilute & Add Internal Standard Dry->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for monitoring benzhydryl ether formation by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and robust technique suitable for a broad range of analytes, including those that are not amenable to GC due to low volatility or thermal instability.

A standard HPLC-UV method for the separation and quantification of benzhydryl ethers is as follows:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where both the starting material (e.g., benzhydrol) and the benzhydryl ether product show significant absorbance (e.g., 220 nm).

HPLC_Development Analyte Analyte Properties (Polarity, UV Absorbance) Column Column Selection (e.g., C18) Analyte->Column MobilePhase Mobile Phase Optimization (Solvent Ratio, pH) Analyte->MobilePhase Detection Detector Settings (Wavelength) Analyte->Detection Method Optimized HPLC Method Column->Method MobilePhase->Method Detection->Method

Caption: Key considerations for HPLC method development.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful tool for the rapid and direct quantification of components in a reaction mixture without the need for extensive sample preparation or analyte-specific calibration standards (when using an internal standard).[3][4][5][6] Its non-destructive nature allows for the recovery of the sample if needed.

A qNMR experiment for monitoring benzhydryl ether formation can be performed as follows:

  • Sample Preparation:

    • Take a precise aliquot of the reaction mixture.

    • Add a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) to a known volume of a deuterated solvent (e.g., CDCl₃).

    • Dissolve the reaction aliquot in this solution.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: CDCl₃ or other suitable deuterated solvent.

    • Pulse Program: A standard 1D proton pulse program (e.g., zg30).

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. A typical starting value is 30 seconds.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for ~1% precision).[4]

    • Data Processing:

      • Apply appropriate phasing and baseline correction.

      • Integrate the characteristic, well-resolved signals of the starting material, product, and internal standard.

      • Calculate the concentration of the analyte based on the integral ratios and the known concentration of the internal standard.

qNMR_Pathway cluster_sample Sample cluster_nmr NMR Measurement cluster_quant Quantification Analyte Analyte (Unknown Concentration) Acquisition Signal Acquisition (FID) Analyte->Acquisition Standard Internal Standard (Known Concentration) Standard->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Spectrum ¹H NMR Spectrum Processing->Spectrum Integration Signal Integration Spectrum->Integration Calculation Concentration Calculation Integration->Calculation Result Analyte Concentration Calculation->Result

Caption: The process of quantitative analysis using NMR spectroscopy.

Conclusion

The choice of the optimal analytical method for monitoring benzhydryl ether formation depends on the specific requirements of the analysis.

  • GC-MS is the method of choice when high sensitivity is required for volatile and thermally stable benzhydryl ethers. Its ability to identify unknown byproducts is also a significant advantage.

  • HPLC-UV offers a robust and versatile platform for a wider range of benzhydryl ethers, including less volatile and thermally sensitive compounds. It is a widely accessible and reliable technique for routine analysis.

  • qNMR provides a rapid, non-destructive, and direct method for quantification without the need for extensive calibration. It is particularly advantageous for reaction kinetics studies where speed and the ability to analyze complex mixtures without separation are beneficial.

For drug development and process optimization, a combination of these techniques may be most powerful. For instance, HPLC or GC-MS can be used for initial method development and validation, while qNMR can be employed for rapid in-process monitoring. By understanding the capabilities and limitations of each method, researchers can make informed decisions to ensure the efficient and successful synthesis of benzhydryl ethers.

References

Validating Benzhydryl Group Deprotection: A Comparative Guide to TLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzhydryl (Bzh) group is a widely utilized protecting group for amines, alcohols, and thiols in multi-step organic synthesis, particularly in peptide and medicinal chemistry. Its bulkiness provides stability, yet it can be effectively removed under specific acidic conditions. Verifying the complete removal of the Bzh group is critical to ensure the success of a synthetic sequence. This guide provides a comparative overview and detailed protocols for two of the most common and powerful analytical techniques for this validation: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Part 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of a deprotection reaction in real-time. It separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent system).

Principle of Separation: The key to TLC analysis of a benzhydryl deprotection is the significant polarity difference between the starting material and the product.

  • Benzhydryl-Protected Compound (Starting Material): The large, nonpolar benzhydryl group makes the molecule relatively nonpolar. It will have a weak affinity for the polar silica gel and will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value .

  • Deprotected Compound (Product): The newly exposed functional group (e.g., a primary amine, -NH2) is significantly more polar. It will interact strongly with the silica gel, travel a shorter distance up the plate, and thus have a lower Rf value .[1][2]

A successful deprotection is indicated by the complete disappearance of the starting material spot and the appearance of a new, lower-Rf product spot.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Spotting:

    • Dissolve a small amount of the benzhydryl-protected starting material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Using a capillary tube, spot this solution in the "SM" lane.

    • Withdraw a small aliquot from the reaction mixture and spot it in the "R" lane.

    • Spot both the starting material and reaction mixture solutions on top of each other in the "C" lane. This helps to confirm the identity of the spots.

  • Development: Place the spotted TLC plate in a developing chamber containing an appropriate mobile phase (eluent). A common eluent system for this type of analysis is a mixture of a nonpolar solvent and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, stain the plate using a visualizing agent like potassium permanganate (B83412) or ninhydrin (B49086) (for amines).

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]

Data Presentation: TLC Results
Lane Compound Observed Spot(s) Rf Interpretation
SM Bzh-Protected Amine0.75Starting material is relatively nonpolar.
R Reaction Mixture (Complete)0.25Starting material is consumed, new polar product formed.
C Co-spot0.75 and 0.25Confirms the identity of the product spot relative to the starting material.

Note: Rf values are representative and will vary based on the exact molecules and eluent system used.

Part 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

While TLC is excellent for monitoring reaction progress, ¹H NMR spectroscopy provides definitive structural confirmation of the final product. It gives detailed information about the chemical environment of each proton in the molecule.

Principle of Confirmation: The most telling evidence for a successful benzhydryl deprotection in a ¹H NMR spectrum is the disappearance of the characteristic signals associated with the Bzh group.

  • Benzhydryl Methine Proton (-CHPh₂): The single proton attached to the two phenyl rings is highly deshielded and appears as a distinct singlet in a chemical shift range that is often unique within the molecule. Its disappearance is the primary indicator of successful deprotection.

  • Aromatic Protons (-C₆H₅): The ten aromatic protons of the two phenyl rings typically appear as a complex multiplet. The integration of the aromatic region will decrease significantly upon deprotection.

  • New Proton Signal: The appearance of a new signal corresponding to the proton on the deprotected functional group (e.g., -NH ₂) can also be observed, although these signals can sometimes be broad or exchange with solvent.

Experimental Protocol: Sample Preparation for ¹H NMR
  • Work-up: Once the reaction is deemed complete by TLC, perform an appropriate aqueous work-up to remove the acid (e.g., TFA) and other impurities.[3] For example, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.[3][4]

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Sample Preparation: Dissolve 5-10 mg of the dried, purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.

Data Presentation: Comparative ¹H NMR Data

The following table illustrates the key spectral changes expected upon deprotection of a hypothetical Bzh-protected primary amine.

Compound Key Proton Signal Chemical Shift (δ, ppm) Multiplicity Integration
Bzh-Protected Amine Aromatic (Bzh)7.20 - 7.45Multiplet10H
Methine (Bzh) ~5.8 Singlet 1H
Amine~2.5 (broad)Singlet1H
Deprotected Amine Aromatic (Backbone)7.10 - 7.30Multiplet(Varies)
Methine (Bzh) Absent --
Amine~1.8 (broad)Singlet2H

Note: Chemical shifts are approximate and depend on the specific molecular structure and solvent. The methine proton of a benzhydrol, a related structure, appears at 5.85 ppm.[5]

Workflow and Comparative Summary

The validation process involves a logical flow from reaction monitoring to final confirmation.

G cluster_reaction Synthesis cluster_analysis Analysis cluster_decision Validation A Bzh-Protected Compound B Deprotection Reaction (e.g., TFA/DCM) A->B C Reaction Aliquot B->C E Work-up & Isolation B->E D TLC Monitoring C->D G Reaction Complete? D->G F ¹H NMR Analysis E->F H Structure Confirmed? F->H G->B G->E Yes I Deprotection Validated H->I Yes

Caption: Workflow for benzhydryl deprotection and validation.

Comparison of TLC and NMR
Feature Thin-Layer Chromatography (TLC) ¹H NMR Spectroscopy
Purpose Reaction monitoring, purity assessment.Structural elucidation and confirmation.
Speed Very fast (~15-30 minutes).Slower (requires work-up and instrument time).
Cost Low cost (plates, solvents).High cost (instrument purchase and maintenance).
Information Provides relative polarity and number of components (Rf values).Provides detailed structural information (chemical shifts, coupling, integration).
Sensitivity Nanogram to microgram range.Milligram range.
Conclusion Indicates reaction progress or completion.Confirms the exact chemical structure of the product.

Conclusion

For robust validation of benzhydryl deprotection, TLC and NMR are complementary, not mutually exclusive. TLC serves as the ideal tool for rapid, real-time monitoring of the reaction's progress, allowing the researcher to determine the optimal reaction time and avoid over- or under-reaction. Following the reaction, ¹H NMR spectroscopy provides unambiguous proof of the deprotection by confirming the disappearance of the characteristic benzhydryl signals and the overall integrity of the target molecule's structure. Employing both techniques ensures confidence in the synthetic outcome, which is paramount in research and drug development.

References

A Comparative Analysis of Acid Lability: Benzhydryl, Trityl, and MMT Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic strategy. This guide provides an objective comparison of the acid lability of three commonly used hydroxyl and amine protecting groups: benzhydryl (Bzh), trityl (Trt), and monomethoxytrityl (MMT). The information presented is supported by experimental data to facilitate informed decisions in complex organic synthesis.

The acid-catalyzed cleavage of these protecting groups proceeds via the formation of a carbocation intermediate. The stability of this carbocation dictates the lability of the protecting group. The trityl and MMT groups, with their triphenylmethyl frameworks, form highly stabilized, resonance-delocalized carbocations, rendering them susceptible to cleavage under acidic conditions. The introduction of an electron-donating methoxy (B1213986) group in the MMT further stabilizes the carbocation, making it even more acid-labile than the parent trityl group. The benzhydryl group, lacking the third phenyl ring, forms a less stabilized carbocation and is therefore significantly more resistant to acid cleavage.

Quantitative Comparison of Acid Lability

The following table summarizes the relative acid lability and typical deprotection conditions for the benzhydryl, trityl, and MMT groups. This data highlights the substantial differences in their stability towards acidic reagents.

Protecting GroupAbbreviationRelative Rate of Cleavage (Approx.)Typical Deprotection Conditions
BenzhydrylBzh<< 110% Triflic acid in TFA, 0 °C[1]
TritylTrt180% Acetic Acid (48h at RT); Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2]
MethoxytritylMMT~10-2480% Acetic Acid (2h at RT); 1-3% TFA in DCM[2][3][4]

Experimental Protocols

Below are detailed methodologies for the acid-catalyzed deprotection of trityl and benzhydryl ethers, representing the different ends of the lability spectrum for these groups.

Protocol 1: Deprotection of a Trityl Ether using Acetic Acid

This protocol describes a mild deprotection method suitable for the removal of a trityl group.

Materials:

  • Trityl-protected compound

  • 80% Acetic Acid in water (v/v)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve the trityl-protected compound in 80% aqueous acetic acid.

  • Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The complete deprotection of 5'-trityl-uridine under these conditions can take up to 48 hours.[2]

  • Once the reaction is complete, neutralize the acetic acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to separate the deprotected compound from the triphenylmethanol (B194598) byproduct.

Protocol 2: Deprotection of a Benzhydryl Amine using Triflic Acid

This protocol outlines the harsher conditions required for the cleavage of the more robust benzhydryl group from a nitrogen atom.[1]

Materials:

  • N-Benzhydryl protected compound

  • Trifluoroacetic acid (TFA)

  • Triflic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware under an inert atmosphere

  • Rotary evaporator

Procedure:

  • Dissolve the N-benzhydryl protected compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a 10% solution of triflic acid in TFA.

  • Slowly add the triflic acid/TFA solution to the stirred reaction mixture at 0 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous phase three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualization of Acid Lability and Deprotection Pathway

The following diagrams illustrate the structural relationships and the general mechanism of acid-catalyzed deprotection for these protecting groups.

G cluster_structures Protecting Group Structures cluster_lability Relative Acid Lability cluster_pathway General Acid-Catalyzed Deprotection Pathway Bzh Benzhydryl (Bzh) Trt Trityl (Trt) MMT Methoxytrityl (MMT) Less_Labile Less Labile More_Labile More Labile Bzh_node Benzhydryl Trt_node Trityl Bzh_node->Trt_node MMT_node MMT Trt_node->MMT_node Protected_Substrate R-O-P (P = Bzh, Trt, MMT) Protonation Protonation (R-O(H+)-P) Protected_Substrate->Protonation + H+ Cleavage Cleavage Protonation->Cleavage Deprotected_Substrate R-OH Cleavage->Deprotected_Substrate Carbocation P+ (Carbocation) Cleavage->Carbocation

Caption: Relative acid lability and deprotection pathway.

The relative acid lability increases with the ability of the protecting group to stabilize the resulting carbocation upon cleavage. The electron-donating methoxy group on the MMT makes its carbocation the most stable, and thus it is the most acid-labile. Conversely, the benzhydryl carbocation is the least stabilized of the three, making it the most robust protecting group under acidic conditions. This significant difference in lability allows for orthogonal protection strategies in the synthesis of complex molecules.

References

A Comparative Guide to Analytical Techniques for Assessing Purity of Synthesized Benzhydryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates like benzhydryl compounds is a cornerstone of quality control. The presence of impurities can significantly alter the efficacy, safety, and stability of the final drug product. This guide provides a comprehensive comparison of key analytical techniques used to determine the purity of benzhydryl compounds, supported by experimental data and detailed methodologies.

The selection of an appropriate analytical technique is contingent on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the intended purpose of the analysis, from routine quality checks to the certification of reference standards.[1] This document evaluates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis.

Comparative Summary of Analytical Techniques

The performance and suitability of each technique vary significantly. HPLC is often considered the gold standard for its precision and versatility with non-volatile compounds, while GC-MS excels in the analysis of volatile components.[2] qNMR provides an absolute measure of purity without the need for a specific reference standard, and melting point analysis serves as a rapid, albeit less precise, indicator of purity.[3][4]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR) Melting Point Analysis
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometry for detection.[2]Intrinsic signal proportionality to the number of nuclei allows for direct quantification against a certified internal standard.[4]Depression and broadening of the melting temperature range in the presence of impurities.[6]
Analyte Suitability Ideal for non-volatile and thermally labile compounds like most benzhydryl derivatives.[1]Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile benzhydryl compounds.[7]Applicable to any soluble, NMR-active compound, independent of volatility.[8]Only applicable to solid compounds.
Quantification Relative quantification against a reference standard of the main compound.Relative quantification against a reference standard or internal standard.Absolute quantification against a certified internal standard of a different compound.[3]Semi-quantitative; provides an indication of purity rather than a precise value.[9]
Impurity ID Limited to comparison of retention times with known standards. Hyphenation with MS (LC-MS) is required for structural elucidation.[10]Excellent identification capability based on mass spectral library matching.[11]Provides structural information that can help identify structurally related impurities.[12]No identification capability.
Sensitivity (Typical) High (ng to pg range). Limit of Detection (LOD) can be in the µg/mL range or lower.[13][14]Very High (pg to fg range). LOD can be in the sub-µg/mL range.[14]Lower sensitivity compared to chromatographic methods (mg to µg range).Low sensitivity to small amounts of impurities.
Key Advantages High precision, robust, widely applicable, and easily automated.[15]High sensitivity and excellent specificity for impurity identification.[2]Non-destructive, provides structural confirmation, and allows for absolute quantification without an identical standard.[8]Simple, rapid, and requires minimal equipment.[16]
Key Limitations Requires a reference standard for each compound being quantified. Co-elution can mask impurities.Limited to thermally stable and volatile compounds. Derivatization adds complexity.Lower throughput and sensitivity. Requires careful selection of an internal standard and deuterated solvents.[8]Not specific; cannot distinguish between different impurities. Unsuitable for non-crystalline or thermally unstable compounds.[9]

Experimental Protocols

Detailed and validated methodologies are crucial for obtaining reproducible and reliable purity data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like benzhydryl derivatives.[1] A stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly developed to separate the main compound from process-related impurities and degradation products.[3]

Methodology

  • Sample Preparation : Accurately weigh and dissolve approximately 10 mg of the synthesized benzhydryl compound in the mobile phase or a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to create a stock solution of 1 mg/mL.[3] Perform serial dilutions to prepare working solutions and calibration standards.

  • Instrumentation & Conditions :

    • System : Agilent 1200 Infinity Series LC or equivalent.[10]

    • Column : C18 bonded-silica column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient mixture of HPLC-grade acetonitrile and water (e.g., 70:30 v/v).[14] The pH may be adjusted with an appropriate buffer to improve peak shape.[17]

    • Flow Rate : 1.0 mL/min.[14]

    • Column Temperature : 25°C.

    • Injection Volume : 10 µL.

    • Detector : UV-Vis or Photodiode Array (PDA) detector set at a wavelength appropriate for the benzhydryl chromophore (e.g., 220 nm).[17]

  • Data Analysis : Purity is typically determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[18] The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the purity analysis of volatile and thermally stable compounds.[7] For many benzhydryl derivatives, which may have limited volatility, derivatization might be necessary to convert them into more volatile species.

Methodology

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a volatile solvent like dichloromethane (B109758) or hexane.[7]

    • If derivatization is needed, add a suitable reagent (e.g., a silylating agent like BSTFA) and heat as required to complete the reaction.

    • Add an appropriate internal standard for quantitative analysis if required.[7]

  • Instrumentation & Conditions :

    • System : Agilent 7890B GC coupled to a 5977B MSD or equivalent.[7]

    • Column : A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[7]

    • Injector Temperature : 280°C (splitless mode for trace analysis).[7]

    • Oven Temperature Program : Initial temperature of 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).

    • MS Parameters : Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400.[14]

  • Data Analysis : Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST). Quantification is performed by integrating the peak areas relative to the main component or an internal standard.[11]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without requiring a reference standard of the analyte itself.[3] It relies on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[4]

Methodology

  • Sample Preparation :

    • Accurately weigh a specific amount (e.g., 10-20 mg) of the synthesized benzhydryl compound into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.[3]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • Instrumentation & Acquisition :

    • Spectrometer : 400 MHz NMR spectrometer or higher.

    • Experiment : A standard 1D proton (¹H) NMR experiment.

    • Key Parameters : A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated is critical for accurate quantification.

  • Data Analysis :

    • Integrate a well-resolved, characteristic signal of the benzhydryl analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and Purity_std = purity of the internal standard.

Melting Point Analysis

Melting point determination is a classic, straightforward technique to get a preliminary assessment of purity.[16] Pure crystalline compounds exhibit a sharp melting point, whereas impure compounds melt over a wider range and at a lower temperature.[6][20]

Methodology

  • Sample Preparation : Place a small amount of the finely powdered, dry synthesized compound into a capillary tube, packing it to a height of 2-3 mm.[21]

  • Instrumentation : Use a calibrated melting point apparatus.

  • Procedure :

    • Place the capillary tube in the apparatus.

    • Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[21]

    • Record the temperature at which the substance first begins to liquefy (T₁) and the temperature at which it becomes completely liquid (T₂).

  • Data Analysis : The melting point is reported as the range T₁–T₂. A narrow range (e.g., 0.5-1°C) is indicative of high purity.[6] A broad or depressed range compared to the literature value suggests the presence of impurities.[9]

Visualized Workflows and Relationships

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Synthesized Compound method_dev Develop/Select HPLC Method (Column, Mobile Phase) prep_sample->method_dev prep_std Prepare Calibration Standards prep_std->method_dev sys_suit System Suitability Test (SST) method_dev->sys_suit inject Inject Samples & Standards sys_suit->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report (Purity Value, Chromatograms) calculate->report

Fig 1. Experimental workflow for HPLC purity analysis.

Technique_Selection start Start: Purity Assessment of Benzhydryl Cmpd. q1 Is the compound volatile & thermally stable? start->q1 q2 Is absolute quantification (without identical standard) required? q1->q2 No tech_gcms Use GC-MS (High sensitivity & ID) q1->tech_gcms Yes tech_hplc Use HPLC (Robust & Precise) q2->tech_hplc No tech_qnmr Use qNMR (Primary Method) q2->tech_qnmr Yes q3 Is rapid, preliminary check sufficient? q3:s->tech_hplc:n No, need quantitative data tech_mp Use Melting Point Analysis q3->tech_mp Yes tech_hplc->q3

Fig 2. Decision tree for selecting an analytical technique.

Conclusion and Recommendations

The accurate determination of purity for synthesized benzhydryl compounds is non-negotiable in scientific research and pharmaceutical development. Each analytical technique offers a unique set of advantages and is suited for different stages of the development pipeline.

  • For routine quality control and release testing , a validated HPLC method is the most robust, reliable, and widely accepted approach, offering excellent precision and high throughput.[5]

  • When impurity identification is critical, or for analyzing volatile starting materials and by-products, GC-MS is the technique of choice due to its superior sensitivity and structural elucidation capabilities.[7]

  • For the certification of a new batch as a reference standard or when an identical standard is unavailable, qNMR serves as an indispensable primary method for absolute purity determination.[3]

  • Melting point analysis remains a valuable, simple, and rapid tool for a preliminary check of purity, especially in an academic or early synthesis setting.[16][21]

Ultimately, a combination of these techniques often provides the most comprehensive purity profile. For instance, HPLC can be used for routine quantification, while qNMR can orthogonally confirm the purity value, and GC-MS can screen for volatile impurities. This multi-faceted approach ensures the highest confidence in the quality and reliability of synthesized benzhydryl compounds.

References

Safety Operating Guide

Proper Disposal of Chlorodiphenylmethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chlorodiphenylmethane is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is essential not only for regulatory compliance but also for the safety of personnel and the protection of the environment. This compound is classified as a hazardous substance, primarily due to its corrosive nature and reactivity with water.[1] This guide provides a detailed, step-by-step procedure for its safe handling and disposal.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[1][2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][5]Prevents skin contact, which can cause severe burns.[3][4]
Body Protection A lab coat is mandatory. An apron and additional protective clothing are necessary if there is a risk of splashing.[1]Protects the body from accidental contact with the chemical.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][4]Prevents inhalation of harmful vapors.[3]

Step-by-Step Disposal Protocol

The following protocol details the standard operating procedure for the safe disposal of this compound waste. The most crucial step is to engage a licensed hazardous waste disposal company for the final disposal.[1][3]

  • Waste Identification and Segregation :

    • This compound waste must be classified as hazardous waste.[1][6]

    • It is crucial to segregate this waste from other waste streams. Do not mix it with other chemicals, especially water, as it can react violently.[1]

  • Container Selection and Labeling :

    • Use a compatible, sealed, and leak-proof container for waste collection.[1][2] Plastic containers are often preferred over glass when chemical compatibility is not an issue.[2] The container must have a leak-proof, screw-on cap.[6]

    • The container must be clearly labeled with the words "Hazardous Waste" and "this compound".[1][2]

    • The label must also include the full chemical name of all contents (no abbreviations), the date of waste generation, the place of origin (department, room number), and the principal investigator's name and contact number.[2]

  • Storage :

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

    • This area should be away from incompatible materials, particularly water and moisture.[1][4]

    • Always use secondary containment, such as a lab tray, to capture any potential spills or leaks.[6]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]

    • Provide them with a copy of the Safety Data Sheet (SDS) for this compound.[1]

    • Do not attempt to dispose of this compound down the drain or in regular trash.[2][3]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate the immediate area and ensure it is well-ventilated.[1]

  • Wearing the appropriate PPE, contain the spill by absorbing it with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1][2][4]

  • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][2]

  • Clean the spill area thoroughly. Do not use water to clean up spills, as this compound reacts with it.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₁₃H₁₁Cl[7]
Molecular Weight 202.68 g/mol [7]
Appearance Needles or liquid[7]
Melting Point 15-17 °C
Boiling Point 140 °C at 3 mmHg
Density 1.14 g/mL at 25 °C
Flash Point 112 °C (closed cup)

Disposal Workflow Diagram

Chlorodiphenylmethane_Disposal_Workflow cluster_spill Spill Event start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify 2. Classify as Hazardous Waste ppe->classify segregate 3. Segregate from Other Waste Streams (Especially Water) classify->segregate container 4. Use Leak-Proof, Compatible Container segregate->container label 5. Label Container: 'Hazardous Waste' 'this compound' + Generator Info container->label storage 6. Store in Designated, Secure & Ventilated Area with Secondary Containment label->storage contact_ehs 7. Contact EHS or Licensed Disposal Company storage->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end spill Spill Occurs contain_spill Contain with Inert Absorbent Material spill->contain_spill Immediate Action collect_spill Collect & Place in Hazardous Waste Container contain_spill->collect_spill collect_spill->container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Chlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chlorodiphenylmethane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure to this compound, which is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] The type of protective equipment must be selected based on the concentration and amount of the substance being used at the specific workplace.[5]

Body Part Personal Protective Equipment Specifications and Guidelines
Eyes/Face Safety Goggles & Face ShieldAlways wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[6]
Skin Chemical-Resistant Gloves & Lab CoatWear appropriate protective gloves and impervious clothing to prevent skin exposure.[1][5] Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[5]
Respiratory Fume Hood or RespiratorAll handling should be conducted in a chemical fume hood to minimize inhalation of vapors or mists.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK EN14387) must be used.[1][3]

Operational Plan for Handling this compound

A systematic approach to handling and storage is crucial for preventing accidents and ensuring the integrity of the compound.

Receiving and Inspection
  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (90-99-3), and appropriate hazard pictograms.[3]

Safe Handling in the Laboratory
  • Work Area: Conduct all work with this compound inside a certified chemical fume hood.[1] Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1]

  • Avoid Contact: Prevent any direct contact with skin and eyes, and avoid inhaling any vapor or mist.[5]

  • Use Appropriate Tools: Utilize compatible tools (e.g., glass or corrosion-resistant spatulas and glassware) for all transfers.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

Storage Requirements
  • Container: Keep the container tightly closed when not in use.[1][5]

  • Location: Store in a cool, dry, and well-ventilated area designated as a corrosives area.[1][5]

  • Atmosphere: Due to its sensitivity to moisture and air, store under an inert atmosphere.[1]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency and Disposal Plan

Preparedness for spills and a clear disposal pathway are critical components of laboratory safety.

Spill Response
  • Ensure Safety: Wear the appropriate PPE as outlined in the table above before attempting to clean a spill.[5]

  • Containment: Do not allow the product to enter drains.[5] Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.[5][7]

  • Collection: Carefully scoop the absorbed material into a suitable, labeled, and sealed hazardous waste container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][5]
Waste Disposal
  • Unused Chemical: Collect any unused or waste this compound in a designated, compatible, and properly labeled hazardous waste container.[8] This material should be disposed of by a licensed professional waste disposal service.[5]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and any contaminated labware must be collected as hazardous waste.[5] Place these items in a sealed and labeled hazardous waste container.

  • Empty Containers: Dispose of contaminated packaging as unused product.[5] Empty containers may be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste, before being disposed of according to institutional and local regulations.[9]

  • Regulations: Always follow your institution's guidelines as well as local, regional, and national regulations for chemical waste disposal.[1]

Safe Handling Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.

G cluster_receipt Receiving cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Disposal Receipt Receive Chemical Inspect Inspect Container & Label Receipt->Inspect DonPPE Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Inspect->DonPPE UseFumeHood Work in Chemical Fume Hood DonPPE->UseFumeHood Store Store in Cool, Dry, Ventilated, Corrosives Area Under Inert Gas UseFumeHood->Store Spill Spill Occurs UseFumeHood->Spill Exposure Exposure Occurs UseFumeHood->Exposure CollectWaste Collect Waste Chemical & Contaminated Materials UseFumeHood->CollectWaste SpillResponse Contain & Absorb Spill Collect as Hazardous Waste Spill->SpillResponse FirstAid Administer First Aid Seek Medical Attention Exposure->FirstAid SpillResponse->CollectWaste LabelWaste Label as Hazardous Waste CollectWaste->LabelWaste Dispose Dispose via Licensed Service LabelWaste->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodiphenylmethane
Reactant of Route 2
Reactant of Route 2
Chlorodiphenylmethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.